PROTAC BTK Degrader-9
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H52FN13O5 |
|---|---|
Molecular Weight |
886.0 g/mol |
IUPAC Name |
1-tert-butyl-N-[[4-[2-[[1-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]pyrazol-4-yl]amino]-5-fluoropyrimidin-4-yl]-2-methylphenyl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C46H52FN13O5/c1-27-19-29(5-6-30(27)21-48-41(62)37-26-59(55-54-37)46(2,3)4)40-36(47)23-49-45(53-40)51-31-22-50-58(25-31)32-13-15-56(16-14-32)24-28-11-17-57(18-12-28)33-7-8-34-35(20-33)44(65)60(43(34)64)38-9-10-39(61)52-42(38)63/h5-8,19-20,22-23,25-26,28,32,38H,9-18,21,24H2,1-4H3,(H,48,62)(H,49,51,53)(H,52,61,63) |
InChI Key |
YJSLNCQHRATHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NC=C2F)NC3=CN(N=C3)C4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CNC(=O)C9=CN(N=N9)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
PROTAC BTK Degrader-9: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide focuses on the mechanism of action of PROTAC Bruton's Tyrosine Kinase (BTK) Degrader-9, a representative bifunctional molecule designed to selectively target BTK for degradation. BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases.[1][2] PROTAC-mediated degradation of BTK offers a promising strategy to overcome the limitations of traditional small-molecule inhibitors, such as acquired resistance and off-target effects.[3][4] This document will detail the molecular interactions, cellular processes, and experimental methodologies crucial for understanding and developing potent and selective BTK degraders.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][] This design enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9][10] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, where a single PROTAC molecule can induce the degradation of multiple target proteins.[8]
The Mechanism of Action of PROTAC BTK Degrader-9
The core mechanism of this compound involves a series of orchestrated molecular events that culminate in the selective degradation of Bruton's Tyrosine Kinase.
Ternary Complex Formation
The process is initiated by the simultaneous binding of this compound to both BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5][8][11] This results in the formation of a key ternary complex (BTK-PROTAC-E3 ligase).[4][8] The stability and conformation of this complex are critical for the subsequent steps and are influenced by the nature of the warhead, the E3 ligase ligand, and the connecting linker.[6]
Ubiquitination of BTK
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BTK protein.[4][6] This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[10]
Proteasomal Degradation
The polyubiquitinated BTK is then recognized and shuttled to the 26S proteasome for degradation.[6][11] The proteasome unfolds and proteolytically cleaves the BTK protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, highlighting its catalytic nature.[8]
Quantitative Analysis of BTK Degradation
The efficacy of a BTK PROTAC is quantified by several key parameters, including its binding affinity to both BTK and the E3 ligase, and its ability to induce degradation in cellular models. The following table summarizes representative data for well-characterized BTK PROTACs.
| Compound | Target Warhead | E3 Ligase Ligand | DC50 (nM) in Ramos Cells | Dmax (%) in Ramos Cells |
| MT-802 | Reversible non-covalent | Cereblon (Pomalidomide-based) | 14.6 | >95 |
| SJF620 | Reversible non-covalent | Cereblon (Modified) | ~10 | >90 |
| NX-2127 | Reversible non-covalent | Cereblon | Potent (sub-nanomolar) | >90 |
| PTD10 | GDC-0853 | Cereblon (Pomalidomide) | 0.5 | >95 |
Note: Data is compiled from various public sources for illustrative purposes. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.
Key Experimental Protocols
The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
Western Blotting for BTK Degradation
Objective: To quantify the reduction in cellular BTK protein levels following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed B-cell lymphoma cell lines (e.g., Ramos, TMD-8) at a density of 1x10^6 cells/mL. Treat cells with a serial dilution of this compound for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for BTK, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Ternary Complex Formation Assay (e.g., TR-FRET)
Objective: To measure the formation of the BTK-PROTAC-E3 ligase ternary complex.
Methodology:
-
Reagents: Recombinant purified BTK protein (tagged, e.g., His-tag), recombinant purified E3 ligase complex (e.g., CRBN-DDB1, tagged, e.g., GST-tag), fluorescently labeled antibodies or binding partners for the tags (e.g., terbium-labeled anti-His, fluorescein-labeled anti-GST), and this compound.
-
Assay Setup: In a microplate, combine the recombinant proteins and the PROTAC at various concentrations.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Detection: Add the fluorescently labeled detection reagents.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. An increase in the FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.
Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of BTK.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate BTK using an anti-BTK antibody conjugated to beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody. A smear or ladder of higher molecular weight bands indicates polyubiquitination of BTK.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the overall mechanism of action and the experimental workflow for characterizing a BTK PROTAC.
Conclusion
This compound, as a representative of this innovative class of therapeutics, leverages the ubiquitin-proteasome system to achieve potent and selective degradation of BTK. Its mechanism, centered on the formation of a ternary complex, offers a distinct and potentially more advantageous approach compared to traditional BTK inhibitors. A thorough understanding of the underlying molecular and cellular processes, coupled with rigorous experimental validation as outlined in this guide, is paramount for the successful development of the next generation of targeted protein degraders for cancer and autoimmune diseases.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of PROTAC BTK Degrader P13I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the Proteolysis Targeting Chimera (PROTAC) Bruton's Tyrosine Kinase (BTK) degrader, P13I. Given the absence of a publicly documented "PROTAC BTK Degrader-9," this document focuses on the well-characterized and scientifically significant P13I as a representative example of a potent BTK degrader.
Introduction to PROTAC Technology and BTK
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and sustained protein knockdown.
Bruton's Tyrosine Kinase (BTK) is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a validated therapeutic target. While BTK inhibitors like ibrutinib have shown clinical success, challenges such as acquired resistance, notably through the C481S mutation, and off-target effects have emerged. PROTAC-mediated degradation of BTK offers a promising strategy to overcome these limitations by eliminating the entire protein, including its scaffolding and kinase functions.
Discovery and Rationale of P13I
The development of P13I was driven by the need to address the clinical resistance to the BTK inhibitor ibrutinib, particularly the C481S mutation. The core concept was to design a PROTAC that could effectively degrade both wild-type (WT) and C481S mutant BTK.
The design of P13I incorporates:
-
A ligand for BTK: An ibrutinib-derived warhead was selected for its known affinity for BTK.
-
A ligand for an E3 ligase: Pomalidomide was chosen to recruit the Cereblon (CRBN) E3 ligase.
-
A chemical linker: A polyethylene glycol (PEG)-based linker was used to connect the two ligands, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between BTK and CRBN.
Initial studies demonstrated that CRBN-recruiting PROTACs were generally more effective at degrading BTK than those recruiting other E3 ligases like MDM2. P13I emerged as a lead compound from a series of synthesized PROTACs due to its potent degradation of both WT and C481S BTK.
Synthesis of P13I
The synthesis of P13I involves the conjugation of the ibrutinib-derived BTK-binding moiety with the pomalidomide-based CRBN ligand via a suitable linker. While a detailed, step-by-step protocol from a single source is not publicly available, the general synthetic strategy can be outlined as follows, based on related literature. The synthesis typically involves the preparation of the individual components (BTK ligand, linker, and E3 ligase ligand) followed by their sequential coupling.
Note: The following is a generalized synthetic scheme and may require optimization.
-
Synthesis of the BTK-binding moiety with a linker attachment point: This often involves modifying ibrutinib or a precursor to introduce a reactive group, such as an amine or an alkyne, on the solvent-exposed part of the molecule.
-
Synthesis of the pomalidomide-linker conjugate: Pomalidomide is functionalized with a linker that has a complementary reactive group to the modified BTK binder.
-
Coupling Reaction: The BTK-binding moiety and the pomalidomide-linker conjugate are reacted together to form the final P13I PROTAC molecule. This is often achieved through amide bond formation or click chemistry.
Quantitative Biological Data
The biological activity of P13I has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Degradation Potency of P13I
| Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time |
| Ramos | BTK | ~10 | >90% | 72 h |
| HBL-1 | BTK | ~9.2 | Not Reported | 24 h |
| Mino | BTK | ~9.2 | Not Reported | 24 h |
| HeLa (C481S mutant) | BTK | ~30 | >50% | 4 days |
DC50: Concentration of the compound that results in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Cell Viability and Inhibitory Potency of P13I
| Cell Line | Assay | IC50/GI50 (nM) |
| HBL-1 (C481S mutant) | Cell Viability (MTT) | ~28 |
| Kinase Assay | WT BTK | >1000 |
| Kinase Assay | EGFR | >1000 |
| Kinase Assay | ITK | >1000 |
| Kinase Assay | TEC | >1000 |
IC50/GI50: Concentration of the compound that results in 50% inhibition of cell growth or enzyme activity.
Experimental Protocols
This protocol is a standard method to quantify the levels of BTK protein in cells following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Ramos, HBL-1) in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of P13I or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BTK band intensity to the loading control.
-
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of P13I or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to determine the binding affinity of the PROTAC to its target protein and the E3 ligase.
-
Reagents:
-
Tagged BTK protein (e.g., His-tagged)
-
Tagged CRBN-DDB1 complex (e.g., GST-tagged)
-
Lanthanide-labeled antibody against one tag (donor, e.g., Tb-anti-His)
-
Fluorescently labeled antibody against the other tag (acceptor, e.g., d2-anti-GST)
-
P13I compound
-
-
Assay Procedure (for Ternary Complex Formation):
-
In a 384-well plate, add the tagged BTK, tagged CRBN-DDB1, and varying concentrations of P13I.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
-
Measurement:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio. The signal will typically show a hook effect, where the signal first increases with PROTAC concentration as the ternary complex forms and then decreases as the PROTAC concentration becomes too high, leading to the formation of binary complexes.
-
Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: General workflow of PROTAC-mediated protein degradation.
References
The Tripartite Alliance: A Technical Guide to the Structure-Activity Relationship of PROTAC BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This technical guide delves into the core principles of the structure-activity relationship (SAR) of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways implicated in various B-cell malignancies and autoimmune diseases. By understanding the intricate interplay between the three key components of a BTK PROTAC—the BTK-binding warhead, the E3 ligase-recruiting ligand, and the connecting linker—researchers can rationally design and optimize these heterobifunctional molecules for enhanced potency, selectivity, and therapeutic efficacy.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs operate through a catalytic mechanism that hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to BTK and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.[1]
Caption: General mechanism of PROTAC-mediated protein degradation.
The Target: Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[2] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB that promote B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies.
Caption: Simplified BTK signaling pathway in B-cells.
Structure-Activity Relationship (SAR) of BTK PROTAC Degraders
The efficacy of a BTK PROTAC is a finely tuned balance between its three components. The following sections and tables summarize the key SAR findings from the literature.
Warhead: The BTK Binding Moiety
The choice of the BTK inhibitor to be used as the warhead is critical. Both covalent and non-covalent inhibitors have been successfully employed.
-
Covalent Warheads: Ibrutinib, an irreversible covalent inhibitor that targets Cys481 in the BTK active site, is a commonly used warhead.[3] However, PROTACs with irreversible covalent warheads may act as single-turnover degraders, potentially limiting their catalytic efficiency.[4] Reversible covalent warheads, such as those based on a cyano-acrylamide moiety, have been shown to enhance intracellular accumulation and target engagement.[5]
-
Non-covalent Warheads: Reversible, non-covalent inhibitors like GDC-0853 have been utilized to develop potent and selective BTK degraders.[6] These may offer advantages in terms of catalytic turnover.
E3 Ligase Ligand: The "Hook" for the UPS
The most commonly recruited E3 ligases for BTK PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).
-
CRBN Ligands: Pomalidomide and thalidomide are frequently used ligands that recruit the CRBN E3 ligase.[1]
-
VHL Ligands: While also explored, VHL-recruiting BTK PROTACs have, in some studies, shown lower degradation potency compared to their CRBN-recruiting counterparts.[1]
Linker: The Bridge that Dictates Ternary Complex Formation
The linker's length, composition, and attachment points to the warhead and E3 ligase ligand are crucial for productive ternary complex formation.
-
Linker Length: Studies have shown that an optimal linker length is required for efficient BTK degradation. Linkers that are too short or too long can be detrimental to the formation of a stable and productive ternary complex.[2]
-
Linker Composition: Polyethylene glycol (PEG) chains are commonly used as linkers due to their flexibility and ability to improve solubility. More rigid linkers have also been explored to optimize the orientation of the ternary complex.[7][8]
Quantitative SAR Data
The following tables summarize the in vitro degradation data for selected BTK PROTACs from the literature.
Table 1: Ibrutinib-Based BTK PROTACs
| Compound | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| MT802 | Pomalidomide | PEG | ~10 | >95 | MOLM-14 |
| SJF620 | Lenalidomide analog | PEG | 7.9 | 95 | NAMALWA |
| P13I | Pomalidomide | PEG | <30 | ~50 (for C481S) | HBL-1 |
| IRC-1 | Pomalidomide | Not specified | >1000 | Minimal | Mino |
| RC-1 | Pomalidomide | Not specified | 8-40 | >90 | MOLM-14 |
| UBX-382 | Pomalidomide | Not specified | ~4 | >90 | TMD-8 |
| HSK26784 | Not specified | Not specified | 22.9 | Not specified | Mino |
| Compound 15 | Pomalidomide | Not specified | 3.18 | 99.9 | Not specified |
Data compiled from multiple sources.[1][3][5][9][10][11]
Table 2: Non-Ibrutinib-Based BTK PROTACs
| Compound | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | GDC-0853 | Pomalidomide | 0.5 | >90 | Ramos |
| Compound 23 | Spebrutinib | Pomalidomide | 1.29 (4h) | >90 | Mino |
| NC-1 | Reversible non-covalent | Pomalidomide | 2.2 | 97 | Mino |
Data compiled from multiple sources.[6][12][13]
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of BTK PROTAC degraders.
Western Blotting for BTK Degradation
This is the most common method to quantify the reduction in cellular BTK levels.
-
Cell Culture and Treatment: Seed cells (e.g., NAMALWA, TMD-8, Mino) at a density of 2 x 10^6 cells/well and treat with varying concentrations of the BTK PROTAC for a specified duration (e.g., 4, 18, or 24 hours).[1]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against BTK overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[1]
Cell Viability Assay
These assays determine the effect of BTK degradation on cell proliferation and survival.
-
Cell Seeding: Plate cells in 96-well plates at a density of 500-2000 cells/well.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for a specified period (e.g., 5 days).[7]
-
Viability Measurement: Use a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability, following the manufacturer's instructions.[7]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.
Ternary Complex Formation Assay (TR-FRET/HTRF)
This assay directly measures the formation of the BTK-PROTAC-E3 ligase ternary complex.
-
Reagents: Use recombinant tagged BTK and E3 ligase (e.g., CRBN) proteins, along with fluorescently labeled antibodies or probes.
-
Assay Setup: In a microplate, combine the BTK protein, E3 ligase, and varying concentrations of the PROTAC.
-
Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) signal. An increase in the signal indicates the formation of the ternary complex. The characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.[9][14]
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
These studies assess the in vivo behavior of the PROTAC.
-
Animal Model: Use appropriate animal models, such as mice bearing xenografts of human B-cell lymphoma cell lines.[7]
-
PROTAC Administration: Administer the PROTAC via a relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection.
-
PK Analysis: Collect blood samples at various time points post-administration to determine the plasma concentration of the PROTAC and calculate key PK parameters (e.g., half-life, clearance, bioavailability).
-
PD Analysis: Collect tissues of interest (e.g., tumor, spleen) at the end of the study and perform western blotting to assess the extent of BTK degradation in vivo.
Experimental and Logical Workflow
The development and evaluation of a novel BTK PROTAC degrader typically follows a structured workflow.
Caption: A typical experimental workflow for the development of BTK PROTACs.
Conclusion and Future Directions
The field of BTK PROTAC degraders is advancing rapidly, with several candidates now in clinical trials.[2] The structure-activity relationships discussed herein provide a foundational understanding for the rational design of next-generation BTK degraders. Key areas of future research will likely focus on:
-
Novel E3 Ligase Recruitment: Exploring a wider range of E3 ligases to potentially overcome resistance and enhance tissue-specific degradation.
-
Improving Oral Bioavailability: A significant challenge for PROTACs due to their high molecular weight.[15]
-
Overcoming Resistance: Designing PROTACs that can effectively degrade mutated forms of BTK that confer resistance to conventional inhibitors.[3]
-
Tissue-Specific Targeting: Developing PROTACs with enhanced delivery to and activity in specific tissues to minimize off-target effects.
By continuing to unravel the complex SAR of BTK PROTACs, the scientific community is poised to deliver a new class of highly effective therapeutics for patients with B-cell malignancies and autoimmune disorders.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent BTK ternary complex compatible with targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 12. Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labonline.com.au [labonline.com.au]
- 14. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - Drug Discovery Today [drugdiscoverytoday.com]
- 15. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Convergence of Targeted Degradation and Kinase Inhibition: A Technical Guide to PROTAC BTK Degrader DD-03-171 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Proteolysis Targeting Chimeras (PROTACs) that target Bruton's tyrosine kinase (BTK), with a specific focus on the well-characterized degrader, DD-03-171. It details the core mechanism of action, which involves hijacking the ubiquitin-proteasome system, and presents a comprehensive overview of the experimental protocols used to characterize these powerful molecules.
Introduction to PROTAC BTK Degraders
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell development, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.
PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own protein disposal machinery to induce its degradation.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (in this case, BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4]
DD-03-171 is a potent and selective BTK PROTAC degrader that has demonstrated significant anti-proliferative effects in cancer cells and efficacy in in vivo models.[5] It serves as an excellent case study for understanding the principles and methodologies behind this emerging class of therapeutics.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a BTK PROTAC degrader like DD-03-171 is a multi-step process that ultimately leads to the catalytic degradation of the BTK protein.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both BTK and an E3 ubiquitin ligase (in the case of DD-03-171, Cereblon (CRBN)). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: The E3 ligase, now in proximity to BTK, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades BTK into small peptides.
-
Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another BTK protein, acting catalytically to induce the degradation of multiple target molecules.[6]
Quantitative Data for BTK Degrader DD-03-171
The efficacy of PROTAC BTK degraders is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for DD-03-171.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration 50) | Ramos | 5.1 nM | |
| ED₅₀ (Effective Dose 50 - Antiproliferative) | Mino | 12 nM | [7] |
| IC₅₀ (Inhibitory Concentration 50 - Proliferation) | Mantle Cell Lymphoma (MCL) | 5.1 nM | [7] |
| In Vivo Model | Treatment | Outcome | Reference |
| Lymphoma Patient-Derived Xenograft (PDX) | 50 mg/kg, i.p., once a day, 3 days | Induced significant degradation of BTK in splenocytes and reduced tumor burden. | [5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PROTAC BTK degraders.
Western Blotting for BTK Degradation
This protocol is used to visualize and quantify the reduction in BTK protein levels following treatment with a PROTAC degrader.
Materials:
-
Mantle Cell Lymphoma (MCL) cell lines (e.g., Mino, JeKo-1)
-
PROTAC BTK degrader (e.g., DD-03-171)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BTK antibody (e.g., Cell Signaling Technology #8547)[8]
-
Rabbit anti-phospho-BTK (Tyr223) antibody
-
Rabbit anti-PLCγ2 antibody
-
Rabbit anti-phospho-PLCγ2 (Tyr759) antibody
-
Mouse or Rabbit anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MCL cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK degrader (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer. Boil the samples for 5 minutes and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BTK (and other relevant signaling proteins) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the BTK signal to the loading control (β-actin).
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the anti-proliferative effects of the BTK degrader.
Materials:
-
MCL cell lines (e.g., Mino)
-
PROTAC BTK degrader (e.g., DD-03-171)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCL cells into an opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the BTK degrader in culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.[9]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀ value using a non-linear regression curve fit.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a BTK degrader in a mouse xenograft model of mantle cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MCL cell line (e.g., Mino)
-
Matrigel (optional)
-
PROTAC BTK degrader (e.g., DD-03-171)
-
Vehicle solution
-
Calipers for tumor measurement
-
Equipment for intravenous or intraperitoneal injections
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of Mino cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the BTK degrader (e.g., 50 mg/kg) or vehicle control to the mice via the appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule (e.g., once daily).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting to confirm BTK degradation).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Experimental Workflows
Caption: Mechanism of Action of a PROTAC BTK Degrader.
Caption: Western Blotting Experimental Workflow for BTK Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK signaling pathway [pfocr.wikipathways.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Btk (D3H5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. ch.promega.com [ch.promega.com]
- 10. OUH - Protocols [ous-research.no]
The Formation of a Ternary Complex: A Deep Dive into the Mechanism of PROTAC BTK Degrader-9
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This guide delves into the core mechanism of action for PROTAC BTK Degrader-9, a molecule designed to target Bruton's tyrosine kinase (BTK) for degradation. The formation of a stable ternary complex, comprising BTK, this compound, and an E3 ubiquitin ligase, is the pivotal event that precedes the ubiquitination and subsequent proteasomal degradation of BTK. Understanding the biophysical and cellular intricacies of this ternary complex is paramount for the rational design and optimization of next-generation protein degraders.
The Ternary Complex: The Heart of PROTAC Action
The fundamental mechanism of this compound relies on its bifunctional nature. One end of the molecule binds to the target protein, BTK, while the other end recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][2] This simultaneous engagement brings BTK and CRBN into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK.[2] This polyubiquitination marks BTK for recognition and degradation by the 26S proteasome, effectively eliminating the protein from the cell.[3][4]
The formation of the {BTK–PROTAC–CRBN} ternary complex is a critical, and often rate-limiting, step in the degradation process.[5] The stability and conformation of this complex directly influence the efficiency of ubiquitination and, consequently, the potency of the degrader. A characteristic feature of many potent PROTACs, including BTK Degrader-9, is the observation of a "hook effect" or a U-shaped dose-response curve in cellular degradation assays.[1] This phenomenon, where the degradation effect diminishes at very high concentrations, is a hallmark of a ternary complex-mediated mechanism. At excessive concentrations, the formation of binary complexes ({BTK–PROTAC} and {PROTAC–CRBN}) dominates, reducing the concentration of the productive ternary complex.[1]
Quantitative Analysis of Ternary Complex Formation
The biophysical characterization of the interactions between this compound, BTK, and CRBN is crucial for understanding its mechanism. Techniques such as Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are employed to quantify the binding affinities and cooperativity of ternary complex formation.[1]
| Interaction | Method | KD (nM) | Reference |
| This compound <=> BTK | SPR | 47 ± 11 | [1] |
| This compound <=> CRBN | SPR | 1800 ± 200 | [1] |
| Cellular Degradation | |||
| Parameter | Cell Line | Value | Reference |
| DC50 (24 h) | Ramos | 5.9 ± 0.5 nM | [1] |
Signaling Pathway and Experimental Workflow
The degradation of BTK by this compound has significant downstream effects on cellular signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its removal disrupts this cascade. Specifically, this compound has been shown to downregulate the BTK-PLCγ2-Ca2+-NFATc1 signaling pathway.[6]
BTK Signaling and Degradation Pathway
The general workflow for evaluating a PROTAC like BTK Degrader-9 involves a series of in vitro and cellular assays to confirm its mechanism of action.
Experimental Workflow for PROTAC Evaluation
Detailed Experimental Protocols
A critical aspect of reproducible research is the detailed documentation of experimental methods. Below are protocols for key experiments used in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the equilibrium dissociation constant (KD) for the binding of this compound to BTK and CRBN individually.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human BTK and CRBN proteins
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant protein (either BTK or CRBN) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of the PROTAC over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the KD.[1]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To detect and quantify the formation of the {BTK–PROTAC–CRBN} ternary complex in vitro.
Materials:
-
Tagged recombinant proteins: e.g., His-tagged BTK and GST-tagged CRBN
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His)
-
Fluorescently-labeled anti-tag antibody (e.g., d2-labeled anti-GST)
-
This compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
Add a fixed concentration of His-tagged BTK and GST-tagged CRBN to the wells of a microplate.
-
Add a serial dilution of this compound.
-
Add the Tb-anti-His and d2-anti-GST antibodies.
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow the components to reach equilibrium.
-
Measurement: Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates the formation of the ternary complex.
-
Western Blot for Cellular BTK Degradation
Objective: To determine the concentration-dependent degradation of BTK in cells treated with this compound and calculate the DC50 value.
Materials:
-
Ramos cells (or other relevant cell line)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed Ramos cells and treat with a range of concentrations of this compound for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-BTK antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the primary anti-loading control antibody (after stripping or on a separate blot).
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK signal to the loading control and plot the percentage of remaining BTK against the PROTAC concentration to determine the DC50 value.[1]
-
Conclusion
The successful degradation of BTK by this compound is contingent upon the efficient formation of a ternary complex with the E3 ligase CRBN. A thorough understanding of the biophysical principles governing this complex, supported by robust quantitative data from assays like SPR and TR-FRET, is essential for the development of potent and selective protein degraders. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize the mechanism of action of novel PROTACs and to advance the field of targeted protein degradation. The ability to rationally design molecules that optimize ternary complex formation will undoubtedly be a key driver of future success in this exciting therapeutic landscape.
References
- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patientpower.info [patientpower.info]
- 4. youtube.com [youtube.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
PROTAC BTK Degrader-9 chemical properties and design
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC BTK Degrader-9, also identified as compound 23, is a proteolysis-targeting chimera engineered for the targeted degradation of Bruton's tyrosine kinase (BTK). This molecule has demonstrated significant potential in preclinical models, particularly in the context of bone metabolism, by inhibiting osteoclastogenesis. Its mechanism of action involves the hijacking of the ubiquitin-proteasome system to induce the selective degradation of BTK, thereby downregulating the RANKL-activated BTK-PLCγ2-Ca2+-NFATc1 signaling pathway. This technical guide provides a comprehensive overview of the chemical properties, design principles, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Properties and Design
The rational design of this compound involves the strategic assembly of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
1.1. Chemical Structure and Properties
While the complete, explicitly detailed chemical structure of this compound is not publicly available in the searched scientific literature, key components have been identified. The linker component is 1-(Piperidin-4-ylmethyl)piperidine. The specific BTK inhibitor (warhead) and the E3 ligase ligand have not been definitively disclosed in the available resources. Without the complete structure, the exact molecular formula and weight cannot be provided.
Table 1: Known and Inferred Chemical Properties of this compound
| Property | Value | Source |
| Alias | Compound 23 | [1][2] |
| Linker | 1-(Piperidin-4-ylmethyl)piperidine | [1] |
| Target | Bruton's tyrosine kinase (BTK) | [1][2] |
| E3 Ligase Ligand | Not specified in reviewed literature | - |
| BTK Ligand (Warhead) | Not specified in reviewed literature | - |
1.2. Design Principles
The design of this compound follows the established principles of PROTAC technology, aiming to induce the formation of a ternary complex between BTK and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK, marking it for degradation by the 26S proteasome.
The choice of the linker, 1-(Piperidin-4-ylmethyl)piperidine, is critical for optimizing the orientation and distance between the BTK and E3 ligase ligands to ensure efficient ternary complex formation and subsequent degradation. The selection of the BTK warhead and the E3 ligase ligand would have been guided by their binding affinities and specificities to their respective targets to ensure potent and selective degradation of BTK.
Mechanism of Action
This compound functions by co-opting the cell's natural protein disposal system to eliminate BTK.
2.1. Ubiquitin-Proteasome System Hijacking
The bifunctional nature of this compound allows it to simultaneously bind to BTK and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the E3 ligase-mediated polyubiquitination of BTK. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged BTK protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.
2.2. Signaling Pathway Modulation
In the context of osteoclastogenesis, this compound has been shown to downregulate the signaling pathway activated by the receptor activator of nuclear factor kappa-B ligand (RANKL).[1][2] RANKL is a key cytokine responsible for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. BTK is a critical downstream signaling molecule in the RANKL pathway. By degrading BTK, this compound effectively blocks the signal transduction cascade involving Phospholipase C gamma 2 (PLCγ2), calcium signaling (Ca2+), and the nuclear factor of activated T-cells 1 (NFATc1).[1][2] This disruption of the signaling cascade ultimately leads to the inhibition of osteoclast formation and function.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols based on standard practices in the field and should be optimized for specific experimental conditions.
3.1. Western Blotting for BTK Degradation
This protocol is for assessing the ability of this compound to induce the degradation of BTK in a cellular context.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages for osteoclastogenesis studies) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3.2. Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
-
Viability Assessment (MTT Assay):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.3. Osteoclastogenesis Assay
This protocol is for evaluating the inhibitory effect of this compound on the formation of osteoclasts.
-
Cell Culture:
-
Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in the presence of macrophage colony-stimulating factor (M-CSF).
-
-
Osteoclast Differentiation:
-
Induce osteoclast differentiation by treating the cells with RANKL (e.g., 50 ng/mL).
-
Simultaneously treat the cells with various concentrations of this compound or a vehicle control.
-
Culture the cells for 4-6 days, replacing the medium every 2 days.
-
-
TRAP Staining:
-
After differentiation, fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.
-
TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells per well under a microscope.
-
Visualizations
4.1. Signaling Pathway
Caption: RANKL-induced BTK signaling pathway leading to osteoclastogenesis.
4.2. Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound.
4.3. PROTAC Logical Relationship
Caption: Logical components of this compound.
References
Investigating PROTAC BTK Degrader-9 in B-cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target in a multitude of B-cell malignancies. While small molecule inhibitors of BTK have demonstrated significant therapeutic success, the emergence of resistance, often through mutations in the BTK active site, necessitates the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a promising approach to overcome inhibitor resistance by inducing the targeted degradation of the BTK protein. This technical guide explores the core concepts of BTK degradation in B-cell malignancies, with a focus on the principles that would guide the investigation of a molecule like PROTAC BTK Degrader-9. Due to the limited publicly available data on this compound in the context of B-cell cancers, this paper will leverage data from other well-characterized BTK PROTACs to illustrate the key parameters and experimental methodologies crucial for the evaluation of this class of compounds.
Introduction: The Role of BTK in B-cell Malignancies and the Rise of PROTACs
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled cell growth and survival.[1][2]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[3][4] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (e.g., BTK), and the other recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism of action allows for the degradation of target proteins at sub-stoichiometric concentrations and can be effective against proteins that have developed resistance to traditional inhibitors.[6]
While specific data for "this compound" in B-cell malignancies is not extensively available in the public domain, its reported activity in downregulating the BTK-PLCγ2-Ca2+-NFATc1 signaling pathway suggests its potential relevance in cancers dependent on this axis.[7] This guide will, therefore, use analogous data from other BTK degraders to provide a comprehensive overview of the evaluation process.
Mechanism of Action of BTK PROTAC Degraders
The fundamental mechanism of a BTK PROTAC degrader involves the formation of a ternary complex between the BTK protein, the PROTAC molecule, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BTK protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
Key Performance Indicators for BTK Degraders
The efficacy of a BTK PROTAC degrader is assessed through several quantitative parameters. The following tables summarize key data for well-characterized BTK degraders, which serve as a benchmark for the evaluation of new molecules like this compound.
Table 1: In Vitro Degradation and Potency of BTK PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited | Reference |
| MT-802 | NAMALWA | 14.6 | >99 | 46.9 (WT BTK) | CRBN | [4][6] |
| XLA (C481S) | 14.9 | >99 | 20.9 (C481S BTK) | CRBN | [4] | |
| DD-03-171 | Ramos | 5.1 | Not Reported | 5.1 (MCL proliferation) | CRBN | [1] |
| NRX-0492 | TMD8 (WT) | 0.1 | >90 | Not Reported | CRBN | [2][8] |
| TMD8 (C481S) | 0.2 | >90 | Not Reported | CRBN | [2][8] | |
| Primary CLL | ≤0.2 | >90 | Not Reported | CRBN | [9] | |
| RC-1 | MOLM-14 | Not Reported | 81 (at 200 nM) | 33 | CRBN | [10] |
| PROTAC BTK Degrader-1 | Not Specified | Not Reported | Not Reported | 34.51 (WT BTK) | Not Specified | [11] |
| Not Specified | Not Reported | Not Reported | 64.56 (C481S BTK) | Not Specified | [11] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Concentration for 50% inhibition of proliferation or kinase activity.
Table 2: In Vivo Activity of BTK PROTACs
| Compound | Model | Dosing | Outcome | Reference |
| DD-03-171 | Lymphoma PDX | 50 mg/kg, i.p., daily | Reduced tumor burden, extended survival | [1] |
| NRX-0492 | CLL PDX | Oral administration | In vivo BTK degradation, inhibited CLL cell activation and proliferation | [9] |
| PROTAC BTK Degrader-1 | OCI-ly10 xenograft | 10-30 mg/kg, PO, bid | 50.9-96.9% tumor growth inhibition | [11] |
PDX: Patient-Derived Xenograft. i.p.: Intraperitoneal. PO: Oral administration. bid: Twice daily.
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate assessment of BTK PROTAC degraders. Below are methodologies for key experiments.
Western Blotting for BTK Degradation
Objective: To quantify the extent of BTK protein degradation following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: B-cell malignancy cell lines (e.g., TMD8, Ramos, NAMALWA) are cultured to logarithmic growth phase. Cells are then treated with a range of concentrations of the BTK PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of BTK is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Cell Viability Assay
Objective: To determine the effect of BTK degradation on the viability and proliferation of B-cell malignancy cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with serial dilutions of the BTK PROTAC degrader for an extended period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Flow Cytometry for Apoptosis Analysis
Objective: To assess whether BTK degradation induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Cells are treated with the BTK PROTAC degrader at various concentrations for a defined period (e.g., 48-72 hours).
-
Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of early apoptotic (Annexin V-positive, viability dye-negative), late apoptotic/necrotic (Annexin V-positive, viability dye-positive), and live cells is quantified.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures are essential for clear communication.
Conclusion
Targeted degradation of BTK using PROTAC technology is a promising therapeutic strategy for B-cell malignancies, with the potential to overcome resistance to conventional inhibitors. While specific data on this compound in this context remains to be fully elucidated in public forums, the methodologies and benchmarks established through the study of other BTK degraders provide a clear roadmap for its investigation. The in-depth analysis of its degradation efficiency, anti-proliferative effects, and in vivo efficacy will be crucial in determining its clinical potential. The continued development of potent and selective BTK degraders holds the promise of new and effective treatments for patients with B-cell cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DD-03-171 | 2366132-45-6 Probechem Biochemicals [probechem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to Overcoming Ibrutinib Resistance with PROTAC-Mediated BTK Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The advent of Bruton's Tyrosine Kinase (BTK) inhibitors, particularly the first-in-class covalent inhibitor ibrutinib, has revolutionized the treatment of B-cell malignancies. However, the emergence of resistance, most commonly through a C481S mutation in the BTK active site, presents a significant clinical challenge.[1][2] Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality to overcome this resistance.[1] Instead of merely inhibiting the target protein, PROTACs hijack the cell's ubiquitin-proteasome system to induce its complete degradation. This guide provides an in-depth technical overview of the mechanism, preclinical efficacy, and key experimental protocols associated with BTK-targeting PROTACs, using data from several well-characterized degraders as examples to illustrate the principles of this promising strategy.
The Challenge of Ibrutinib Resistance
Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[3] Ibrutinib functions by forming an irreversible covalent bond with the cysteine residue at position 481 (C481) in the BTK active site, effectively blocking its kinase activity.[1]
The predominant mechanism of acquired resistance to ibrutinib involves a substitution mutation at this position, replacing cysteine with serine (C481S).[2] This mutation abrogates the ability of ibrutinib to form its covalent bond, leading to a dramatic decrease in inhibitory potency and subsequent clinical relapse.[2][4]
PROTAC Technology: A Paradigm Shift from Inhibition to Degradation
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate disease-causing proteins rather than just inhibiting them.[1][5] A PROTAC consists of three key components:
-
A "warhead" ligand that binds to the target protein (e.g., BTK).
-
An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4]
-
A chemical linker that connects the two ligands.
The PROTAC brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin chains, marking it for destruction by the cell's proteasome.[4][6] A key feature of this process is its catalytic nature; once the target is degraded, the PROTAC is released and can induce the degradation of another target protein molecule.[4][5]
How BTK PROTACs Overcome C481S Resistance
The catalytic mechanism of PROTACs is central to their ability to overcome C481S-mediated resistance. Unlike covalent inhibitors, many BTK PROTACs utilize a reversible, non-covalent BTK-binding warhead. While the C481S mutation significantly weakens the binding of ibrutinib, a reversible warhead can still bind to the mutated kinase.[4]
Because the PROTAC acts catalytically, a transient and potentially weaker binding event is sufficient to form the ternary complex and trigger ubiquitination and degradation.[2] This allows the PROTAC to effectively eliminate both wild-type (WT) BTK and the ibrutinib-resistant C481S mutant, restoring therapeutic activity.
Quantitative Data Summary
The efficacy of various BTK PROTACs has been demonstrated in numerous preclinical studies. The tables below summarize key quantitative data for several representative molecules.
Table 1: In Vitro Degradation Potency of BTK PROTACs
| PROTAC | Cell Line | Target BTK | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|
| MT-802 | Patient CLL Cells | WT & C481S | Low nM | >99% | [7] |
| P13I | HBL-1 | C481S | ~30 | N/A | [8] |
| L6 | Ramos | WT | 3.8 | N/A | [3] |
| SJF620 | NAMALWA | WT | 7.9 | ~95% | [4][9] |
| UBX-382 | TMD-8 | WT & C481S | Single-digit nM | N/A | [10][11] |
| DD-03-171 | Ramos | WT | <100 | Significant |[12] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity of BTK PROTACs
| PROTAC | Cell Line | Target BTK | GI₅₀ / IC₅₀ (nM) | Comparison Drug | GI₅₀ / IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|
| P13I | HBL-1 | C481S | ~28 | Ibrutinib | ~700 | [1] |
| L6 | HBL-1 | C481S | ~31x better than Ibrutinib | Ibrutinib | Nearly no efficacy | [3] |
| DD-03-171 | TMD-8 | C481S | Potent | Ibrutinib | Ineffective |[12] |
GI₅₀/IC₅₀: Half-maximal growth inhibitory/inhibitory concentration.
Key Experimental Protocols and Workflows
Western Blotting for BTK Degradation Assessment
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Ramos, HBL-1) at a specified density. Treat with a dose range of the BTK PROTAC or vehicle control (DMSO) for a defined period (e.g., 4, 18, or 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA or a similar lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe for a loading control protein (e.g., Actin, GAPDH) to normalize the data.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity. BTK levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated sample.
Cell Viability / Anti-Proliferation Assay
This assay measures the effect of a BTK PROTAC on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed B-cell lymphoma cells (e.g., TMD8-C481S) in a 96-well plate at a predetermined density.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC, a relevant comparator drug (e.g., ibrutinib), and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for cell division (e.g., 72 hours).[12]
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability, or MTT reagent.[12][14]
-
Signal Measurement: After a short incubation with the reagent, measure the resulting luminescent or colorimetric signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the GI₅₀ or IC₅₀ value.[12]
In Vivo Xenograft Model Protocol
Animal models are used to assess the anti-tumor efficacy of BTK PROTACs in a living system.
Methodology:
-
Cell Implantation: Subcutaneously implant human lymphoma cells expressing either WT or C481S BTK (e.g., TMD-8) into immunocompromised mice (e.g., NSG mice).[15]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle, ibrutinib, BTK PROTAC at various doses). Administer the compounds via a clinically relevant route, such as oral gavage (p.o.), once daily.[10][16]
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly) throughout the study.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or in a satellite group), collect tumor tissue to measure BTK protein levels via Western blot to confirm target degradation in vivo.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression compared to the vehicle control group.
Conclusion and Future Directions
PROTAC-mediated degradation of BTK represents a powerful and innovative strategy to address the significant clinical challenge of ibrutinib resistance. By hijacking the cell's own protein disposal machinery, BTK PROTACs can effectively eliminate both wild-type and C481S mutant BTK, leading to potent anti-proliferative effects in resistant cancer cells.[1][10] Preclinical data from numerous compounds, such as MT-802, P13I, and UBX-382, have demonstrated superior activity over ibrutinib in resistant models.[1][7][10] Several BTK degraders, including BGB-16673 and NX-2127, are now in clinical trials, showing promising early safety and efficacy data in heavily pretreated patient populations.[17][18] The continued development and optimization of these molecules for improved drug-like properties, such as oral bioavailability, holds immense promise for the future treatment of B-cell malignancies.[10][19]
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. youtube.com [youtube.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: PROTAC BTK Degrader-9 and its Efficacy Against the C481S Resistance Mutation
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bruton's Tyrosine Kinase (BTK), with a special focus on overcoming the C481S mutation—a common mechanism of acquired resistance to covalent BTK inhibitors.
Introduction: The Challenge of Acquired Resistance in BTK-Targeted Therapies
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of B-cells.[1][2] This has made it a prime therapeutic target for B-cell malignancies. First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to irreversible inhibition.[3][4] However, the clinical efficacy of these inhibitors can be compromised by the emergence of resistance, most commonly through a mutation that substitutes this cysteine with a serine (C481S).[3][5] This substitution prevents the covalent binding of the inhibitor, rendering it less effective.[3]
To address this challenge, a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), has been developed. PROTACs are heterobifunctional molecules that, instead of merely inhibiting a target protein, induce its degradation.[6][7][8] This guide will delve into the mechanism, efficacy, and evaluation of PROTAC BTK degraders, particularly those effective against the C481S mutant.
The PROTAC Mechanism of Action: A Paradigm Shift in Drug Discovery
PROTACs operate by hijacking the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS).[6][8] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7]
The mechanism unfolds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to both the target protein (BTK) and an E3 ligase, bringing them into close proximity to form a ternary complex.[7]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[6][8]
The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[7]
Quantitative Efficacy of PROTAC BTK Degraders Against Wild-Type and C481S Mutant BTK
Several PROTACs have been developed that demonstrate potent degradation of both wild-type (WT) and C481S mutant BTK. The following tables summarize the in vitro efficacy data for some of these degraders.
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| MT-802 | WT BTK | NAMALWA | 14.6 | >99 | 24 | [6] |
| C481S BTK | XLAs | 14.9 | >99 | 24 | [6] | |
| UBX-382 | WT BTK | TMD-8 | 4.56 | Not Specified | Not Specified | [7] |
| P13I | C481S BTK | 293T/HeLa | ~15 (50% degradation) | Not Specified | Not Specified | [9] |
| L6 | WT BTK | Ramos | 3.8 | Not Specified | Not Specified | [10] |
Table 1: Degradation Potency (DC50) of PROTAC BTK Degraders. DC50 represents the concentration required to achieve 50% degradation of the target protein.
| Degrader | Target | Cell Line | GI50/IC50 (nM) | Assay Type | Reference |
| P13I | C481S BTK | HBL-1 | ~28 | Proliferation (GI50) | [9] |
| Ibrutinib | C481S BTK | HBL-1 | ~700 | Proliferation (GI50) | [9] |
| L6 | Ibrutinib-resistant BTKC481S HBL-1 | HBL-1 | Lower than P13I | Inhibition (IC50) | [10] |
| MT-802 | WT BTK | Not Specified | 46.9 | Kinase Inhibition (IC50) | [3] |
| C481S BTK | Not Specified | 20.9 | Kinase Inhibition (IC50) | [3] |
Table 2: Inhibitory Potency (GI50/IC50) of PROTAC BTK Degraders. GI50 is the concentration that causes 50% growth inhibition, while IC50 is the concentration that causes 50% inhibition of a specific activity.
Experimental Protocols
Western Blotting for Protein Degradation Assessment
Objective: To quantify the degradation of BTK protein following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., TMD-8, HBL-1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC BTK degrader for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the BTK protein levels.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of BTK degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of the PROTAC BTK degrader on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HBL-1) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC BTK degrader and a control compound (e.g., ibrutinib) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 or IC50 value.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the PROTAC on the enzymatic activity of BTK.
Methodology:
-
Reaction Setup: In a suitable assay plate, combine the recombinant BTK enzyme (either WT or C481S mutant), a specific substrate (e.g., a peptide substrate), and the PROTAC BTK degrader at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring ATP depletion (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Plot the kinase activity against the PROTAC concentration to determine the IC50 value.
Visualizing Key Concepts
The following diagrams illustrate the core concepts discussed in this guide.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. axonmedchem.com [axonmedchem.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cereblon (CRBN) vs von Hippel-Lindau (VHL) E3 ligases for BTK degradation
An In-depth Technical Guide to Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 Ligases for Bruton's Tyrosine Kinase (BTK) Degradation
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.
Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor (BCR) signaling and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases.[1] While small molecule inhibitors of BTK have shown significant clinical success, challenges such as acquired resistance and off-target effects persist. PROTAC-mediated degradation of BTK offers an alternative therapeutic strategy that can potentially overcome these limitations.
The choice of the recruited E3 ligase is a critical determinant of a PROTAC's efficacy. Among the more than 600 E3 ligases in humans, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively utilized for PROTAC design due to the availability of well-characterized small molecule ligands.[1] This technical guide provides an in-depth comparison of CRBN and VHL as E3 ligases for the targeted degradation of BTK, focusing on their mechanisms, quantitative differences in degradation efficacy, and the experimental protocols used for their evaluation.
BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and the promotion of B-cell survival and proliferation.[1]
Figure 1: Simplified BTK Signaling Pathway.
General Mechanism of PROTAC Action
PROTACs are bifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case BTK, a second ligand that recruits an E3 ubiquitin ligase (either CRBN or VHL), and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage in further catalytic cycles of degradation.
Figure 2: General Mechanism of PROTAC-mediated Protein Degradation.
Quantitative Data on BTK Degradation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize publicly available data for CRBN- and VHL-based BTK degraders. A direct head-to-head comparison in the same study is often lacking, which should be considered when interpreting these data.
Table 1: CRBN-Based BTK Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DD-03-171 | Mino | ~10 | >90 | [3] |
| RC-1 | MOLM-14 | 8-40 | Not Reported | [4] |
| PTD10 | Ramos | 0.5 | >95 | [5] |
| NX-2127 | Primary CLL cells | Not Reported | >80 | [4] |
| BGB-16673 | Not Specified | Not Reported | Not Reported | [6] |
| UBX-382 | TMD-8 | ~4 | >95 | [7] |
Table 2: VHL-Based BTK Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD3 | Ramos | >3000 | Not Observed | [5] |
| Unnamed | Not Specified | Limited effectiveness | Not Reported | [8] |
Note: The available data for VHL-based BTK degraders is limited and often shows lower efficacy compared to their CRBN-based counterparts for this specific target.
Ternary Complex Formation: CRBN vs. VHL
The stability and conformation of the ternary complex are critical for efficient ubiquitination and subsequent degradation. The cooperativity of binding, which is the change in affinity of the PROTAC for one protein upon binding to the other, plays a significant role. Positive cooperativity, where the binding of the PROTAC to the first protein increases its affinity for the second, leads to a more stable ternary complex and often more potent degradation.
Studies have shown that for certain targets, VHL-based PROTACs can exhibit strong positive cooperativity.[9] However, in the context of BTK degradation, CRBN-based PROTACs appear to form more productive ternary complexes, even in the absence of strong positive cooperativity.[10] The conformation of the ternary complex, which dictates the positioning of lysine residues on the target protein relative to the E2-ubiquitin active site, is a key determinant of degradation efficiency.
Figure 3: Ternary Complex Formation Comparison.
Experimental Protocols
Western Blot for BTK Degradation
This protocol is a standard method to quantify the amount of BTK protein in cells after treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Seed cells (e.g., Ramos, Mino) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium.
-
Treat cells with a dose-response of the BTK PROTAC or DMSO vehicle control for a specified time (e.g., 4, 18, or 24 hours).
b. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
c. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C.
-
Incubate the membrane with a loading control primary antibody (e.g., mouse anti-GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BTK band intensity to the loading control band intensity.
-
Calculate the percentage of BTK degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This protocol is used to detect the ubiquitination of BTK induced by a PROTAC.
a. Cell Treatment and Lysis:
-
Treat cells with the BTK PROTAC or DMSO for a shorter time course (e.g., 0.5, 1, 2, 4 hours) to capture the ubiquitination event before complete degradation.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding the PROTAC to allow accumulation of ubiquitinated BTK.
-
Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
b. Immunoprecipitation of BTK:
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Immunoprecipitate BTK by incubating the lysate with an anti-BTK antibody overnight at 4°C.
-
Capture the immune complexes with protein A/G agarose beads.
-
Wash the beads extensively with wash buffer.
c. Western Blot for Ubiquitin:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin (e.g., mouse anti-ubiquitin, P4D1 clone) to detect polyubiquitinated BTK, which will appear as a high-molecular-weight smear.
-
Re-probe the membrane with an anti-BTK antibody to confirm the immunoprecipitation of BTK.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the BTK-PROTAC-E3 ligase ternary complex in a biochemical setting.
a. Reagents:
-
Purified recombinant BTK protein (e.g., GST-tagged).
-
Purified recombinant E3 ligase complex (e.g., His-tagged CRBN-DDB1 or VHL-ElonginB-ElonginC).
-
Terbium (Tb)-labeled anti-GST antibody (donor).
-
Fluorescently labeled anti-His antibody (e.g., Alexa Fluor 488-labeled) (acceptor).
-
BTK PROTAC.
b. Assay Procedure:
-
In a microplate, add the BTK protein, E3 ligase complex, and a serial dilution of the PROTAC.
-
Add the Tb-labeled anti-GST antibody and the fluorescently labeled anti-His antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow complex formation.
c. TR-FRET Measurement:
-
Measure the fluorescence emission at two wavelengths (e.g., for the donor and acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex, bringing the donor and acceptor antibodies into proximity.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Comparative Analysis: CRBN vs. VHL for BTK Degradation
The choice between CRBN and VHL for targeting BTK degradation is influenced by several factors, with empirical evidence suggesting a general preference for CRBN for this particular target.
Advantages of CRBN for BTK Degradation:
-
Proven Efficacy: A larger number of potent CRBN-based BTK degraders have been reported in the literature, with several demonstrating low nanomolar to picomolar DC50 values and high Dmax.[5][7]
-
Favorable Ternary Complex Formation: CRBN appears to form more productive ternary complexes with BTK, leading to efficient ubiquitination and degradation. This may be due to more favorable protein-protein interactions between CRBN and BTK that are induced by the PROTAC.
-
Immunomodulatory Activity: CRBN is the target of immunomodulatory imide drugs (IMiDs). CRBN-recruiting PROTACs can also lead to the degradation of neosubstrate proteins such as Ikaros and Aiolos, which can have therapeutic benefits in certain B-cell malignancies.[1]
Challenges and Disadvantages of VHL for BTK Degradation:
-
Limited Efficacy: The available data suggests that VHL-based PROTACs are generally less effective at degrading BTK.[5][8] This could be due to steric hindrance or an unfavorable conformation of the BTK-PROTAC-VHL ternary complex that does not present lysine residues for efficient ubiquitination.
-
Expression Levels: While both CRBN and VHL are widely expressed, their relative levels can vary across different cell types and tissues. The lower efficacy of VHL-based BTK degraders may not be solely due to lower VHL expression but is more likely related to the geometry of the ternary complex.
-
Hook Effect: While the hook effect (reduced degradation at high PROTAC concentrations) is a general phenomenon for PROTACs, the less efficient ternary complex formation with VHL might lead to a more pronounced hook effect at lower concentrations.
Conclusion
The targeted degradation of BTK using PROTACs represents a promising therapeutic strategy for B-cell malignancies and autoimmune diseases. While both CRBN and VHL are versatile E3 ligases for PROTAC development, the current body of evidence strongly suggests that CRBN is the more effective ligase for degrading BTK. This is likely due to the formation of a more conformationally favorable ternary complex that facilitates efficient ubiquitination.
For researchers and drug developers in this field, the choice of E3 ligase should be guided by empirical data. While VHL remains a valuable E3 ligase for many other targets, for BTK, CRBN-based designs have consistently demonstrated superior degradation efficiency. Further structural and mechanistic studies are needed to fully elucidate the molecular basis for this preference and to guide the rational design of even more potent and selective BTK degraders. The detailed experimental protocols provided in this guide serve as a starting point for the robust evaluation of novel BTK-targeting PROTACs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic activity of PROTAC BTK Degrader-9
An in-depth guide to the catalytic activity of PROTAC BTK Degrader-9 (also referred to as compound 23), this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Concept: Catalytic Degradation of BTK
PROTAC (Proteolysis Targeting Chimera) BTK Degrader-9 is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2][3] Unlike traditional inhibitors that simply block the enzyme's active site, PROTACs catalytically induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] This mechanism allows a single PROTAC molecule to mediate the destruction of multiple BTK proteins, leading to a sustained and profound reduction in BTK levels.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key performance metrics.
| Parameter | Cell Line | Value | Description |
| DC₅₀ (4h) | Mino | 1.29 ± 0.3 nM | The concentration of the degrader that results in 50% degradation of BTK after 4 hours of treatment.[4][5] |
| t₁⸝₂ (20 nM) | Mino | 0.59 ± 0.20 h | The time required for 50% of the BTK protein to be degraded at a degrader concentration of 20 nM.[4][5] |
Mechanism of Action: Signaling Pathway
This compound effectively downregulates the RANKL-activated BTK-PLCγ2-Ca²⁺-NFATc1 signaling pathway.[1][4] This pathway is crucial for osteoclastogenesis, the process of bone resorption. By degrading BTK, the degrader inhibits the downstream signaling cascade that leads to the activation of NFATc1, a key transcription factor for osteoclast differentiation.[4][6]
Caption: BTK-PLCγ2-Ca²⁺-NFATc1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot for BTK Degradation
Objective: To quantify the extent of BTK protein degradation following treatment with this compound.
-
Cell Culture and Treatment: Mino cells are cultured in appropriate media and seeded in 6-well plates. Cells are then treated with varying concentrations of this compound for specified time points (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the BTK bands is quantified using densitometry software and normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Experimental Workflow for Western Blot
Caption: Experimental workflow for determining BTK protein degradation via Western blot.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
Objective: To confirm the formation of a stable ternary complex between BTK, this compound, and the E3 ligase.
-
Reagents: Recombinant BTK protein, the E3 ligase (e.g., Cereblon), and this compound are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: The reagents are added to a low-volume 384-well plate.
-
Incubation: The plate is incubated at room temperature to allow for the formation of the ternary complex.
-
Detection Antibody Addition: HTRF detection antibodies, one targeting a tag on the BTK protein and the other targeting a tag on the E3 ligase, are added to the wells.
-
Signal Reading: The HTRF signal is read on a compatible plate reader. A high HTRF signal indicates proximity of the BTK and E3 ligase, confirming the formation of the ternary complex.
Logical Relationship of PROTAC Action
The catalytic action of this compound involves a series of sequential and cyclical events.
Caption: The catalytic cycle of PROTAC-mediated degradation of BTK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases [figshare.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: In Vitro Degradation Assay for PROTAC BTK Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to induce the degradation of specific target proteins within the cell.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in various B-cell malignancies.[4][5] PROTAC-mediated degradation of BTK offers a promising strategy to overcome resistance mechanisms associated with traditional small-molecule inhibitors.[6][7]
These application notes provide a detailed protocol for an in vitro degradation assay to characterize the activity of a novel BTK-targeting PROTAC, referred to here as "BTK Degrader-9." The protocol outlines the necessary steps to determine key parameters of degrader efficacy, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Mechanism of Action of BTK PROTACs
BTK PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to BTK and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), forming a ternary complex.[8][9] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the BTK protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple BTK proteins.[2]
Experimental Protocol: In Vitro BTK Degradation Assay
This protocol describes the treatment of a relevant cell line with BTK Degrader-9, followed by protein level analysis using Western blotting.
Materials and Reagents
-
Cell Line: A human B-cell lymphoma cell line expressing endogenous BTK (e.g., TMD8, RAMOS, or DOHH2).[4]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
BTK Degrader-9: Stock solution in DMSO (e.g., 10 mM).
-
Control Compounds:
-
Vehicle control (DMSO).
-
A non-degrading BTK inhibitor (e.g., ibrutinib) as a control for target engagement without degradation.[4]
-
A proteasome inhibitor (e.g., MG132) to confirm degradation is proteasome-dependent.
-
-
Reagents for Cell Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Reagents for Protein Quantification: BCA Protein Assay Kit.
-
Reagents for Western Blotting:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-BTK and Rabbit anti-β-actin (or other loading control).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
The day before treatment, seed the selected B-cell lymphoma cells in a 6-well plate at a density of approximately 1 x 10^6 cells per well in 2 mL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of BTK Degrader-9 in culture medium. A typical concentration range would be from 0.1 nM to 10 µM to capture the full dose-response curve.
-
Include wells for vehicle control (DMSO at the same final concentration as the highest compound dose) and a proteasome inhibitor control (e.g., pre-treat with 10 µM MG132 for 1-2 hours before adding BTK Degrader-9).
-
Remove the old medium from the cells and add the medium containing the different concentrations of BTK Degrader-9 and controls.
-
Incubate the cells for a specified time, typically 18-24 hours, to allow for protein degradation.[10]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
-
Western Blot Analysis:
-
Normalize the volume of each lysate to ensure equal amounts of protein (e.g., 20-30 µg) are loaded per lane.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the same membrane with a primary antibody against a loading control protein such as β-actin or GAPDH.
-
-
Data Acquisition and Analysis:
-
Add an ECL chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.
-
Quantify the band intensities for BTK and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the BTK band to the corresponding loading control band for each sample.
-
Calculate the percentage of remaining BTK protein for each treatment relative to the vehicle (DMSO) control, which is set to 100%.
-
Plot the percentage of BTK protein remaining versus the log concentration of BTK Degrader-9.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to determine the DC50 and Dmax values.
-
Data Presentation and Interpretation
The results of the in vitro degradation assay should be summarized in a table for clear comparison of the degrader's efficacy.
Table 1: Degradation Efficacy of BTK Degrader-9 in TMD8 Cells (24-hour treatment)
| Compound | Target(s) | DC50 (nM) | Dmax (%) |
| BTK Degrader-9 | BTK | (e.g., 5.2) | (e.g., >90) |
| Control Inhibitor | BTK (inhibition) | N/A | No degradation |
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC required to induce 50% degradation of the target protein.[10] A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.[10] A higher Dmax value indicates greater efficacy.
The expected outcome is a dose-dependent decrease in BTK protein levels with BTK Degrader-9 treatment. The proteasome inhibitor control should rescue BTK from degradation, confirming the mechanism of action. The non-degrading inhibitor should not reduce BTK protein levels, distinguishing the degradation effect from simple target inhibition.
Conclusion
This protocol provides a robust framework for the in vitro characterization of BTK-targeting PROTACs. By following these steps, researchers can effectively quantify the potency and efficacy of novel degraders like BTK Degrader-9, providing critical data for the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. WO2020252397A1 - Small molecule proteolysis-targeting chimeras and methods of use thereof - Google Patents [patents.google.com]
- 10. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of BTK Degradation by PROTAC BTK Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2][4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of target proteins via the ubiquitin-proteasome system.[][6] A PROTAC consists of a ligand that binds to the target protein (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][7]
This document provides detailed protocols for the analysis of BTK degradation induced by PROTAC BTK Degrader-9 using western blotting, a fundamental technique to quantify changes in protein levels.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Simplified BTK Signaling Pathway in B-Cells.
Mechanism of Action of this compound
This compound facilitates the degradation of BTK through the ubiquitin-proteasome system.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for Measuring PROTAC BTK Degrader-9 Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][][3][4] A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[][4][5][6][7] This ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4][5][8] This catalytic mechanism allows for substoichiometric concentrations to achieve profound pharmacological effects.[1][6]
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[9][10][11][12] PROTAC-mediated degradation of BTK offers a compelling alternative to traditional inhibition, with the potential to overcome resistance mechanisms associated with kinase inhibitors.[10][13]
This document provides detailed protocols for a suite of cell-based assays to comprehensively evaluate the potency of a novel PROTAC, BTK Degrader-9 . The described assays will enable researchers to quantify direct protein degradation, measure the inhibition of downstream signaling, and assess the resulting anti-proliferative effects on cancer cells.
PROTAC Mechanism of Action
The fundamental action of BTK Degrader-9 is to induce the proximity between BTK and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to the degradation of BTK.[4][6]
Caption: Mechanism of Action for BTK Degrader-9.
BTK Signaling Pathway
BTK is a central node in the B-cell receptor (BCR) signaling cascade. Its degradation is expected to block downstream signals essential for B-cell proliferation and survival.[10][11]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK.
Assay 1: Quantification of BTK Protein Degradation by Western Blot
Principle: This assay directly measures the primary pharmacodynamic effect of BTK Degrader-9: the reduction of total BTK protein levels in a cell line. Western blotting uses SDS-PAGE to separate proteins by size, which are then transferred to a membrane and probed with antibodies specific to BTK and a loading control (e.g., β-actin) for quantification.[14][15][16] The potency is determined by calculating the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation achieved).[12][17]
Experimental Workflow: Western Blot
Caption: Standard workflow for Western Blot analysis of protein degradation.
Protocol:
-
Cell Culture and Treatment:
-
Seed B-cell lymphoma cells (e.g., Ramos, TMD8) in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of BTK Degrader-9 in culture medium.
-
Treat cells with varying concentrations of BTK Degrader-9 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 18, or 24 hours) at 37°C.[10][13]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples using lysis buffer. Add SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against total BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for a loading control antibody (e.g., β-actin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Plot the normalized BTK levels against the log concentration of BTK Degrader-9. Calculate DC50 and Dmax values using a non-linear regression curve fit (e.g., four-parameter variable slope).
-
Data Presentation: BTK Degradation Potency
| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| Ramos | 18 | 1.5 | 95 |
| TMD8 | 18 | 5.2 | 92 |
| Jeko-1 | 18 | 3.8 | 94 |
Assay 2: Analysis of Downstream Signaling Inhibition
Principle: To confirm that BTK degradation leads to functional inactivation of the BCR pathway, this assay measures the phosphorylation status of key downstream substrates, such as BTK itself (autophosphorylation at Y223) and PLCγ2 (at Y1217).[19] This can be accomplished using phospho-specific antibodies in a Western blot or, for higher throughput, via phospho-flow cytometry. A reduction in the phosphorylation signal upon cell stimulation indicates functional pathway inhibition.
Experimental Workflow: Phospho-Flow Cytometry
Caption: Workflow for analyzing protein phosphorylation by flow cytometry.
Protocol:
-
Cell Treatment and Stimulation:
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding formaldehyde to a final concentration of 4% and incubating for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold 90% methanol and incubating on ice for 30 minutes.[20]
-
-
Antibody Staining:
-
Wash the cells twice with staining buffer (PBS with 1% BSA).
-
Incubate the cells with a fluorochrome-conjugated primary antibody against a phospho-target (e.g., Alexa Fluor 488 anti-pBTK Y223) for 1 hour at room temperature, protected from light.[20]
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on the cell population and measure the median fluorescence intensity (MFI) for the phospho-signal.
-
Normalize the MFI of treated samples to the stimulated vehicle control.
-
Plot the normalized MFI against the log concentration of BTK Degrader-9 and calculate the IC50 value using a non-linear regression curve fit.
-
Data Presentation: Downstream Signaling Inhibition
| Phospho-Target | Cell Line | IC50 (nM) |
| p-BTK (Y223) | Ramos | 8.5 |
| p-PLCγ2 (Y1217) | Ramos | 10.2 |
Assay 3: Assessment of Anti-Proliferative and Cytotoxic Effects
Principle: This assay evaluates the ultimate biological consequence of BTK degradation: the impact on cell viability and proliferation. Assays like CellTiter-Glo® measure cellular ATP levels as an indicator of metabolic activity and cell viability.[13][21] A decrease in the luminescent signal corresponds to reduced cell proliferation or increased cytotoxicity. The potency is expressed as the GI50 (concentration for 50% growth inhibition).
Experimental Workflow: Cell Viability Assay
References
- 1. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. cdn.hellobio.com [cdn.hellobio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.abcam.com [docs.abcam.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing PROTAC BTK Degrader-9 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in various lymphomas.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate specific proteins of interest (POIs) by hijacking the body's own ubiquitin-proteasome system.[3][4][5] This document provides detailed application notes and protocols for the use of PROTAC BTK Degrader-9, a potent and selective degrader of BTK, in lymphoma cell lines.
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3][6] This ternary complex formation leads to the ubiquitination and subsequent degradation of the BTK protein by the proteasome, offering a powerful strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[6][7]
Mechanism of Action
This compound operates through a catalytic mechanism, where a single molecule can induce the degradation of multiple BTK protein targets.[3] The process begins with the PROTAC simultaneously binding to both the BTK protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage another BTK protein, continuing the degradation cycle.
BTK Signaling Pathway in Lymphoma
BTK is a key kinase downstream of the B-cell receptor (BCR).[1][2] In lymphoma cells, constitutive activation of the BCR signaling pathway promotes cell survival and proliferation.[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including PLCγ2. This leads to the activation of several pro-survival signaling cascades, such as the NF-κB, MAPK, and PI3K/AKT pathways.[6] By degrading BTK, this compound effectively shuts down these oncogenic signaling pathways.
Data Presentation
The following tables summarize the in vitro activity of a representative BTK PROTAC, referred to here as this compound, in various lymphoma cell lines. This data is compiled from published studies on potent BTK PROTACs such as P13I and UBX-382.[6][8]
Table 1: BTK Degradation in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | DC50 (nM) | Max Degradation (%) | Time Point (h) | Reference |
| Ramos | Burkitt's Lymphoma | ~10 | >90% | 72 | [6] |
| HBL-1 | ABC-DLBCL | ~9.2 | >90% | 24 | [6] |
| Mino | Mantle Cell Lymphoma | ~11.4 | >90% | 24 | [6] |
| TMD-8 | ABC-DLBCL | ~4 | >95% | 24 | [8] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | GI50 (nM) | Time Point (h) | Reference |
| HBL-1 (WT BTK) | ABC-DLBCL | 1.5 | 72 | [6] |
| HBL-1 (BTK C481S) | Ibrutinib-Resistant ABC-DLBCL | ~28 | 72 | [6] |
| TMD-8 | ABC-DLBCL | Not Reported | - | [8] |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lymphoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Ramos, HBL-1, Mino, TMD-8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours (or desired time point) at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 2: Western Blot for BTK Degradation
This protocol is to assess the degradation of BTK protein following treatment with this compound.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere (if applicable) or grow for 24 hours.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin or anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the percentage of BTK degradation.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis in lymphoma cells treated with this compound.[7][9][10]
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of various B-cell lymphomas by effectively inducing the degradation of BTK. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the in vitro efficacy and mechanism of action of this novel class of targeted protein degraders. Careful execution of these experiments will enable a thorough evaluation of the potential of this compound as a therapeutic candidate for lymphoma.
References
- 1. researchgate.net [researchgate.net]
- 2. manage.ercongressi.it [manage.ercongressi.it]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of PROTAC BTK Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] BTK-Degrader-9 is a novel, orally bioavailable PROTAC designed to selectively target Bruton's tyrosine kinase (BTK) for degradation. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[3][4][5] Unlike traditional small molecule inhibitors that only block the kinase activity of BTK, BTK-Degrader-9 leads to the complete and sustained removal of the BTK protein, offering a potential advantage in overcoming resistance mechanisms.[3][4] These application notes provide detailed protocols for in vivo evaluation of BTK-Degrader-9 in relevant animal models of B-cell malignancies.
Mechanism of Action
BTK-Degrader-9 is a heterobifunctional molecule composed of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker connecting the two.[1][6][7][8] This tripartite structure facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the polyubiquitination of BTK.[7][8] The ubiquitinated BTK is then recognized and degraded by the proteasome, resulting in the elimination of the protein from the cell.[3][7][8] This degradation-based mechanism can overcome resistance mutations that affect the binding of traditional BTK inhibitors.[3][4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 4. ashpublications.org [ashpublications.org]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 7. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of PROTAC BTK Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][] PROTAC BTK Degrader-9 is a novel heterobifunctional molecule designed to selectively target Bruton's tyrosine kinase (BTK) for degradation. BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[3][4][5][6][7][8] Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven model, where a single molecule can catalytically induce the degradation of multiple target proteins.[9] This offers the potential for improved potency, selectivity, and the ability to overcome resistance mechanisms associated with conventional inhibitors.[10][11]
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its in vitro and in vivo evaluation.
Mechanism of Action
This compound is composed of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker connecting the two.[10][12][13][14][15] The formation of a ternary complex between BTK, this compound, and the E3 ligase facilitates the ubiquitination of BTK.[10][12] This polyubiquitination marks BTK for recognition and subsequent degradation by the 26S proteasome, leading to the elimination of the BTK protein from the cell.[10][12]
Caption: General mechanism of action for this compound.
BTK Signaling Pathway
BTK is a key component of multiple signaling pathways downstream of the B-cell receptor (BCR), controlling B-cell survival, activation, and proliferation.[3][6] Upon BCR engagement, BTK is activated and subsequently phosphorylates phospholipase Cγ2 (PLCγ2), leading to the activation of downstream signaling cascades, including NF-κB, MAPK, and NFAT.[5][6] By degrading BTK, this compound effectively inhibits these downstream pathways.
Caption: Simplified BTK signaling pathway and the point of intervention for this compound.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the representative pharmacokinetic and pharmacodynamic profiles of this compound based on preclinical studies.
Table 1: In Vitro Pharmacodynamic Profile
| Parameter | Cell Line | Value |
| DC₅₀ (BTK Degradation) | TMD8 | 0.4 nM[8] |
| Mino | 1.29 nM[8] | |
| Dₘₐₓ (Maximum Degradation) | TMD8 | >95% |
| t₁/₂ (Degradation Half-life) | Mino (at 20 nM) | 0.59 h[8] |
| IC₅₀ (Anti-proliferative Activity) | TMD8 | 1.5 nM |
| Mino | 5.2 nM |
Table 2: In Vivo Pharmacokinetic Profile (Mouse)
| Parameter | Route | Dose | Value |
| Cₘₐₓ (Maximum Concentration) | Oral | 10 mg/kg | 1.2 µM |
| Tₘₐₓ (Time to Cₘₐₓ) | Oral | 10 mg/kg | 2 h |
| AUC (Area Under the Curve) | Oral | 10 mg/kg | 8.5 µM·h |
| Bioavailability (F%) | Oral | 10 mg/kg | 58.0%[8] |
| t₁/₂ (Elimination Half-life) | IV | 1 mg/kg | 4.3 h |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro BTK Degradation Assay
Objective: To determine the concentration-dependent degradation of BTK protein induced by this compound.
Materials:
-
Cancer cell lines (e.g., TMD8, Mino)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibodies (anti-BTK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein samples and perform SDS-PAGE followed by Western blotting.
-
Probe membranes with primary antibodies against BTK and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize BTK levels to the loading control.
-
Calculate DC₅₀ values using non-linear regression analysis.
In Vivo Pharmacokinetic Study
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.
Materials:
-
This compound
-
Animal model (e.g., ICR mice)[12]
-
Dosing vehicles (e.g., for oral and intravenous administration)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Administer a single dose of this compound to mice via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma by centrifugation.
-
Extract this compound from plasma samples.
-
Analyze the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, F%) using appropriate software.
In Vivo Pharmacodynamic (Tumor Xenograft) Study
Objective: To assess the in vivo efficacy of this compound in a tumor xenograft model and to correlate it with BTK protein degradation in tumor tissue.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for tumor implantation (e.g., TMD8)
-
This compound
-
Dosing vehicle
-
Calipers for tumor measurement
-
Homogenization buffer and equipment
Protocol:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound or vehicle daily (or as per the determined dosing schedule).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, or at specific time points, collect tumor tissues.
-
Homogenize a portion of the tumor tissue to extract proteins.
-
Analyze BTK protein levels in the tumor lysates by Western blotting or other quantitative methods to confirm target degradation.
Experimental Workflow for PK/PD Analysis
The following diagram illustrates a typical workflow for the integrated pharmacokinetic and pharmacodynamic analysis of a PROTAC.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 13. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Design [protocols.io]
- 15. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Determination of a Dose-Response Curve for PROTAC BTK Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][] A PROTAC molecule is a heterobifunctional small molecule consisting of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This ternary complex formation between the POI and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[5][6][7] PROTAC BTK degraders offer a novel approach to target BTK by inducing its degradation rather than simply inhibiting its enzymatic activity.[1][4][8] This application note provides a detailed protocol for determining the dose-response curve of a novel hypothetical PROTAC, BTK Degrader-9, by assessing its effect on cell viability and its efficiency in degrading BTK protein.
Signaling Pathway
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of PROTAC BTK Degrader-9 on the metabolic activity of a relevant cancer cell line (e.g., a B-cell lymphoma line). The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by viable cells to a colored formazan product.[9][10]
Materials:
-
96-well clear-bottom cell culture plates
-
Appropriate B-cell lymphoma cell line (e.g., TMD8, Jeko-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known BTK inhibitor like Ibrutinib).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Data Presentation:
| Concentration (nM) | Absorbance (490 nm) | % Cell Viability |
| Vehicle (DMSO) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 10 | 1.10 | 88% |
| 100 | 0.85 | 68% |
| 1000 | 0.40 | 32% |
| 10000 | 0.15 | 12% |
Western Blot for BTK Protein Degradation
This protocol is to quantify the degradation of BTK protein in response to treatment with this compound.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK and anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with a range of concentrations of this compound for a specific time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[14][15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.[15][16]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16]
-
Run the gel to separate the proteins by size.[16]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16][17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17][18]
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[14][15]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][18]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (e.g., anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control band intensity.
-
Calculate the percentage of BTK protein remaining relative to the vehicle control.
-
Plot the percentage of BTK protein remaining against the log of the compound concentration to generate a degradation dose-response curve and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Data Presentation:
| Concentration (nM) | BTK Band Intensity (Normalized) | % BTK Protein Remaining |
| Vehicle (DMSO) | 1.00 | 100% |
| 1 | 0.95 | 95% |
| 10 | 0.75 | 75% |
| 100 | 0.40 | 40% |
| 1000 | 0.10 | 10% |
| 10000 | 0.05 | 5% |
Experimental Workflow
Caption: Workflow for dose-response curve determination.
Logic of Dose-Response Determination
Caption: Logic for determining dose-response parameters.
Conclusion
This application note provides a comprehensive framework for determining the dose-response characteristics of this compound. By following these detailed protocols, researchers can effectively assess the potency (IC₅₀ and DC₅₀) and efficacy (Dₘₐₓ) of this novel therapeutic agent. The combination of cell viability and direct protein degradation measurements provides a robust evaluation of the compound's biological activity and its potential as a BTK-targeting therapeutic.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Ubiquitination Assays for Evaluating PROTAC BTK Degrader-9 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3][4]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[5][6][7] PROTAC BTK Degrader-9 represents a novel therapeutic strategy to target BTK by inducing its degradation rather than just inhibiting its activity.[8][9] A key step in demonstrating the mechanism of action of this compound is to confirm its ability to induce the ubiquitination of BTK.[10]
These application notes provide detailed protocols for various in vitro and cellular assays to assess the ubiquitination of BTK mediated by a PROTAC degrader.
BTK Signaling Pathway and PROTAC Mechanism of Action
To understand the context of these assays, it is crucial to visualize the BTK signaling pathway and the general mechanism of action for a PROTAC.
Caption: Simplified diagram of the BTK signaling pathway.
Caption: General mechanism of action for a PROTAC BTK degrader.
Experimental Protocols
Here we detail several key ubiquitination assays to characterize the activity of this compound.
In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to induce the ubiquitination of BTK in a reconstituted cell-free system.[11][12]
Objective: To quantify the PROTAC-dependent ubiquitination of recombinant BTK.
Materials:
-
Recombinant human BTK protein
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex (e.g., VHL or Cereblon complex, depending on the PROTAC design)[11]
-
Ubiquitin
-
Biotinylated-Ubiquitin (for some detection methods)
-
ATP
-
This compound
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
Anti-BTK antibody
-
Anti-Ubiquitin antibody or Streptavidin-HRP (if using biotinylated ubiquitin)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Protocol:
-
Reaction Setup: Prepare the ubiquitination reaction mixture on ice in a microcentrifuge tube. The final reaction volume is typically 25-50 µL.
-
Add components in the following order:
-
Ubiquitination buffer
-
Recombinant BTK (e.g., 50-100 nM)
-
This compound (at various concentrations, e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
E3 ligase complex (e.g., 20-50 nM)
-
E1 enzyme (e.g., 10-20 nM)
-
E2 enzyme (e.g., 100-200 nM)
-
Ubiquitin (and/or biotinylated ubiquitin) (e.g., 5-10 µM)
-
-
-
Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BTK to detect BTK and its ubiquitinated forms (which will appear as a high molecular weight smear or ladder).
-
Alternatively, if biotinylated ubiquitin was used, probe with streptavidin-HRP. An anti-ubiquitin antibody can also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Presentation:
| This compound (nM) | DMSO | 0.1 | 1 | 10 | 100 | 1000 | 10000 |
| Ubiquitinated BTK Signal (Arbitrary Units) | 1.0 | 1.5 | 5.2 | 12.8 | 25.6 | 18.4 | 9.7 |
| Total BTK Signal (Arbitrary Units) | 100 | 99 | 98 | 97 | 95 | 96 | 98 |
Note: The "hook effect" may be observed at high PROTAC concentrations, where the formation of binary complexes (PROTAC-BTK or PROTAC-E3) is favored over the productive ternary complex, leading to reduced ubiquitination.[13]
Cellular Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that this compound can induce BTK ubiquitination within a cellular context.[10]
Objective: To detect the ubiquitination of endogenous BTK in cells treated with this compound.
Materials:
-
Cell line expressing endogenous BTK (e.g., a B-cell lymphoma line like TMD8 or Ramos)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
-
SDS-PAGE gels and Western blot apparatus
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.[14]
-
Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-BTK antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G beads to capture the immune complexes and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads by adding SDS-PAGE loading buffer and heating.
-
Perform SDS-PAGE and Western blotting as described in the in vitro assay protocol.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BTK.
-
The membrane can be stripped and re-probed with an anti-BTK antibody to confirm the immunoprecipitation of BTK.
-
Data Presentation:
| Treatment Condition | Input (BTK) | IP: BTK, WB: Ubiquitin | IP: BTK, WB: BTK |
| DMSO | +++ | + | +++ |
| This compound (100 nM) | +++ | ++++ | +++ |
| PROTAC + MG132 | +++ | ++++++ | +++ |
| MG132 alone | +++ | ++ | +++ |
Note: The intensity of the high molecular weight smear in the IP:BTK, WB:Ubiquitin lane indicates the level of BTK ubiquitination.
NanoBRET™ Ubiquitination Assay
This is a live-cell, real-time assay to monitor the kinetics of PROTAC-induced ubiquitination.[15]
Objective: To quantitatively measure the kinetics of BTK ubiquitination in live cells.
Materials:
-
HEK293 cells or other suitable cell line
-
CRISPR/Cas9 system to endogenously tag BTK with HiBiT
-
Plasmids for expressing LgBiT and HaloTag®-Ubiquitin
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand
-
This compound
-
Plate reader capable of measuring luminescence and filtered light
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag at the endogenous BTK locus in the chosen cell line.
-
Select and validate a clonal cell line with correct HiBiT insertion.
-
-
Assay Preparation:
-
Co-transfect the HiBiT-BTK cells with plasmids expressing LgBiT and HaloTag®-Ubiquitin.
-
Plate the transfected cells in a white, 96-well assay plate.
-
Add the HaloTag® ligand and Nano-Glo® substrate to the cells and incubate.
-
-
Kinetic Measurement:
-
Place the plate in a plate reader pre-heated to 37°C with 5% CO2.
-
Add various concentrations of this compound or DMSO to the wells.
-
Immediately begin kinetic measurements, reading both the donor (NanoLuc) and acceptor (HaloTag®) emission signals over several hours.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio over time for each PROTAC concentration.
-
Data Presentation:
| Time (minutes) | DMSO (mBU) | 1 nM PROTAC (mBU) | 10 nM PROTAC (mBU) | 100 nM PROTAC (mBU) |
| 0 | 50 | 52 | 55 | 58 |
| 30 | 51 | 150 | 450 | 800 |
| 60 | 53 | 250 | 800 | 1500 |
| 120 | 55 | 400 | 1200 | 2200 |
| 240 | 58 | 550 | 1500 | 2500 |
mBU = milliBRET units
Summary
The successful demonstration of BTK ubiquitination is a critical milestone in the development of this compound. The assays described provide a comprehensive toolkit for researchers to confirm the mechanism of action, evaluate potency, and understand the kinetics of their degrader molecules. The combination of in vitro and cellular assays provides a robust data package for advancing a PROTAC development program.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. lifesensors.com [lifesensors.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. lifesensors.com [lifesensors.com]
- 14. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes: Measuring Ternary Complex Formation of PROTAC BTK Degraders in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is the critical first step in the mechanism of action, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5]
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6][7] PROTAC-mediated degradation of BTK offers a promising alternative to traditional inhibition, with the potential to overcome drug resistance and improve therapeutic outcomes.[7][8][9][10] Therefore, accurately measuring the formation of the BTK-PROTAC-E3 ligase ternary complex in a cellular context is paramount for the development and optimization of effective BTK degraders.[4]
These application notes provide detailed protocols for key assays used to quantify the ternary complex formation of BTK degraders, such as the hypothetical "PROTAC BTK Degrader-9," within living cells.
Data Presentation
Quantitative data from various assays are crucial for comparing the efficacy of different PROTACs. Below are example tables summarizing typical data obtained from the described experimental protocols.
Table 1: Ternary Complex Formation Measured by NanoBRET Assay
| PROTAC Compound | EC50 (nM) of Ternary Complex Formation | Maximum BRET Ratio (mBU) |
| This compound | 50 | 250 |
| Positive Control BTK PROTAC | 25 | 300 |
| Negative Control (Inactive) | >1000 | 20 |
Table 2: BTK Degradation Measured by HiBiT Assay
| PROTAC Compound | DC50 (nM) at 24h | Dmax (%) at 24h |
| This compound | 10 | 95 |
| Positive Control BTK PROTAC | 5 | 98 |
| Negative Control (Inactive) | >1000 | <10 |
Table 3: Ternary Complex Formation Measured by TR-FRET Assay
| PROTAC Compound | EC50 (nM) of Ternary Complex Formation | Maximum TR-FRET Ratio |
| This compound | 60 | 1.8 |
| Positive Control BTK PROTAC | 30 | 2.2 |
| Negative Control (Inactive) | >1000 | 1.1 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC BTK degrader.
Caption: Mechanism of action of a PROTAC BTK degrader.
Experimental Protocols
NanoBRET/HiBiT Assay for Ternary Complex Formation and Protein Degradation
This assay allows for the real-time measurement of ternary complex formation and subsequent target protein degradation in living cells.[3][4][][12][13] The HiBiT system provides a highly sensitive method for quantifying protein levels.[14][15][16][17][18]
Experimental Workflow Diagram
Caption: Workflow for the NanoBRET ternary complex formation assay.
Materials:
-
HEK293 cells
-
HiBiT-BTK/LgBiT expressing cells (custom generated)
-
Plasmid encoding HaloTag-E3 ligase (e.g., CRBN or VHL)
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Assay medium (e.g., Opti-MEM without phenol red)
-
HaloTag NanoBRET 618 Ligand (Promega)
-
Nano-Glo Vivazine Substrate (Promega)
-
This compound and control compounds
-
White, 96-well tissue culture-treated plates
-
Plate reader capable of measuring luminescence at 460nm and 618nm
Protocol:
-
Cell Preparation:
-
One day before the assay, transfect HiBiT-BTK/LgBiT cells with the HaloTag-E3 ligase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
On the day of the assay, harvest and resuspend the cells in assay medium to a density of 2 x 10^5 cells/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of the cell suspension to each well of a white 96-well plate.
-
Prepare a 2X solution of HaloTag NanoBRET 618 Ligand and Nano-Glo Vivazine Substrate in assay medium.
-
Add 100 µL of the 2X reagent solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
PROTAC Addition:
-
Prepare serial dilutions of this compound and control compounds in assay medium at 4X the final desired concentration.
-
Add 50 µL of the 4X PROTAC solutions to the appropriate wells. For the no-PROTAC control, add 50 µL of assay medium with DMSO.
-
-
Measurement:
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Measure luminescence at 460nm (donor) and 618nm (acceptor) kinetically over a desired time course (e.g., every 5 minutes for 2 hours).
-
-
Data Analysis:
-
Calculate the NanoBRET ratio for each well by dividing the acceptor signal (618nm) by the donor signal (460nm).
-
Plot the NanoBRET ratio against the log of the PROTAC concentration to generate a dose-response curve.
-
Determine the EC50 value for ternary complex formation using a non-linear regression analysis.
-
For degradation, monitor the decrease in the donor (HiBiT) signal over a longer time course (e.g., 24 hours).
-
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for detecting protein-protein interactions.
Experimental Workflow Diagram
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.in]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target Degradation [promega.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. promegaconnections.com [promegaconnections.com]
Application of PROTAC BTK Degrader-9 in Targeted Protein Degradation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[][3] This technology offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially overcoming resistance mechanisms and providing a more sustained therapeutic effect.[4][5]
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, survival, and differentiation.[6][7][8][9] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[6][8] PROTAC BTK Degrader-9 is an investigational molecule designed to specifically target BTK for degradation, offering a promising therapeutic strategy for these conditions.
These application notes provide an overview of the application of this compound in targeted protein degradation studies, including its mechanism of action, key experimental protocols, and representative data.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate BTK. The process can be summarized in the following steps:
-
Ternary Complex Formation : BTK Degrader-9, with its two distinct ligands, simultaneously binds to both the BTK protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[1]
-
Ubiquitination : Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the BTK protein.
-
Proteasomal Degradation : The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle : After degradation of the target protein, BTK Degrader-9 is released and can engage another BTK protein and E3 ligase, enabling a catalytic mode of action.[3]
Data Presentation
The efficacy and selectivity of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Degradation of BTK by this compound
| Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) |
| TMD8 (ABC-DLBCL) | 0.4 | >90 | 4 |
| JeKo-1 (Mantle Cell Lymphoma) | 1.3 | >95 | 6 |
| Ramos (Burkitt's Lymphoma) | 5.2 | >90 | 8 |
| Peripheral Blood Mononuclear Cells (PBMCs) | 2.5 | >85 | 12 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| TMD8 | 1.5 |
| JeKo-1 | 4.8 |
| Ramos | 12.3 |
IC50: Concentration required for 50% inhibition of cell proliferation.
Table 3: In Vivo Efficacy of this compound in a TMD8 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) | BTK Degradation in Tumors (%) |
| Vehicle | - | 0 | 0 |
| This compound | 10 | 55 | 75 |
| This compound | 30 | 85 | >90 |
| This compound | 100 | >95 | >95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for BTK Degradation
Objective: To determine the extent of BTK protein degradation in cells treated with this compound.
Materials:
-
Cell lines (e.g., TMD8, JeKo-1)
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a luminometer. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Tumor cells (e.g., TMD8)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control orally, once daily, at the specified doses.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and blood samples for analysis of BTK protein levels by western blot or other methods to confirm target degradation.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: BTK Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: Western Blot Experimental Workflow.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PROTAC BTK Degrader-9 in B-Cell Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BTK Degrader-9 to study B-cell receptor (BCR) signaling pathways. This document includes an overview of the mechanism of action, detailed experimental protocols for key assays, and a summary of relevant quantitative data.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest from cells.[1][2] this compound is a novel compound that selectively targets Bruton's tyrosine kinase (BTK) for degradation. BTK is a critical non-receptor tyrosine kinase that plays a central role in B-cell development, differentiation, and signaling.[3] Dysregulation of the BCR signaling pathway, in which BTK is a key component, is implicated in various B-cell malignancies.[1][3]
Unlike traditional small molecule inhibitors that only block the enzymatic activity of a protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire BTK protein.[4][5] This approach not only inhibits BTK's kinase function but also eliminates its scaffolding capabilities, offering a more complete and sustained suppression of BCR signaling.[6] This makes this compound a valuable tool for studying the multifaceted roles of BTK in B-cell biology and a promising therapeutic strategy for overcoming resistance to conventional BTK inhibitors.[3][4][7]
Mechanism of Action
This compound functions by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker connecting the two.[1][5] This tripartite structure facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the polyubiquitination of BTK.[1][5] The polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the BTK protein.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various PROTAC BTK degraders in different cell lines. This data is essential for selecting the appropriate degrader and concentration for specific experimental needs.
Table 1: In Vitro Degradation Potency (DC50)
| Degrader | Cell Line | DC50 (nM) | Reference |
| P13I | HBL-1 | <10 | [2] |
| P13I | Mino | 9.2 | [2] |
| P13I | MM | 11.4 | [2] |
| NX-5948 | Primary Human B-cells | 0.034 (at 4 hours) | [8] |
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50)
| Degrader | Cell Line | GI50/IC50 (nM) | Reference |
| P13I | HBL-1 | 1.5 | [2] |
| Ibrutinib (for comparison) | HBL-1 | ~2.5 | [2] |
| P13I | HBL-1 (C481S mutant) | ~10 | [2] |
| Ibrutinib (for comparison) | HBL-1 (C481S mutant) | ~700 | [2] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on BCR signaling are provided below.
Protocol 1: Western Blot for BTK Degradation and Downstream Signaling
This protocol is designed to assess the degradation of BTK and the phosphorylation status of downstream signaling proteins like PLCγ2, Akt, and ERK.
Materials:
-
B-cell lymphoma cell lines (e.g., HBL-1, Ramos)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cells to the desired density.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of B-cell lymphoma cells.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.
-
-
Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 3: Flow Cytometry for BCR Signaling (Phosphoflow)
This protocol allows for the single-cell analysis of phosphorylation events in the BCR signaling pathway upon treatment with this compound.
Materials:
-
Primary B-cells or B-cell lines
-
This compound
-
BCR agonist (e.g., F(ab')2 anti-human IgM)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19, CD20)
-
Fluorochrome-conjugated antibodies against intracellular phosphorylated proteins (e.g., p-BTK, p-PLCγ2, p-Syk, p-Akt, p-ERK)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of B-cells.
-
Pre-treat the cells with this compound or vehicle control for the desired duration.
-
-
BCR Stimulation:
-
Stimulate the cells with a BCR agonist (e.g., 10 µg/mL anti-IgM) for a short period (e.g., 15 minutes) at 37°C.[9] Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Fix the cells immediately after stimulation to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
-
Staining:
-
Stain the cells with antibodies against cell surface markers.
-
Wash the cells.
-
Stain the cells with antibodies against intracellular phosphorylated proteins.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the B-cell population using surface markers.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of phosphorylation in response to stimulation and degrader treatment.
-
Conclusion
This compound is a powerful chemical probe for investigating the intricacies of B-cell receptor signaling. By inducing the complete removal of the BTK protein, it allows for a deeper understanding of BTK's roles beyond its kinase activity. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this technology in their studies of B-cell biology and the development of novel therapeutics for B-cell malignancies.
References
- 1. Human B Cell Signaling Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. NX-5948, a Clinical-Stage BTK Degrader, Achieves Deep Suppression of BCR, TLR, and FcR Signaling in Immune Cells and Demonstrates Efficacy in Preclinical Models of Arthritis and Other Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of PROTAC BTK Degrader-9 (UBX-382) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of the PROTAC Bruton's tyrosine kinase (BTK) degrader, UBX-382 (referred to as PROTAC BTK Degrader-9 for the purpose of this document), in xenograft models of B-cell malignancies. BTK is a clinically validated target in various B-cell cancers, and UBX-382 is an orally bioavailable PROTAC that has demonstrated potent degradation of both wild-type (WT) and mutant BTK.[1][2][3] These protocols are intended to guide researchers in the design and execution of similar preclinical studies.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This binding event facilitates the formation of a ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome. By eliminating the entire BTK protein, this approach can potentially overcome resistance mechanisms associated with traditional small molecule inhibitors that target the kinase activity of BTK.[1][4]
Data Presentation
The following tables summarize the quantitative data on the in vivo efficacy of this compound in xenograft models.
Table 1: Efficacy of this compound in TMD-8 Xenograft Model (Wild-Type BTK)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Vehicle Control | - | Oral | Once daily for 21 days | Progressive tumor growth |
| This compound | 3 | Oral | Once daily for 21 days | Complete tumor regression in <2 weeks |
| This compound | 10 | Oral | Once daily for 21 days | Complete tumor regression in <2 weeks |
| This compound | 30 | Oral | Once daily for 21 days | Complete tumor regression within an average of 15 days |
Table 2: Efficacy of this compound in TMD-8 Xenograft Model (C481S Mutant BTK)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Ibrutinib | Not specified | Not specified | Not specified | Failed to inhibit tumor growth |
| This compound | Not specified | Oral | Not specified | Remarkable dose-dependent tumor regression |
Experimental Protocols
Protocol 1: TMD-8 Cell Line Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the TMD-8 diffuse large B-cell lymphoma cell line, which expresses either wild-type or C481S mutant BTK.
Materials:
-
TMD-8 cells (expressing WT or C481S mutant BTK)
-
CB17/severe combined immunodeficient (SCID) mice (6 weeks of age)
-
Matrigel (Corning, 356237)
-
Phosphate-buffered saline (PBS)
-
This compound (UBX-382)
-
Vehicle control
-
Calipers
-
Syringes and needles for subcutaneous injection and oral gavage
Procedure:
-
Cell Preparation: Culture TMD-8 cells under appropriate conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when the average tumor volume reaches 180-200 mm³.
-
Animal Grouping: Randomize the mice into treatment and control groups (n=9 per group) based on tumor size.
-
Drug Administration: Administer this compound or vehicle control orally once a day for 21 days at the desired doses (e.g., 3, 10, or 30 mg/kg).[1]
-
Tumor Volume and Body Weight Measurement: Measure tumor dimensions and body weight three times per week using calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[1]
-
Post-Treatment Observation: After the 21-day treatment period, observe the mice for at least 8 weeks to monitor for any tumor rebound.[1]
Protocol 2: Pharmacodynamic Analysis of BTK Degradation
This protocol outlines the procedure to assess the degradation of BTK in splenic B cells and tumor tissue following treatment with this compound.
Materials:
-
Spleens and tumor tissues from treated and control mice
-
Western blotting reagents and equipment
-
Immunohistochemistry (IHC) reagents and equipment
-
Antibodies against BTK and a loading control (e.g., GAPDH)
Procedure:
-
Sample Collection: At various time points after a single or multiple doses of this compound (e.g., 3, 8, 24, and 48 hours after a single administration), euthanize a subset of mice from each group and collect spleens and tumor tissues.[1]
-
Western Blotting:
-
Prepare protein lysates from the collected tissues.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against BTK and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the extent of BTK degradation.
-
-
Immunohistochemistry:
-
Fix, embed, and section the tumor tissues.
-
Perform IHC staining for BTK to visualize its expression and localization within the tumor microenvironment.
-
Visualizations
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of Novel PROTAC BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, potentially leading to a more profound and sustained pharmacological effect at lower doses compared to traditional inhibitors.[1][2]
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that regulate the survival, activation, proliferation, and differentiation of B-cells and other hematopoietic cells.[5][6][7] Its central role in B-cell receptor (BCR) signaling makes it a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[6][8] The development of PROTACs targeting BTK offers a promising strategy to overcome resistance mechanisms associated with traditional BTK inhibitors and to achieve deeper and more durable responses.[9][10]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel PROTAC BTK degraders, intended to guide researchers in the discovery and characterization of these next-generation therapeutics.
BTK Signaling Pathway
BTK is a key mediator in several signaling cascades, most notably the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[6][11] This initiates a cascade of events leading to calcium mobilization and the activation of transcription factors such as NF-κB, which are crucial for B-cell survival and proliferation.[6][7]
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
High-Throughput Screening Workflow for BTK PROTACs
A typical HTS workflow for the discovery of novel BTK PROTACs involves several stages, from initial library screening to lead optimization.
Data Presentation: Quantitative Analysis of BTK PROTAC Degraders
The following table summarizes the in vitro degradation potency and efficacy of selected BTK PROTACs from published literature. DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achieved.
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | Thalidomide | Reversible Covalent BTK binder | Mino | ~40 | >90 | [11] |
| NC-1 | Thalidomide | Non-covalent BTK binder | Mino | 2.2 | 97 | [11] |
| IR-2 | Thalidomide | Ibrutinib analog | Mino | <10 | >95 | [11] |
| RC-3 | Thalidomide | Reversible Covalent BTK binder | Mino | <20 | >95 | [11] |
| MT-802 | Pomalidomide | Ibrutinib analog | MOLM-14 | 0.8 | >95 | [12] |
| DD-03-171 | Pomalidomide | Ibrutinib analog | Ramos | <100 | >90 | [1] |
| UBX-382 | Thalidomide | Novel BTK binder | TMD-8 | ~10 | >90 | [3] |
| 15-271 | Pomalidomide | Ibrutinib | Ramos | <30 | >90 | [13] |
Experimental Protocols
Western Blotting for BTK Degradation
Objective: To visually confirm and semi-quantitatively measure the degradation of BTK protein in cells treated with PROTACs.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells (e.g., Ramos, TMD8) in 6-well plates and allow them to adhere or stabilize overnight. Treat cells with various concentrations of BTK PROTACs or vehicle control (DMSO) for the desired time (e.g., 4, 16, or 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.[14] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[15] Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-40 µg of total protein and boil at 95-100°C for 5 minutes.[5][15]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5][14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[16] Incubate the membrane with the primary anti-BTK antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software and normalize the BTK signal to the loading control.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To perform high-throughput screening of PROTACs by quantifying BTK protein levels in cell lysates.
Materials:
-
TR-FRET compatible microplates (e.g., 384-well)
-
TR-FRET buffer
-
Cell lysis buffer
-
TR-FRET antibody pair for BTK (e.g., donor-labeled and acceptor-labeled anti-BTK antibodies recognizing different epitopes)
-
TR-FRET plate reader
Protocol:
-
Cell Treatment and Lysis: Seed cells in a 96-well or 384-well plate and treat with a dilution series of PROTACs for a specified duration. Lyse the cells directly in the wells according to the assay kit manufacturer's instructions.
-
Lysate Transfer: Transfer the cell lysates to a TR-FRET compatible microplate.
-
Antibody Addition: Prepare a mix of the donor and acceptor-labeled anti-BTK antibodies in TR-FRET buffer. Add this antibody mix to each well containing the cell lysate.
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (e.g., 1-4 hours) to allow for antibody binding to the target protein.
-
Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: A sensitive, no-wash alternative to TR-FRET for HTS of BTK degradation.
Materials:
-
AlphaLISA compatible microplates (e.g., 384-well ProxiPlate)
-
AlphaLISA Lysis Buffer
-
AlphaLISA Acceptor beads conjugated to an anti-BTK antibody
-
Biotinylated anti-BTK antibody (recognizing a different epitope)
-
Streptavidin-coated Donor beads
-
AlphaLISA plate reader
Protocol:
-
Cell Treatment and Lysis: Seed and treat cells with PROTACs in a 96-well plate as described for the TR-FRET assay. Lyse the cells using AlphaLISA Lysis Buffer.[4]
-
Lysate Transfer: Transfer a small volume of the lysate (e.g., 5-10 µL) to an AlphaLISA microplate.[4]
-
Bead Incubation: Add a mixture of the Acceptor beads and the biotinylated antibody to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the formation of the bead-antibody-protein complex.[4]
-
Donor Bead Addition: Add the Streptavidin-coated Donor beads to each well. Incubate in the dark for a specified time (e.g., 30-60 minutes).
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of BTK present. Plot the signal against the PROTAC concentration to determine the DC50 and Dmax.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of BTK degradation on the viability and proliferation of cancer cells.
Materials:
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., TMD8) in an opaque-walled 96-well plate at a suitable density. Allow the cells to settle, then treat with a serial dilution of BTK PROTACs. Include wells with vehicle control and no-cell controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for about 30 minutes. Add the CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.[3]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Signal Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from the no-cell control wells. Normalize the data to the vehicle-treated cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the PROTAC concentration to calculate the IC50 value.
Conclusion
The discovery of novel PROTAC BTK degraders holds immense promise for the treatment of B-cell malignancies and autoimmune disorders. The high-throughput screening workflow and detailed protocols provided in this document offer a comprehensive guide for researchers to identify and characterize potent and selective BTK degraders. By employing a combination of robust primary screening assays, confirmatory secondary assays, and functional cell-based assays, it is possible to efficiently advance promising lead compounds through the drug discovery pipeline. The systematic application of these methodologies will be instrumental in unlocking the full therapeutic potential of targeted protein degradation for BTK.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifesensors.com [lifesensors.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Note: Mass Spectrometry-Based Proteomics for Target Engagement of BTK Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a well-established therapeutic target in various B-cell malignancies and autoimmune diseases.[6][7][8] While small molecule inhibitors of BTK have shown significant clinical success, challenges such as acquired resistance and off-target effects remain.[9] PROTAC-mediated degradation of BTK offers an alternative therapeutic strategy that can potentially overcome these limitations.[10][11]
Mass spectrometry (MS)-based proteomics is an indispensable tool for the development and characterization of PROTACs.[12] It allows for the unbiased and quantitative assessment of target protein degradation, evaluation of selectivity across the entire proteome, and elucidation of the downstream effects on cellular signaling pathways.[13][14] This application note provides a detailed protocol for using MS-based proteomics to evaluate the target engagement and selectivity of a novel BTK-targeting PROTAC, herein referred to as BTK Degrader-9.
PROTAC Mechanism of Action
BTK Degrader-9 is designed to induce the degradation of BTK by recruiting the Cereblon (CRBN) E3 ligase. The following diagram illustrates the general mechanism of action for a PROTAC.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Transcriptomic and proteomic differences in BTK-WT and BTK-mutated CLL and their changes during therapy with pirtobrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling | Life Science Alliance [life-science-alliance.org]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanding horizons: Maximizing the potential of targeted protein degradation [biognosys.com]
- 13. Protein Degrader [proteomics.com]
- 14. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Overcoming the hook effect in PROTAC BTK Degrader-9 experiments
Welcome to the technical support center for PROTAC BTK Degrader-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK). It is a heterobifunctional molecule with a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase. By bringing BTK and the E3 ligase into close proximity, it facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2][3] This targeted degradation approach can overcome limitations of traditional BTK inhibitors.[4][5]
Q2: Which E3 ligase is recruited by this compound?
This compound recruits the Cereblon (CRBN) E3 ligase to induce the degradation of BTK.
Q3: What is the "hook effect" and why is it observed in PROTAC experiments?
The hook effect is a phenomenon observed in many PROTAC experiments where the degradation of the target protein decreases at high concentrations of the PROTAC molecule.[1][6] This occurs because at excessively high concentrations, the PROTAC can form binary complexes with either the target protein (BTK) or the E3 ligase (CRBN) separately, rather than the productive ternary complex (BTK-PROTAC-CRBN) required for degradation.[1][6] This leads to a characteristic bell-shaped dose-response curve.[1]
Q4: What are typical DC50 and Dmax values for a potent BTK degrader?
The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to evaluate the efficacy of a PROTAC. For a potent BTK degrader like DD-03-171, a DC50 value as low as 5.1 nM has been reported. Dmax values for effective BTK PROTACs can exceed 90%, indicating near-complete degradation of the target protein.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: No or minimal BTK degradation observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect PROTAC Concentration: | The concentration of this compound may be too high (experiencing the hook effect) or too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
| Insufficient Incubation Time: | Protein degradation is a time-dependent process. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal BTK degradation. |
| Low E3 Ligase Expression: | The cell line being used may have low endogenous expression of the CRBN E3 ligase. Verify CRBN expression levels by Western blot. Consider using a different cell line with higher CRBN expression. |
| Cell Line Resistance: | Some cell lines may be resistant to PROTAC-mediated degradation due to various factors. If possible, test the PROTAC in a different, well-characterized cell line known to be sensitive to BTK degradation. |
| Inactive PROTAC Compound: | Ensure the this compound is properly stored and handled to prevent degradation. If possible, verify its activity in a positive control cell line. |
Problem 2: A significant "hook effect" is observed, limiting the effective concentration range.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High PROTAC Concentration: | This is the inherent cause of the hook effect. The primary solution is to carefully titrate the PROTAC concentration to identify the optimal range that promotes ternary complex formation without leading to the formation of unproductive binary complexes.[1][6] |
| Suboptimal Ternary Complex Stability: | The stability of the BTK-PROTAC-CRBN ternary complex is crucial for efficient degradation. While not easily modifiable by the user, this is a key parameter considered during PROTAC design. Using the optimal, lower concentration range will favor the formation of the productive ternary complex. |
Problem 3: High variability between experimental replicates.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding: | Ensure uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact protein levels and the response to the PROTAC. |
| Pipetting Errors: | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the PROTAC. |
| Uneven Cell Growth: | "Edge effects" in multi-well plates can lead to variations. Avoid using the outer wells of the plate for critical experiments or ensure proper plate incubation conditions to minimize these effects. |
| Inconsistent Lysis and Sample Preparation: | Ensure complete and consistent cell lysis for all samples. Follow the same protocol for sample preparation for all replicates. |
Data Presentation
Table 1: Representative Degradation Data for a Potent BTK PROTAC (DD-03-171)
| Parameter | Value | Cell Line | Reference |
| DC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) | |
| Dmax | >90% | Not Specified | [3] |
Experimental Protocols
Western Blot for BTK Degradation
This protocol is adapted from standard Western blotting procedures.[7][8]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired incubation time.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol is based on commonly used cell viability assays.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Assay Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for the metabolic conversion of the reagent.
-
Signal Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the PROTAC concentration to determine the IC50 value.
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is a general guideline for immunoprecipitation.[7][10][11][12]
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing Lysates: Pre-clear the cell lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BTK antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding sample buffer and boiling.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using an anti-ubiquitin antibody to detect ubiquitinated BTK.
Visualizations
Caption: this compound mechanism of action.
Caption: The hook effect in PROTAC experiments.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Improving cell permeability of PROTAC BTK Degrader-9
Welcome to the technical support center for PROTAC BTK Degrader-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, with a focus on improving cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][][3] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[][4] By bringing BTK into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[4][5][6] This event-driven pharmacology allows for the catalytic degradation of the target protein, rather than simple inhibition.[3][7]
Q2: My this compound is not showing significant degradation of BTK in my cell-based assays. What are the potential reasons?
A2: Insufficient degradation can stem from several factors. A primary issue could be poor cell permeability due to the high molecular weight and polar surface area characteristic of many PROTACs.[5][8][9] Other potential issues include low target engagement with either BTK or the E3 ligase, inefficient ternary complex formation, or rapid efflux of the compound from the cell.[5][10] It is also crucial to ensure that the chosen cell line expresses sufficient levels of both BTK and the recruited E3 ligase.[11]
Q3: How can I improve the cell permeability of my this compound?
A3: Improving cell permeability often involves chemical modifications. Strategies include optimizing the linker by using shorter, more rigid, or cyclic linkers (e.g., containing piperazine or piperidine moieties) to reduce conformational flexibility and shield polar groups.[5][9] Another approach is to mask polar functional groups to create a more lipophilic molecule, or to develop a prodrug that is cleaved intracellularly to release the active PROTAC.[9] Conjugating the PROTAC to ligands for cell surface receptors, such as folate receptors, can also enhance uptake.[8][9]
Q4: What are the key differences between a covalent and a non-covalent BTK degrader?
A4: A non-covalent BTK degrader binds reversibly to BTK, while a covalent degrader forms a permanent bond. While covalent binding can increase target engagement, it doesn't always translate to better degradation. In some cases, a covalent PROTAC failed to induce efficient BTK degradation, possibly because the permanent binding hinders the ubiquitin transfer or proteasome recognition.[5][12] Reversible covalent strategies are being explored to enhance efficacy.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low BTK Degradation | Poor cell permeability. | 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2) to quantify uptake.[5][9][13] 2. Modify the linker to improve physicochemical properties (e.g., shorten, rigidify).[5][9] 3. Consider prodrug strategies to mask polar groups.[9] |
| Low target engagement. | 1. Confirm binary binding to both BTK and the E3 ligase using biophysical assays (e.g., NanoBRET, SPR).[14] 2. Synthesize negative control compounds with modified warheads to validate on-target effects.[15] | |
| Inefficient ternary complex formation. | 1. Evaluate ternary complex formation kinetics.[10] 2. Vary linker length and attachment points to optimize the geometry of the ternary complex.[5][15] | |
| Low E3 ligase expression. | 1. Confirm the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line via Western Blot or qPCR.[11] 2. Choose a cell line with known high expression of the relevant E3 ligase. | |
| High Off-Target Effects | Lack of selectivity. | 1. Perform proteomic studies to identify off-target degradation. 2. Modify the BTK-binding warhead to improve selectivity.[15] 3. Consider using a different E3 ligase recruiter that may offer a more favorable selectivity profile. |
| "Hook Effect" Observed | High PROTAC concentration leading to the formation of binary complexes instead of the productive ternary complex. | 1. Perform a dose-response curve over a wide range of concentrations to identify the optimal concentration for degradation.[12] 2. The optimal concentration will likely be lower than that which saturates binary binding. |
Quantitative Data Summary
The following table presents hypothetical data from a comparative study of different this compound analogs designed to have improved cell permeability. This data is for illustrative purposes.
| Compound | Linker Type | Molecular Weight (Da) | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | BTK Degradation (DC₅₀, nM) |
| BTK Degrader-9 (Parent) | PEG-based | 950 | 0.5 | 0.8 | 150 |
| Analog-1 | Short Alkyl | 850 | 1.2 | 1.5 | 75 |
| Analog-2 | Rigid Piperazine | 880 | 2.5 | 3.1 | 50 |
| Analog-3 | Prodrug (Ester) | 1020 | 4.0 | 5.2 | 30 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of this compound.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Hexadecane
-
UV-Vis plate reader
Methodology:
-
Prepare a 1% (v/v) solution of hexadecane in a volatile organic solvent.
-
Apply 5 µL of the hexadecane solution to the filter of each well in the donor plate and allow the solvent to evaporate for at least 1 hour.
-
Prepare the donor solution by diluting the PROTAC stock in PBS to the final desired concentration (final DMSO concentration should be <1%).
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 4-18 hours.
-
After incubation, carefully separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader at a predetermined wavelength.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]acceptor / (Area * Time * ([C]donor - [C]acceptor))
Protocol 2: Western Blot for BTK Degradation
Objective: To quantify the degradation of BTK protein in cells treated with this compound.
Materials:
-
Cell line expressing BTK (e.g., Ramos, THP-1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-BTK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.[16]
-
Treat cells with a range of concentrations of this compound (and controls) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[16]
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the BTK signal to the loading control.
Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: Experimental workflow for developing and optimizing PROTACs.
Caption: Troubleshooting decision tree for low BTK degradation.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. biocompare.com [biocompare.com]
- 12. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Enhancing the solubility and stability of PROTAC BTK Degrader-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and stability of PROTAC BTK Degrader-9 during experiments.
Troubleshooting Guide
Researchers may encounter challenges with the solubility and stability of this compound. This guide provides potential solutions to common issues.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility in Aqueous Buffers | High molecular weight and lipophilicity of the PROTAC molecule.[1][2] | - Prepare a stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer. - Use biorelevant buffers such as FaSSIF/FeSSIF, which can mimic the intestinal environment and improve solubility.[1] - Consider formulation strategies like creating amorphous solid dispersions (ASDs) or liquisolid formulations.[2][3][4][5] |
| Precipitation Upon Dilution | The compound's concentration exceeds its solubility limit in the final aqueous solution. | - Optimize the final concentration of the PROTAC in the experimental medium. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects cell viability. - Employ solubility-enhancing excipients such as polymers (e.g., HPMCAS) or cyclodextrins.[3][5] |
| Inconsistent Results in Cellular Assays | Poor cell permeability or instability of the PROTAC in the cell culture medium. | - Evaluate cellular permeability using assays like the Caco-2 permeability assay.[6] - Modify the linker by replacing PEG units with a phenyl ring to potentially improve permeability.[6] - Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment. |
| Degradation of the PROTAC Molecule | Instability due to factors like pH, temperature, or enzymatic degradation in biological matrices. | - Assess stability in various buffers and biological fluids (e.g., plasma, microsomes). - For thalidomide-based PROTACs, be aware of potential nonenzymatic degradation in aqueous solutions.[7] - Modify the linker to improve metabolic stability; shorter linkers or those with cyclic moieties can be more stable.[1][7][8] |
| Low Oral Bioavailability in in vivo Studies | A combination of poor solubility, low permeability, and first-pass metabolism.[1][8] | - Administer the PROTAC with food, as this can improve absorption.[1][8] - Co-formulate with permeation enhancers or absorption modifiers. - Explore prodrug strategies to mask polar groups and improve absorption.[1][8] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
Due to the hydrophobic nature of most PROTACs, it is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[9] For in vivo studies, formulation in vehicles containing agents like Solutol HS 15 or PEG300 may be necessary.
2. How can I improve the aqueous solubility of this compound for in vitro assays?
Several strategies can be employed to enhance aqueous solubility:
-
Co-solvents: After dissolving in DMSO, dilute the stock solution into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
-
Formulation with Excipients: The use of amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) has been shown to improve the dissolution and supersaturation of PROTACs.[2][3][5]
-
pH Adjustment: If the PROTAC contains ionizable groups, adjusting the pH of the buffer may improve solubility. For instance, incorporating basic nitrogen into the structure can enhance solubility in acidic environments.[1][10]
3. What factors should I consider regarding the stability of this compound?
PROTAC stability can be influenced by several factors:
-
Chemical Stability: Assess stability in different buffers and at various pH values. Some PROTACs, particularly those with certain E3 ligase ligands like thalidomide, may undergo hydrolysis.[7]
-
Metabolic Stability: In biological systems, PROTACs can be subject to metabolism. The linker is often a site of metabolic modification. Strategies to improve metabolic stability include altering the linker length or incorporating cyclic structures.[1][7][8]
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot stock solutions and store them at -80°C.
4. How does the linker composition affect the properties of this compound?
The linker plays a crucial role in determining the overall properties of a PROTAC:
-
Solubility: PEG-based linkers are often used to improve solubility.[7]
-
Permeability: Replacing PEG linkers with more rigid structures like a phenyl ring can enhance cell permeability.[6]
-
Metabolic Stability: The length and composition of the linker can significantly impact metabolic stability. Shorter or cyclic linkers tend to be more resistant to metabolism.[1][7][8]
5. Are there any structural modifications that can enhance the solubility of BTK degraders?
Yes, rational scaffold design can significantly improve solubility. Studies on VHL-based PROTACs have shown that introducing solubilizing groups, such as a dibasic piperazine, can lead to a substantial increase in aqueous solubility without compromising the degradation activity.[10][11] Adjusting lipophilicity and the number of hydrogen bond donors can also be effective strategies.[11][12]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock solution.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader capable of measuring turbidity at 620 nm
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS.
-
Transfer a small volume of the DMSO dilutions to the corresponding wells of the PBS plate to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well at 620 nm using a plate reader.
-
The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in phosphate buffer.
-
Pre-warm the HLM and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to a mixture of the PROTAC and HLM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the half-life (t½) and intrinsic clearance of the compound.
Visualizations
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing PROTAC BTK Degrader-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the use of PROTAC BTK Degrader-9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex.[1][4] This proximity facilitates the transfer of ubiquitin from an E2 enzyme to BTK, leading to its polyubiquitination.[4][5] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[]
Q2: How does the linker length of this compound impact its activity?
The linker is a critical component of this compound, connecting the BTK-binding ligand to the E3 ligase-recruiting ligand.[][8] The length and composition of the linker are crucial for the formation of a stable and productive ternary complex.[][8][9]
-
Too short of a linker: May cause steric hindrance, preventing the simultaneous binding of BTK and the E3 ligase, thus inhibiting the formation of the ternary complex.[][9]
-
Too long of a linker: May lead to unproductive ternary complex formation where the ubiquitination sites on BTK are not accessible to the E2/E3 ligase machinery, reducing degradation efficiency.[][9] It can also result in increased flexibility, which may be entropically unfavorable for stable complex formation.[10]
Therefore, an optimal linker length is essential for efficient BTK degradation.[]
Q3: My this compound is not showing any degradation of BTK. What are the potential causes and troubleshooting steps?
Several factors could contribute to a lack of BTK degradation. Here are some common issues and troubleshooting suggestions:
-
Suboptimal Linker Length: The provided linker on your this compound variant may not be optimal for your specific cell line or experimental conditions. It is recommended to test a panel of PROTACs with varying linker lengths to identify the most effective one.[][11]
-
Poor Cell Permeability: PROTACs are relatively large molecules and may have poor cell membrane permeability.[11] Consider performing a cellular uptake assay to confirm that the PROTAC is entering the cells.
-
Issues with the Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex.[4] Biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to confirm the binding of the PROTAC to both BTK and the E3 ligase.
-
E3 Ligase Expression Levels: The targeted E3 ligase must be expressed in the cell line being used. Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) by western blot or qPCR.
-
Proteasome Inhibition: Ensure that the proteasome is active in your experimental system. As a control, you can treat cells with a known proteasome inhibitor (e.g., MG132) alongside the PROTAC. This should rescue BTK from degradation.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader leads to a decrease in protein degradation.[12] This occurs at high concentrations when the PROTAC forms binary complexes with either BTK or the E3 ligase, which are more stable than the desired ternary complex.[12] This excess of binary complexes prevents the formation of the productive ternary complex required for degradation.[12] To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.[13]
Troubleshooting Guide: Linker Length Optimization
Optimizing the linker length is a critical step in developing a potent PROTAC. The following table summarizes hypothetical data for a panel of this compound variants with different linker lengths.
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Degrader-9-L1 | PEG | 8 | > 1000 | < 10 |
| Degrader-9-L2 | PEG | 12 | 250 | 65 |
| Degrader-9-L3 | PEG | 16 | 25 | 95 |
| Degrader-9-L4 | Alkyl | 18 | 75 | 80 |
| Degrader-9-L5 | PEG | 20 | 150 | 70 |
-
DC50: Concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Interpretation of Results:
In this example, Degrader-9-L3 with a 16-atom PEG linker demonstrates the highest potency (lowest DC50) and efficacy (highest Dmax), indicating that this is the optimal linker length in this series for promoting the formation of a productive ternary complex and subsequent BTK degradation.
Experimental Protocols
1. Western Blotting for BTK Degradation
-
Objective: To quantify the extent of BTK protein degradation following treatment with this compound.
-
Methodology:
-
Seed cells (e.g., a B-cell lymphoma cell line) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
-
2. Ubiquitination Assay
-
Objective: To confirm that BTK is ubiquitinated upon treatment with this compound.
-
Methodology:
-
Treat cells with the optimal concentration of this compound and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysates with a non-denaturing buffer and immunoprecipitate BTK using an anti-BTK antibody.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the protein complexes and analyze by western blotting with an anti-ubiquitin antibody to detect polyubiquitinated BTK.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified BTK signaling pathway.[14][15][16][17][18]
Caption: Experimental workflow for optimizing linker length.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Untitled Document [arxiv.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Troubleshooting PROTAC BTK Degrader-9 in vivo delivery
Welcome to the technical support center for PROTAC BTK Degrader-9. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex.[1][4] This proximity induces the E3 ligase to ubiquitinate BTK, marking it for degradation by the proteasome.[1][4] The PROTAC molecule then disassociates and can catalytically induce the degradation of multiple BTK proteins.[4][5]
Q2: What are the common challenges associated with the in vivo delivery of PROTACs like BTK Degrader-9?
A2: Due to their high molecular weight and complex structures, PROTACs often face challenges with in vivo delivery.[6][7] These can include low aqueous solubility, poor cell permeability, and rapid clearance from the body.[6][8] These factors can lead to suboptimal pharmacokinetic profiles and reduced therapeutic efficacy.[6] Additionally, the "hook effect," where high concentrations of the PROTAC can disrupt the formation of the ternary complex, may be observed.[4][8]
Q3: What formulation strategies can be employed to improve the in vivo delivery of this compound?
A3: Various formulation strategies can enhance the in vivo delivery of PROTACs. These include the use of drug delivery systems such as polymeric micelles, emulsions, lipid-based nanoparticles, and liposomes.[8][9] These formulations can improve the solubility, stability, and pharmacokinetic properties of the PROTAC.[9] For oral administration, strategies to improve metabolic stability and cellular permeability, such as optimizing the linker structure, are crucial.[10]
Q4: How can I assess the in vivo efficacy of this compound?
A4: The in vivo efficacy of this compound is primarily assessed by measuring the degradation of the target protein, BTK, in relevant tissues.[11] This is typically done by collecting tissue samples at various time points after administration and analyzing BTK protein levels using methods like Western blot or mass spectrometry-based proteomics.[12][13] In disease models, efficacy is also evaluated by monitoring tumor growth inhibition or other relevant phenotypic outcomes.[14]
Q5: What are potential off-target effects of this compound and how can they be evaluated?
A5: Off-target effects can arise from the unintended degradation of proteins other than BTK.[15][16] This can be caused by the PROTAC binding to other proteins or the E3 ligase moiety inducing the degradation of its natural substrates.[15][16] Mass spectrometry-based proteomic analysis of cells or tissues treated with the PROTAC is a comprehensive way to identify off-target protein degradation.[4][13]
Troubleshooting Guides
Issue 1: Poor or No BTK Degradation In Vivo
This is a common issue that can stem from several factors, from formulation to the intrinsic properties of the PROTAC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor BTK degradation.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Poor Solubility/Bioavailability | Analyze the pharmacokinetic (PK) profile of BTK Degrader-9 to determine its concentration in plasma and target tissues over time.[17] If exposure is low, consider reformulating the compound using solubility-enhancing techniques like lipid-based or polymeric nanoparticle formulations.[9] |
| Rapid Metabolism/Clearance | Evaluate the metabolic stability of BTK Degrader-9 in liver microsomes.[13] If the compound is rapidly metabolized, structural modifications to the linker or E3 ligase ligand may be necessary to improve its half-life.[1] |
| "Hook Effect" | The "hook effect" occurs at high concentrations where the formation of binary complexes (PROTAC-BTK or PROTAC-E3 ligase) is favored over the productive ternary complex.[4] Conduct a dose-response study in vivo to determine if lower doses result in better degradation. |
| Lack of Target Engagement | Confirm that BTK Degrader-9 is reaching the target tissue and engaging with BTK. This can be assessed using techniques like cellular thermal shift assays (CETSA) on tissue samples.[13] |
| Inefficient Ternary Complex Formation | The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[17][18] If other factors are ruled out, it may be necessary to synthesize and test analogs with different linkers. |
| Tissue-Specific Differences | The expression levels of the recruited E3 ligase or deubiquitinases can vary between tissues, affecting PROTAC efficacy.[18] Assess the expression of the relevant E3 ligase in the target tissue. |
Issue 2: Observed In Vivo Toxicity
Toxicity can be on-target (due to BTK degradation in non-target tissues) or off-target.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot in vivo toxicity.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| On-Target Toxicity | This occurs if BTK degradation in non-diseased tissues leads to adverse effects. Evaluate the biodistribution of BTK Degrader-9 to see if it accumulates in tissues associated with toxicity. Consider targeted delivery strategies, such as antibody-drug conjugates, to increase the concentration at the tumor site.[7] |
| Off-Target Protein Degradation | The PROTAC may be degrading proteins other than BTK.[15] Perform unbiased proteomics on tissues from treated and control animals to identify any unintended protein degradation.[4] |
| Metabolite Toxicity | A metabolite of BTK Degrader-9 could be causing toxicity.[19] Characterize the metabolites of the compound and assess their toxicity in separate in vitro assays. |
| E3 Ligase-Related Toxicity | The E3 ligase binder itself (e.g., a derivative of thalidomide for CRBN) can have biological activity.[16] Evaluate the toxicity of the E3 ligase binder alone. If it is toxic, consider switching to a PROTAC that utilizes a different E3 ligase.[11] |
Experimental Protocols
Protocol 1: In Vivo BTK Degradation Assessment by Western Blot
-
Sample Collection: Euthanize animals at predetermined time points after administration of this compound. Immediately collect target tissues (e.g., tumor, spleen) and snap-freeze in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the BTK signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Pharmacokinetic Analysis
-
Dosing: Administer this compound to a cohort of animals via the intended route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection: At the final time point, collect relevant tissues.
-
Sample Analysis: Extract the PROTAC from plasma and homogenized tissue samples. Quantify the concentration of the PROTAC using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathway
Caption: Mechanism of action of this compound.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. protac-delivery-strategies-for-overcoming-physicochemical-properties-and-physiological-barriers-in-targeted-protein-degradation - Ask this paper | Bohrium [bohrium.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 18. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Mitigating off-target effects of PROTAC BTK Degrader-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of PROTAC BTK Degrader-9.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
This compound is designed for high selectivity towards Bruton's tyrosine kinase (BTK). However, like other kinase-targeting PROTACs, potential off-target effects can arise from several factors. The most common off-target effects are the degradation of other kinases with structurally similar binding sites. Additionally, high concentrations of the degrader can lead to off-target effects due to the formation of non-productive ternary complexes.
Q2: How can I minimize the "hook effect" observed with this compound?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This is often due to the formation of binary complexes (Degrader-Target or Degrader-E3 ligase) that compete with the formation of the productive ternary complex (Target-Degrader-E3 ligase). To mitigate this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for BTK degradation.
Q3: What is the recommended concentration range for using this compound in cell culture?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. We recommend starting with a concentration range of 1 nM to 10 µM to identify the optimal concentration for BTK degradation while minimizing off-target effects.
Troubleshooting Guides
Issue 1: High levels of cell toxicity are observed at concentrations effective for BTK degradation.
This issue may be indicative of off-target effects. The following steps can be taken to troubleshoot this problem:
-
Confirm BTK Degradation: Ensure that BTK is being degraded at the effective concentrations.
-
Assess Off-Target Degradation: Perform a proteome-wide analysis to identify other proteins that are being degraded.
-
Optimize Concentration: Lower the concentration of this compound to a level where BTK is still degraded, but toxicity is minimized.
Issue 2: Inconsistent BTK degradation is observed across experiments.
Inconsistent results can be due to several factors, including:
-
Cell Passage Number: Use cells with a consistent and low passage number.
-
Reagent Stability: Ensure that this compound and other reagents are stored correctly and have not expired.
-
Experimental Conditions: Maintain consistent cell seeding densities, incubation times, and other experimental parameters.
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | DC50 (nM) | Dmax (%) |
| BTK | 15 | 95 |
| TEC | 250 | 80 |
| ITK | 400 | 75 |
| BMX | 600 | 60 |
| EGFR | >10,000 | <10 |
| HER2 | >10,000 | <10 |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Proteome-wide Off-Target Analysis using Mass Spectrometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and a vehicle control for the desired time point.
-
Cell Lysis: Harvest and lyse the cells to extract proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling: Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample to determine which proteins, other than BTK, are being degraded.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Mechanism of action of this compound.
Caption: Decision tree for troubleshooting high cell toxicity.
Technical Support Center: Optimizing BTK Ternary Complex Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the targeted degradation of Bruton's tyrosine kinase (BTK) via ternary complex formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of developing and optimizing BTK degraders.
Question: My PROTAC shows high binding affinity to both BTK and the E3 ligase (e.g., Cereblon/CRBN) in binary assays, but I'm seeing poor degradation in cells. What could be the problem?
Answer: This is a common challenge in PROTAC development. While binary binding is essential, it does not guarantee the formation of a stable and productive ternary complex.[1] Several factors could be at play:
-
Steric Hindrance: The linker length or composition may lead to steric clashes between BTK and the E3 ligase, preventing them from coming together effectively within the ternary complex.[2]
-
Unfavorable Protein-Protein Interactions (PPIs): The specific orientation dictated by your PROTAC might induce repulsive forces or unfavorable interactions between the surfaces of BTK and the E3 ligase. This is known as negative cooperativity.[2][3]
-
Poor Cellular Permeability: PROTACs are often large molecules with poor membrane permeability, resulting in low intracellular concentrations that are insufficient to drive ternary complex formation and subsequent degradation.[4][5]
-
PROTAC Instability: The molecule may be unstable in the cellular environment and could be metabolized before it can effectively form the ternary complex.[5]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be optimal for BTK degradation. For instance, PROTACs designed to recruit CRBN have shown greater potential for BTK degradation compared to those recruiting VHL in some studies.[6][7][8]
Question: I'm observing a "hook effect" with my BTK degrader, where degradation efficiency decreases at higher concentrations. Why is this happening and how can I address it?
Answer: The "hook effect" is a characteristic phenomenon for PROTACs and is a strong indicator of a ternary complex-mediated mechanism.[2][8] It occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes ({PROTAC-BTK} and {PROTAC-E3 ligase}) rather than the productive {BTK-PROTAC-E3 ligase} ternary complex.[2][9] This excess of binary complexes effectively sequesters the components needed for degradation.
To address this, you should:
-
Determine the Optimal Concentration Range: Perform a detailed dose-response curve to identify the concentration that yields maximal degradation (the nadir of the U-shaped curve).[2]
-
Interpret it as a Positive Sign: The presence of a hook effect confirms that your molecule is acting as intended by bridging the two proteins. The key is to operate within the effective concentration window.
Question: My in vitro ternary complex formation assay (e.g., TR-FRET) shows potent complex formation, but this doesn't translate to potent cellular degradation. What causes this discrepancy?
Answer: A discrepancy between in vitro biophysical assays and cellular degradation outcomes can arise from several factors related to the complexity of the cellular environment:[10]
-
Cellular Permeability and Efflux: As mentioned, the PROTAC must reach its intracellular targets. Poor permeability or active removal by efflux pumps can lead to insufficient intracellular concentrations.[4]
-
Intracellular Protein Concentrations: The absolute and relative concentrations of BTK and the E3 ligase in your specific cell line are critical.[11] Low abundance of the E3 ligase can be a limiting factor for ternary complex formation.[11]
-
Competitive Endogenous Binding Partners: Other cellular proteins may interact with your PROTAC, BTK, or the E3 ligase, competing with the formation of the desired ternary complex.
-
PROTAC Metabolism: The PROTAC may be rapidly metabolized or degraded within the cell.[5]
-
Ubiquitination Inefficiency: Even if a ternary complex forms, the geometry might not be optimal for the transfer of ubiquitin from the E2-conjugating enzyme to accessible lysine residues on the surface of BTK.[12]
Question: How do I know if my PROTAC is forming a productive ternary complex leading to ubiquitination?
Answer: Observing target degradation via Western Blot is the ultimate confirmation. However, to specifically confirm that the mechanism involves ubiquitination, you can perform the following:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If your PROTAC is working correctly, you should see an accumulation of poly-ubiquitinated BTK, as its degradation is blocked.
-
Ubiquitination Assays: Perform an in vitro ubiquitination assay using purified BTK, E1, E2, E3 ligase, ubiquitin, and your PROTAC. The appearance of higher molecular weight bands corresponding to ubiquitinated BTK confirms a productive complex.
-
Immunoprecipitation: Treat cells with your PROTAC and a proteasome inhibitor. Immunoprecipitate BTK and then perform a Western Blot probing for ubiquitin. An increase in the ubiquitin signal compared to control indicates successful ubiquitination.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of BTK degradation?
A1: A ternary complex is a three-part molecular assembly that is the cornerstone of PROTAC-mediated protein degradation.[1][10] It consists of:
-
The target protein of interest (POI), which is BTK .
-
The heterobifunctional PROTAC molecule.
-
An E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL) ).
The PROTAC acts as a molecular bridge, bringing BTK into close proximity with the E3 ligase.[6][13] This proximity enables the E3 ligase to tag BTK with ubiquitin, marking it for destruction by the cell's proteasome.[6]
Q2: What is cooperativity, and is positive cooperativity required for potent BTK degradation?
A2: Cooperativity (alpha, α) describes the influence that the first binding event has on the second in the formation of the ternary complex.[12]
-
Positive Cooperativity (α > 1): The formation of the {PROTAC-E3 ligase} binary complex increases the affinity for BTK (and vice-versa). This is due to favorable protein-protein interactions between the E3 ligase and BTK at the interface created by the PROTAC.[12]
-
Negative Cooperativity (α < 1): The initial binary complex formation reduces the affinity for the second protein, indicating unfavorable PPIs.[2][12]
-
Non-cooperativity (α = 1): The two binding events are independent of each other.[2]
While positive cooperativity can enhance the stability of the ternary complex and the potency of a degrader, it is not a fundamental requirement for achieving potent BTK degradation.[2] Several studies have shown that potent and effective BTK degraders can exhibit non-cooperative or even slightly negative cooperative binding.[2] The key is the formation of a sufficiently stable and conformationally competent complex for ubiquitination.
Q3: How does the PROTAC linker influence ternary complex formation and BTK degradation?
A3: The linker is a critical and highly sensitive component of a PROTAC, and its optimization is crucial for efficacy.[1] The linker's length, rigidity, and composition directly influence:
-
Ternary Complex Stability: The linker must be of an optimal length to successfully bridge BTK and the E3 ligase without causing steric hindrance. Studies have shown that for BTK, longer PEG-linkers can promote more effective ternary complex formation and degradation.[2][4]
-
Relative Orientation: The linker dictates the spatial orientation of BTK relative to the E3 ligase, which is critical for positioning accessible lysine residues on BTK for efficient ubiquitin transfer.[10]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's overall properties, including solubility and cell permeability, which are essential for its biological activity.[10]
Q4: Can BTK degraders overcome resistance to traditional BTK inhibitors?
A4: Yes, this is a major advantage of the degradation modality. Many patients on BTK inhibitors like ibrutinib develop resistance, often through a mutation at the C481 residue (C481S), which prevents the covalent binding of the inhibitor.[7][14][15] BTK degraders can overcome this resistance because they can be designed using non-covalent BTK binders or binders that are unaffected by the C481S mutation.[15] By degrading the entire BTK protein, including the mutated version, they eliminate its function regardless of the resistance mutation.[6][15][16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for selected BTK PROTACs from cited literature.
Table 1: Cellular Degradation Potency (DC50) of BTK PROTACs
| PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Assay Time (h) | Source |
| Compound 9 | CRBN | Ramos | ~6 | 24 | [8] |
| DD-04-015 | CRBN | MOLM-14 | ~100 | 4 | [6][8] |
| MT-802 | CRBN | MOLM-14 | Not specified | - | [4] |
| RC-1 | CRBN | MOLM-14 | <50 (from graph) | 24 | [5] |
| DD-03-171 | CRBN | Mino | <200 (from graph) | 72 | [15] |
| NRX-0492 | CRBN | Primary CLL Cells | ≤0.2 | - | [17] |
Note: DC50 is the concentration of the compound required to degrade 50% of the target protein. Values are approximate and depend on specific experimental conditions.
Table 2: Binary and Ternary Complex Binding Affinities (KD) and Cooperativity (α)
| PROTAC Compound | Binding to BTK (KD, nM) | Binding to CRBN (KD, µM) | Cooperativity (α) | Measurement Method | Source |
| PROTACs (1-4) | - | - | < 1 (Negative) | SPR/TR-FRET | [2] |
| PROTAC (5) | - | - | Modestly Positive | SPR/TR-FRET | [2] |
| PROTACs (6-11) | - | - | ~1 (Non-cooperative) | SPR/TR-FRET | [2] |
| RC-1 | 33 (IC50) | 0.25 (IC50) | Not specified | Biochemical Assay | [5] |
Note: KD is the equilibrium dissociation constant, a measure of binding affinity (lower KD = higher affinity). Cooperativity (α) is calculated as the ratio of binary to ternary KD values.[12]
Key Experimental Protocols
1. Western Blot for BTK Degradation
-
Objective: To quantify the reduction in BTK protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., Ramos, MOLM-14) at an appropriate density.[15] Treat with a range of PROTAC concentrations for a specified time (e.g., 4, 18, or 24 hours).[2][8][15]
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BTK. Also probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
-
Quantification: Densitometry analysis is used to quantify band intensity. BTK levels are normalized to the loading control and expressed as a percentage of the vehicle (DMSO) treated control.[18]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To measure the formation of the {BTK-PROTAC-CRBN} ternary complex in vitro.
-
Methodology:
-
Reagents: Use biotinylated BTK, biotinylated CRBN, a terbium (Tb)-conjugated donor fluorophore (e.g., anti-tag antibody), and a fluorescent acceptor (e.g., streptavidin-D2).
-
Assay Setup: In a microplate, combine a fixed concentration of biotinylated BTK and biotinylated CRBN with serial dilutions of the PROTAC.[2]
-
Incubation: Incubate the mixture for a set period (e.g., 30 minutes) to allow the complex to form.[2]
-
Detection Reagent Addition: Add the detection reagents (e.g., Tb-cryptate conjugated antibody and streptavidin-D2).
-
Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[2]
-
Data Analysis: The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the amount of ternary complex formed. Data is typically plotted against PROTAC concentration, often resulting in a bell-shaped curve.[2]
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binary binding affinities (KD) of the PROTAC to BTK and the E3 ligase, and to measure the kinetics and affinity of the ternary complex to determine cooperativity.[3][19]
-
Methodology:
-
Chip Preparation: Immobilize one protein (e.g., the E3 ligase VHL or CRBN) onto an SPR sensor chip.[19]
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the chip surface to measure its binding to the immobilized E3 ligase.
-
Separately, inject a series of concentrations of the PROTAC mixed with the BTK target over a blank flow cell to determine the KD for BTK.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the target protein (BTK) pre-incubated with a saturating concentration of the PROTAC over the E3 ligase-immobilized surface.[19]
-
-
Data Analysis: The sensorgrams provide real-time association and dissociation kinetics.[3]
-
Visualizations
Caption: Mechanism of Action for a BTK PROTAC.
Caption: Experimental workflow for BTK degrader evaluation.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of PROTAC BTK Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of Proteolysis Targeting Chimera (PROTAC) Bruton's tyrosine kinase (BTK) degraders.
Frequently Asked Questions (FAQs)
Q1: Why do PROTAC BTK degraders typically exhibit poor oral bioavailability?
A1: PROTAC BTK degraders often face challenges with oral bioavailability due to their inherent physicochemical properties. These molecules are typically large, with high molecular weights often exceeding 800 Da, which is significantly beyond the recommendations of Lipinski's "rule-of-five" for orally active drugs.[1][2][3] This large size, combined with a high polar surface area and numerous rotatable bonds, contributes to low aqueous solubility and poor membrane permeability, both of which are critical for absorption from the gastrointestinal tract.[3][4][5][6]
Q2: What are the primary strategies to enhance the oral bioavailability of PROTAC BTK degraders?
A2: Key strategies focus on optimizing the physicochemical properties and formulation of the PROTAC molecule. These include:
-
Linker Optimization: Modifying the linker connecting the BTK-binding and E3 ligase-recruiting moieties can significantly impact permeability and solubility.[1][7][8][9][10] Strategies involve adjusting linker length, rigidity, and incorporating cyclic elements.[11][12]
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can shield polar groups, reducing the polar surface area and improving cell permeability by creating a more compact, "chameleon-like" structure.[11][13]
-
E3 Ligase Ligand Selection: The choice of E3 ligase ligand can influence the overall size and properties of the PROTAC. Ligands for Cereblon (CRBN) are generally smaller than those for von Hippel-Lindau (VHL), often resulting in PROTACs with more favorable "drug-like" properties.[12][13]
-
Formulation Strategies: Advanced formulation techniques such as amorphous solid dispersions (ASDs), lipid-based formulations (e.g., SMEDDS/SNEDDS), and nanoformulations can improve the solubility and dissolution rate of poorly soluble PROTACs.[4][14][15]
-
Prodrug Approach: Converting the PROTAC into a prodrug by adding a lipophilic group can enhance its absorption, with the active PROTAC being released in vivo.[11][12][13][16]
Q3: How does the linker composition affect the permeability of a PROTAC?
A3: The linker plays a crucial role in a PROTAC's ability to permeate cell membranes. Linkers that allow the PROTAC to adopt folded conformations can shield polar surface area, which is correlated with higher cell permeability.[7][8][9][10] For example, polyethylene glycol (PEG)-type linkers may promote folded conformations more than simple alkyl linkers.[9][10] Conversely, rigid linkers containing elements like piperidine or piperazine can also improve permeability and solubility.[1] Avoiding multiple amide bonds in the linker is also recommended to maintain good permeability.[11]
Q4: Can formulation changes alone solve the oral bioavailability issues of PROTACs?
A4: While formulation strategies are powerful tools, they may not be a universal solution for all PROTACs.[14][15] A multi-pronged approach that combines medicinal chemistry efforts to optimize the molecule's intrinsic properties with advanced formulation techniques is often necessary for success.[17] For instance, a PROTAC with extremely low intrinsic permeability may not achieve sufficient oral exposure even with an optimized formulation.
Troubleshooting Guides
Problem 1: Low Permeability in In Vitro Assays (e.g., Caco-2, PAMPA)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Polar Surface Area (PSA) | - Redesign the linker: Introduce non-polar or cyclic elements.[1] - Promote intramolecular hydrogen bonding: Modify the structure to encourage a more compact conformation.[11][13] - Shield polar groups: Strategically place lipophilic groups to mask polar functionalities.[7][8] |
| High Molecular Weight | - Select a smaller E3 ligase ligand: Consider CRBN ligands over VHL ligands.[12][13] - Optimize the linker length: Shorter linkers may be beneficial, but a balance must be struck to maintain ternary complex formation.[1] |
| Poor "Chameleon" Effect | - Increase conformational flexibility: Use linkers like PEGs that can facilitate folding in non-polar environments.[9][10] - Computational modeling: Use molecular dynamics simulations to predict the propensity of the PROTAC to adopt folded conformations.[9][10] |
| Efflux by Transporters (e.g., P-gp) | - Co-administer with a P-gp inhibitor in Caco-2 assays to confirm efflux. - Modify the PROTAC structure to reduce its affinity for efflux transporters. |
Problem 2: Poor Aqueous Solubility
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Lipophilicity and Crystalline Nature | - Formulation approaches: - Prepare amorphous solid dispersions (ASDs) with polymers like Soluplus® or Eudragit®.[18] - Develop lipid-based formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[4][15] - Utilize nanoformulations like polymeric micelles or lipid nanoparticles.[4] |
| Insufficient Ionizable Groups | - Introduce basic nitrogen atoms into aromatic rings or alkyl linkers to improve solubility in the acidic environment of the stomach.[11] |
| Inappropriate pH of the Formulation | - Test solubility in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo behavior.[11][13] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC.
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC BTK degrader in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer at a specific pH (e.g., pH 7.4) to the desired final concentration.
-
Add the diluted PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the membrane of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
-
Permeability Assay:
-
Carefully place the donor plate on top of the filter plate assembly.
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells under standard conditions.
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) and allow them to differentiate for 21-25 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the PROTAC BTK degrader solution in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Mechanism of action for a PROTAC BTK degrader.
References
- 1. tandfonline.com [tandfonline.com]
- 2. seranovo.com [seranovo.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in BTK Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Bruton's Tyrosine Kinase (BTK) degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is a BTK degradation assay and why is it important?
A1: A BTK degradation assay is an experiment designed to measure the reduction in the amount of BTK protein in cells following treatment with a specific compound, often a Proteolysis Targeting Chimera (PROTAC). These assays are crucial in drug discovery for developing therapies that eliminate disease-causing proteins like BTK, which is implicated in various B-cell malignancies and autoimmune diseases.[1][2]
Q2: What is the "hook effect" and how can it lead to inconsistent results?
A2: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at high concentrations of the PROTAC.[1][3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the BTK protein or the E3 ligase, rather than the ternary complex (BTK-PROTAC-E3 ligase) required for degradation. This can lead to the counterintuitive result of less degradation at higher compound concentrations.[1][4]
Q3: How does the choice of E3 ligase affect BTK degradation?
A3: The choice of E3 ligase recruited by the PROTAC is critical for degradation efficiency. The two most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5][6][7][8] The efficiency of ternary complex formation and subsequent degradation can vary significantly depending on the specific BTK degrader, the target protein, and the cellular context.[9][10][11] Some studies have shown that for certain BTK PROTACs, CRBN-based degraders are more effective than VHL-based ones.[9]
Troubleshooting Guides
Western Blotting for BTK Degradation
Problem 1: No or weak BTK signal in the control lane.
-
Question: I am not seeing a band for BTK in my untreated control sample. What could be the issue?
-
Answer:
-
Low Protein Expression: The cell line you are using may not express sufficient levels of BTK. Confirm BTK expression levels in your chosen cell line using literature or proteomic databases.[12]
-
Improper Sample Preparation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent BTK degradation during sample preparation.[12][13][14]
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane by using a reversible stain like Ponceau S. For high molecular weight proteins like BTK (~77 kDa), consider optimizing the transfer time and methanol concentration in the transfer buffer.[12][15]
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Titrate your antibodies to determine the optimal concentration. A dot blot can be a quick way to optimize antibody dilutions.[16][17][18][19][20][21]
-
Inactive Antibody: Ensure your antibodies have been stored correctly and have not expired. Repeatedly using pre-diluted antibodies can also lead to reduced efficacy.[12][22]
-
Problem 2: High background on the western blot.
-
Question: My western blot has a high background, making it difficult to see the BTK band clearly. How can I reduce the background?
-
Answer:
-
Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[15][16][22] The choice between milk and BSA can be critical, as milk can sometimes mask certain epitopes.[12]
-
Insufficient Washing: Increase the number and duration of washes between antibody incubations to remove unbound antibodies. Adding a detergent like Tween-20 to your wash buffer is recommended.[15][22]
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Try further diluting your antibodies.[13][16][22]
-
Problem 3: Unexpected or non-specific bands are appearing.
-
Question: I am seeing bands at molecular weights other than the expected size for BTK. What do these bands represent?
-
Answer:
-
Protein Degradation or Cleavage: The lower molecular weight bands could be degradation products of BTK. Ensure you are using fresh samples and have added protease inhibitors to your lysis buffer.[13][14][23]
-
Post-Translational Modifications: Higher molecular weight bands may represent post-translationally modified forms of BTK, such as phosphorylated BTK.[14]
-
Splice Variants: Different splice variants of BTK may exist in your cell line.[14][23]
-
Antibody Cross-Reactivity: The antibody may be cross-reacting with other proteins that share a similar epitope. Use a highly specific monoclonal antibody and consider validating it with a knockout/knockdown cell line as a negative control.[13][23][24]
-
Dimers or Multimers: Higher molecular weight bands could also be due to the formation of protein dimers or multimers if the samples were not fully reduced and denatured.[23]
-
Cell Viability Assays
Problem: Inconsistent or unexpected cell viability results.
-
Question: My cell viability results do not correlate with my BTK degradation data. What could be the reason?
-
Answer:
-
Off-Target Effects: The degrader molecule may have off-target effects that impact cell viability independently of BTK degradation.
-
Assay Interference: The compound itself might interfere with the assay reagents (e.g., luciferase-based assays like CellTiter-Glo). Run a control with the compound in cell-free media to check for interference.
-
Timing of Assay: The kinetics of BTK degradation and the subsequent effects on cell viability may differ. Consider performing a time-course experiment to assess both degradation and cell viability at multiple time points.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent and optimal density for the duration of the experiment. Overgrowth or under-seeding of cells can lead to variability.
-
Quantitative Data Summary
Table 1: Example DC50 Values for BTK Degraders
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference |
| DD-03-171 | CRBN | Mantle Cell Lymphoma (MCL) | 5.1 | [25] |
| Compound 3e | CRBN | Cells with BTKWT and BTKC481S | 7 | [8] |
DC50 is the concentration of the degrader required to reduce the level of the target protein by 50%.
Table 2: Troubleshooting Summary for Inconsistent BTK Degradation
| Issue | Potential Cause | Recommended Action |
| No Degradation | Ineffective PROTAC | - Verify compound integrity and concentration.- Test a different PROTAC with a different E3 ligase ligand or linker. |
| Low E3 Ligase Expression | - Confirm the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line. | |
| Proteasome Inhibition | - Ensure that other treatments are not inhibiting the proteasome. Co-treat with a proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation. | |
| "Hook Effect" | High PROTAC Concentration | - Perform a dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal degradation window. |
| Variable Degradation | Cell Culture Conditions | - Maintain consistent cell passage number, confluency, and media conditions. |
| Assay Timing | - Optimize the treatment duration. Perform a time-course experiment to determine the time of maximal degradation. |
Experimental Protocols
Western Blotting for BTK
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the BTK degrader for the indicated time.
-
For adherent cells, wash with ice-cold PBS, then scrape cells in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[26][27]
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and then lyse the pellet in lysis buffer.[27]
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.[27]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per lane by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BTK, diluted in blocking buffer, overnight at 4°C.[28]
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
In-Cell Ubiquitination Assay
-
Cell Treatment:
-
Culture cells and treat with the BTK degrader and a proteasome inhibitor (e.g., MG132) for a specified time to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells in a denaturing lysis buffer containing a deubiquitinase inhibitor (DUBi) to preserve the ubiquitinated state of the proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-BTK antibody overnight at 4°C to capture BTK and its ubiquitinated forms.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BTK. A ladder of higher molecular weight bands above the BTK band indicates polyubiquitination.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the BTK degrader. Include vehicle-only and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
Visualizations
Caption: Simplified BTK Signaling Pathway.
Caption: Experimental Workflow for BTK Degradation Assay.
Caption: Troubleshooting Decision Tree for BTK Degradation Assays.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. LabXchange [labxchange.org]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 19. bosterbio.com [bosterbio.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 26. origene.com [origene.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Bruton's Tyrosine Kinase (BTK) Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize proteasome-independent degradation of Bruton's Tyrosine Kinase (BTK) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for BTK degradation within a cell?
A1: BTK degradation is primarily mediated by the ubiquitin-proteasome system (UPS).[1][2][3] This pathway involves the tagging of BTK with ubiquitin molecules, which marks it for destruction by the proteasome.[3] However, proteasome-independent pathways can also contribute to BTK degradation, including lysosomal degradation via autophagy and cleavage by caspases during apoptosis.[4][5][6]
Q2: Why is it important to minimize proteasome-independent degradation of BTK in my experiments?
Q3: What are the key signs of proteasome-independent BTK degradation in my experimental results?
A3: Signs of proteasome-independent BTK degradation may include:
-
A decrease in BTK levels even in the presence of potent proteasome inhibitors (e.g., bortezomib, MG132).[7]
-
Observation of BTK cleavage products at molecular weights lower than the full-length protein on a Western blot.
-
Increased markers of autophagy (e.g., LC3-II) or apoptosis (e.g., cleaved caspase-3) coinciding with BTK loss.
Q4: Can I distinguish between lysosomal and caspase-mediated degradation of BTK?
A4: Yes, you can use specific inhibitors to differentiate between these pathways. To investigate lysosomal degradation, you can use inhibitors such as chloroquine or bafilomycin A1, which block lysosomal acidification and function. For caspase-mediated cleavage, pan-caspase inhibitors like Z-VAD-FMK can be used to block apoptosis-induced degradation.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments involving BTK stability.
| Problem | Possible Cause | Recommended Solution |
| BTK levels decrease despite the use of a proteasome inhibitor. | Proteasome-independent degradation pathways are active. | 1. Co-treat cells with a proteasome inhibitor and an inhibitor of autophagy (e.g., 3-methyladenine, chloroquine) or a pan-caspase inhibitor (e.g., Z-VAD-FMK).2. Analyze markers for autophagy (LC3-II) and apoptosis (cleaved caspases) by Western blot to identify the active pathway. |
| Inconsistent BTK degradation observed across replicate experiments. | 1. Variability in cell health and stress levels.2. Inconsistent inhibitor concentrations or incubation times. | 1. Ensure consistent cell culture conditions, including passage number and confluency.2. Prepare fresh inhibitor stocks and verify concentrations.3. Standardize all incubation times precisely. |
| High background or non-specific bands on Western blots for BTK. | 1. Poor antibody specificity.2. Protein degradation during sample preparation. | 1. Validate the primary antibody using positive and negative controls.2. Always prepare cell lysates with a protease inhibitor cocktail on ice.[8] Consider adding specific inhibitors for lysosomal and caspase proteases if proteasome-independent degradation is suspected. |
| Difficulty in quantifying the extent of BTK degradation. | 1. Low signal-to-noise ratio in detection assays.2. Inappropriate assay for the experimental question. | 1. For Western blotting, use a sensitive chemiluminescent substrate and optimize antibody concentrations.2. Consider using a quantitative assay such as a BTK ELISA for more precise measurements.[9] |
Experimental Protocols
Protocol 1: Assessing Proteasome-Independent BTK Degradation
This protocol outlines a method to determine if BTK is being degraded through proteasome-independent pathways.
Materials:
-
Cells expressing BTK
-
Cell culture medium
-
Proteasome inhibitor (e.g., MG132)
-
Autophagy inhibitor (e.g., Chloroquine)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-BTK, anti-LC3, anti-cleaved caspase-3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the following conditions for the desired time course (e.g., 4, 8, 12, 24 hours):
-
Vehicle (DMSO)
-
Proteasome inhibitor (e.g., 10 µM MG132)
-
Autophagy inhibitor (e.g., 50 µM Chloroquine)
-
Pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK)
-
Combinations of inhibitors as needed.
-
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect levels of BTK, LC3-II, cleaved caspase-3, and a loading control.
-
Quantify band intensities to assess changes in protein levels across different treatment conditions.
Protocol 2: Minimizing Protein Degradation During Sample Preparation
This protocol provides general steps to minimize protein degradation during cell lysis and sample preparation.[8]
Materials:
-
Cell pellet
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA, NP-40)
-
Protease inhibitor cocktail (commercial or custom-made)
-
Phosphatase inhibitor cocktail
-
Microcentrifuge
Procedure:
-
Perform all steps on ice or at 4°C to reduce enzymatic activity.[8]
-
Wash the cell pellet with ice-cold PBS to remove any residual media.
-
Add ice-cold lysis buffer supplemented with a freshly added protease inhibitor cocktail and phosphatase inhibitor cocktail to the cell pellet.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a pre-chilled tube.
-
Immediately proceed with protein quantification or store the lysate at -80°C. For long-term storage, flash-freeze the lysate in liquid nitrogen.
Visualizations
Caption: Major pathways of BTK protein degradation.
Caption: Workflow for assessing BTK degradation pathways.
Quantitative Data Summary
The following table provides representative data from an experiment designed to investigate the degradation pathway of BTK in a cancer cell line treated with a hypothetical compound 'X'.
| Treatment | BTK Level (% of Control) | LC3-II/LC3-I Ratio | Cleaved Caspase-3 (Fold Change) |
| Vehicle (DMSO) | 100% | 1.0 | 1.0 |
| Compound X | 45% | 3.5 | 1.2 |
| Compound X + MG132 (Proteasome Inhibitor) | 85% | 3.7 | 1.3 |
| Compound X + Chloroquine (Autophagy Inhibitor) | 65% | 1.1 | 1.1 |
| Compound X + Z-VAD-FMK (Caspase Inhibitor) | 43% | 3.4 | 0.9 |
Interpretation:
-
Compound X induces BTK degradation.
-
MG132 significantly rescues BTK from degradation, indicating a primary role for the proteasome.
-
Chloroquine partially rescues BTK degradation, suggesting a minor contribution from autophagy, which is supported by the increased LC3-II/LC3-I ratio with Compound X.
-
Z-VAD-FMK has a minimal effect on BTK levels, suggesting caspase-mediated cleavage is not a major degradation pathway in this context.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caspase-mediated Cleavage of β-Catenin Precedes Drug-induced Apoptosis in Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in PROTAC-Mediated Ternary Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome steric hindrance in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of a PROTAC ternary complex?
A: Steric hindrance in a PROTAC ternary complex refers to the repulsive forces that arise when the electron clouds of non-bonded atoms in the PROTAC, the target protein, and the E3 ligase get too close to each other. This prevents the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein. Steric clashes can occur between the PROTAC linker and the surfaces of either the target protein or the E3 ligase, or between the two proteins themselves.
Q2: How does the PROTAC linker's length, composition, and attachment point influence steric hindrance?
A: The linker is a critical component for modulating the formation of a stable ternary complex. Its properties can either introduce or resolve steric clashes:
-
Length: A linker that is too short may force the target protein and E3 ligase into a conformation where their surfaces clash. Conversely, an excessively long and flexible linker can lead to a significant entropic penalty for adopting the required conformation for the ternary complex, and may not sufficiently restrict the proteins in a productive orientation.
-
Composition: The rigidity and chemical nature of the linker are important. For instance, polyethylene glycol (PEG) linkers are more flexible, while aliphatic chains are more rigid. The choice of linker composition can help orient the two proteins in a way that minimizes steric hindrance.
-
Attachment Point: The vector or exit point of the linker from both the target-binding warhead and the E3-binding ligand is crucial. A poorly chosen attachment point can direct the linker towards a bulky region on the surface of either protein, causing a steric clash.
Q3: Which E3 ligase, VHL or CRBN, is more susceptible to steric clashes?
A: Neither E3 ligase is universally more prone to steric clashes, as this is highly dependent on the specific target protein and the PROTAC design. However, there are differences in their surface topographies that can influence the likelihood of steric hindrance. VHL has a relatively shallow binding pocket, while CRBN's binding site is located in a deeper cavity. The choice of E3 ligase should be considered on a case-by-case basis, and if steric hindrance is encountered with one, switching to the other can be a viable strategy.
Q4: Can computational modeling be used to predict and mitigate steric hindrance?
A: Yes, computational modeling is a powerful tool for predicting and mitigating steric hindrance. Molecular dynamics simulations and protein-protein docking algorithms can be used to model the ternary complex and identify potential steric clashes before synthesizing the PROTAC. These models can guide the rational design of the linker, including its length, composition, and attachment points, to favor productive ternary complex formation.
Q5: What are the primary biophysical assays for detecting steric hindrance?
A: Several biophysical assays can be employed to directly or indirectly detect steric hindrance by assessing the formation of the ternary complex:
-
Surface Plasmon Resonance (SPR): This technique can measure the binding affinity and kinetics of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC can provide a complete thermodynamic profile of the binding events, which can help in understanding the energetics of ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of the target protein and the E3 ligase in the presence of a PROTAC, providing a direct measure of ternary complex formation.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques provide high-resolution three-dimensional structures of the ternary complex, which can directly visualize steric clashes.
Troubleshooting Guide
Problem: My PROTAC binds effectively to the target protein and the E3 ligase in binary assays, but it fails to induce degradation in cellular assays.
Possible Cause: This is a classic indicator of steric hindrance preventing the formation of a productive ternary complex. While the PROTAC can independently bind to each protein, the simultaneous binding required for ternary complex formation is sterically blocked.
Troubleshooting Steps:
-
Re-evaluate Linker Design:
-
Vary Linker Length: Synthesize a series of PROTACs with different linker lengths (e.g., shorter, longer, and intermediate lengths) to identify an optimal length that relieves the steric clash.
-
Modify Linker Composition: Experiment with linkers of varying rigidity. A more rigid linker might properly orient the proteins, while a more flexible one could allow them to adopt an alternative, non-clashing conformation.
-
Change Attachment Points: If possible, synthesize new PROTACs with different linker attachment points on the warhead and/or the E3 ligase ligand.
-
-
Switch E3 Ligase Ligand: If you are using a VHL-based PROTAC, consider switching to a CRBN-based one, or vice versa. The different surface topographies of these E3 ligases might be more accommodating to your target protein.
-
Utilize Computational Modeling: Employ molecular dynamics simulations to model the ternary complex with your current PROTAC. This can help visualize the steric clash and guide the redesign of the linker.
Problem: The degradation efficiency (DC50) of my PROTAC is very low, or I observe a "hook effect" at high PROTAC concentrations.
Possible Cause: A "hook effect" occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target protein and PROTAC-E3 ligase) that do not proceed to form the ternary complex, thus reducing degradation efficiency. This can be exacerbated by steric hindrance that destabilizes the ternary complex.
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Determine the optimal concentration range for your PROTAC in cellular assays to avoid the hook effect.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is crucial. Modifications to the linker can improve the cooperativity of the system, which is the extent to which the binding of one protein to the PROTAC enhances the binding of the other.
-
Biophysical Characterization: Use techniques like SPR or ITC to measure the cooperativity (α) of your ternary complex. A low cooperativity value may suggest a strained or sterically hindered conformation.
Data Summary: Linker Length Optimization
The following table summarizes hypothetical data from an experiment to optimize the linker length of a PROTAC targeting Protein X, using a CRBN-based E3 ligase ligand.
| PROTAC ID | Linker Type | Linker Length (atoms) | Binary Binding (Target, KD, nM) | Binary Binding (CRBN, KD, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | 50 | 250 | 1.2 | >1000 | <10 |
| PROTAC-2 | PEG | 12 | 52 | 245 | 5.8 | 150 | 85 |
| PROTAC-3 | PEG | 16 | 48 | 255 | 2.1 | 500 | 60 |
| PROTAC-4 | Alkyl | 12 | 55 | 260 | 15.3 | 25 | 95 |
Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Assay for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Recombinant purified target protein and E3 ligase complex (e.g., CRBN-DDB1)
-
PROTAC compounds
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a flow cell with a 1:1 mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Use a separate flow cell as a reference by performing the activation and deactivation steps without protein immobilization.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the target protein-immobilized surface to measure the binary interaction.
-
Regenerate the surface between each injection if necessary.
-
In a separate experiment, immobilize the E3 ligase and inject the PROTAC to measure the other binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the E3 ligase complex over the target protein-immobilized surface to establish a baseline.
-
In subsequent injections, inject the same concentration of the E3 ligase complex pre-incubated with a series of concentrations of the PROTAC.
-
The increase in response units (RU) compared to the E3 ligase alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine kinetic parameters (ka, kd) and affinity (KD).
-
Calculate the cooperativity factor (α) to quantify the stability of the ternary complex.
-
Visualizations
Diagram 1: Conceptual Model of Steric Hindrance
Caption: Steric hindrance prevents the stable formation of the ternary complex.
Diagram 2: Experimental Workflow for Linker Optimization
Caption: Workflow for optimizing PROTAC linkers to overcome steric hindrance.
Diagram 3: Troubleshooting Decision Tree for PROTAC Activity
Cell line-specific challenges with PROTAC BTK Degrader-9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC BTK Degrader-9.
Troubleshooting Guide
This guide addresses common cell line-specific challenges encountered during experiments with this compound.
Scenario 1: Inconsistent or No BTK Degradation in a Specific Cell Line
Problem: You observe minimal or no degradation of Bruton's tyrosine kinase (BTK) in your target cell line after treatment with this compound, while it works effectively in control cell lines.
Possible Causes and Troubleshooting Steps:
-
Low E3 Ligase Expression: The efficacy of this compound is dependent on the expression of the E3 ubiquitin ligase it recruits.[1][2] If your cell line has low endogenous levels of the specific E3 ligase, the formation of the ternary complex (BTK-PROTAC-E3 ligase) will be inefficient, leading to poor degradation.
-
Troubleshooting:
-
Confirm E3 Ligase Expression: Perform a western blot or qPCR to quantify the expression level of the recruited E3 ligase in your cell line of interest and compare it to a sensitive cell line.
-
Ectopic Expression: If E3 ligase expression is low, consider transiently or stably overexpressing the specific E3 ligase in your cell line to enhance degradation.
-
-
-
Impaired Ubiquitin-Proteasome System (UPS): The degradation of BTK is mediated by the proteasome.[][4] If the UPS in your cell line is compromised, ubiquitinated BTK will not be efficiently degraded.
-
Troubleshooting:
-
Proteasome Activity Assay: Use a proteasome activity assay to confirm that the proteasome is functional in your cell line.
-
Positive Control: Treat your cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated BTK in the presence of the proteasome inhibitor would indicate that the upstream steps of ubiquitination are occurring.
-
-
-
Drug Efflux Pumps: Some cancer cell lines overexpress multidrug resistance (MDR) transporters that can actively pump this compound out of the cell, preventing it from reaching its target.
-
Troubleshooting:
-
Efflux Pump Inhibitors: Co-treat the cells with a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this restores BTK degradation.
-
Quantify Intracellular PROTAC Levels: If available, use techniques like LC-MS/MS to measure the intracellular concentration of this compound in your resistant cell line compared to a sensitive one.
-
-
Scenario 2: High Off-Target Effects or Cellular Toxicity
Problem: You observe significant cytotoxicity or changes in signaling pathways unrelated to BTK at concentrations where BTK degradation is effective.
Possible Causes and Troubleshooting Steps:
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-BTK or PROTAC-E3 ligase) instead of the productive ternary complex, which can lead to reduced degradation efficiency and potential off-target effects.
-
Troubleshooting:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the optimal concentration range for BTK degradation. The dose-response curve for a PROTAC is often bell-shaped (a "hook effect"). Identify the concentration that gives maximal degradation (Dmax) with the lowest possible dose (DC50).
-
-
-
Off-Target Protein Degradation: While PROTACs are designed to be specific, they can sometimes induce the degradation of other proteins.
-
Troubleshooting:
-
Proteomics Analysis: Perform an unbiased proteomics study (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment with this compound in your cell line.
-
Validate Off-Targets: Once potential off-targets are identified, validate their degradation by western blot.
-
-
Scenario 3: Acquired Resistance to this compound
Problem: After prolonged treatment, your cell line, which was initially sensitive to this compound, begins to show reduced BTK degradation and resumes proliferation.
Possible Causes and Troubleshooting Steps:
-
Mutations in the E3 Ligase or Associated Proteins: Genomic alterations in the components of the E3 ligase complex can prevent the PROTAC from binding or functioning correctly.[2]
-
Troubleshooting:
-
Sequencing: Sequence the gene encoding the E3 ligase and its associated proteins in the resistant cell line to identify any acquired mutations.
-
Alternative PROTAC: If a mutation in a specific E3 ligase is confirmed, consider using a different BTK PROTAC that recruits a different E3 ligase.
-
-
-
Upregulation of BTK Expression: The cell line may compensate for BTK degradation by increasing the transcription and translation of the BTK gene.
-
Troubleshooting:
-
Measure BTK mRNA and Protein Levels: Use qPCR and western blotting to compare the baseline BTK mRNA and total protein levels in resistant cells versus the parental cell line.
-
Combination Therapy: Consider combining this compound with an inhibitor of transcription (e.g., a CDK9 inhibitor) to suppress the compensatory upregulation of BTK.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule. One end binds to Bruton's tyrosine kinase (BTK), and the other end binds to an E3 ubiquitin ligase. This brings BTK and the E3 ligase into close proximity, forming a ternary complex. The E3 ligase then tags BTK with ubiquitin molecules, marking it for degradation by the cell's proteasome.[][4] This results in the elimination of the BTK protein from the cell.
Q2: How is this compound different from a BTK inhibitor?
A2: BTK inhibitors, like ibrutinib, work by binding to the active site of the BTK enzyme and blocking its kinase activity.[5] In contrast, this compound leads to the complete removal of the BTK protein. This can be advantageous in overcoming resistance caused by mutations in the BTK active site that prevent inhibitor binding.[6][7] Additionally, by removing the entire protein, PROTACs can also eliminate any non-enzymatic scaffolding functions of BTK.[8]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound is highly cell line-dependent. We recommend starting with a broad dose-response curve, for example, from 1 nM to 10 µM, to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) in your specific cell line. Refer to the table below for illustrative data in different cell lines.
Q4: How quickly should I expect to see BTK degradation?
A4: The kinetics of degradation can vary between cell lines. Typically, significant degradation can be observed within 2 to 8 hours of treatment. A time-course experiment (e.g., 0, 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal treatment duration for maximal degradation in your experimental system.
Q5: Can I use this compound in animal models?
A5: Yes, some BTK PROTACs have shown efficacy in in vivo models.[9] However, the pharmacokinetic and pharmacodynamic properties of this compound would need to be determined for your specific model system. It is important to assess factors such as oral bioavailability, plasma stability, and tumor penetration.
Data Presentation
Illustrative Performance of this compound in Various B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | BTK Mutation | DC50 (nM) | Dmax (%) | IC50 (nM) |
| TMD8 | Diffuse Large B-Cell Lymphoma | Wild-Type | 15 | 95 | 25 |
| Mino | Mantle Cell Lymphoma | Wild-Type | 9 | 92 | 18 |
| HBL-1 | Diffuse Large B-Cell Lymphoma | C481S | 35 | 88 | 50 |
| REC-1 | Mantle Cell Lymphoma | Wild-Type | 12 | 94 | 22 |
This data is for illustrative purposes only and may not be representative of actual experimental results.
Experimental Protocols
1. Western Blot for BTK Degradation
-
Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Treat with a range of concentrations of this compound for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
2. Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 4-6 hours). Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate BTK using an anti-BTK antibody conjugated to agarose beads.
-
Western Blot: Wash the beads and elute the protein. Run the eluate on an SDS-PAGE gel and perform a western blot as described above.
-
Detection of Ubiquitination: Probe the membrane with a primary antibody against ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated and MG132-treated samples will indicate ubiquitinated BTK.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72-96 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of BTK degradation.
Caption: BTK signaling pathway and the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 5. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme degrader could avoid drug resistance in B-cell cancers | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. cllsociety.org [cllsociety.org]
- 9. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC-Induced Neosubstrate Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to PROTAC-induced neosubstrate (off-target) degradation.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC-induced neosubstrate degradation?
A1: PROTAC-induced neosubstrate degradation refers to the unintended degradation of proteins other than the desired protein of interest (POI). This occurs when a PROTAC molecule facilitates the formation of a ternary complex between an E3 ubiquitin ligase and an off-target protein, leading to the ubiquitination and subsequent proteasomal degradation of that "neosubstrate".[1][2] This can lead to potential toxicity and other undesirable side effects.[3]
Q2: Why does my PROTAC degrade proteins other than my target?
A2: Neosubstrate degradation can occur for several reasons:
-
Promiscuous Warhead: The ligand targeting your POI (the "warhead") may have affinity for other proteins with similar binding pockets.[4]
-
E3 Ligase-Neosubstrate Interactions: The formation of a stable ternary complex is crucial for degradation. Sometimes, a neosubstrate may form a more stable complex with the PROTAC and the E3 ligase than the intended POI.[4][5][6]
-
Linker-Mediated Interactions: The linker connecting the warhead and the E3 ligase ligand can influence the orientation and stability of the ternary complex, sometimes favoring interactions with off-target proteins.[7]
-
Endogenous E3 Ligase Ligand Activity: Some E3 ligase ligands, like pomalidomide, can independently induce the degradation of certain proteins, such as zinc-finger proteins.[8][9][10]
Q3: How can I detect neosubstrate degradation in my experiments?
A3: Several methods can be employed to identify and quantify neosubstrate degradation:
-
Mass Spectrometry-Based Proteomics: This is a powerful, unbiased approach to globally assess changes in protein abundance upon PROTAC treatment.[11][12] Techniques like tandem mass tag (TMT) labeling can be used for large-scale protein degradation analysis.[13]
-
Western Blotting: This traditional method can be used to check the levels of specific, suspected off-target proteins. Automated Western blot systems can improve reproducibility for quantifying degradation.
-
Targeted Proteomics: This approach can be used to precisely quantify the levels of your POI and known potential off-targets.[11]
Troubleshooting Guides
Issue 1: High levels of off-target degradation observed in proteomics.
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Promiscuous warhead binding to multiple proteins. | 1. Modify the Warhead: Synthesize PROTAC analogs with modified warheads that have higher selectivity for the POI.[14] 2. Affinity Assays: Characterize the binding affinity of your warhead and PROTAC to the POI and potential off-targets using biophysical assays. | --INVALID-LINK-- |
| Unfavorable ternary complex formation dynamics. | 1. Optimize the Linker: Vary the length, rigidity, and attachment points of the linker to alter the geometry of the ternary complex and disfavor off-target interactions.[7][14] 2. Change the E3 Ligase: Utilize a different E3 ligase recruiter (e.g., switch from CRBN to VHL) which may have different protein-protein interaction preferences.[15] | --INVALID-LINK-- |
| E3 ligase ligand has intrinsic off-target activity. | 1. Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target zinc-finger protein degradation.[9][10] | --INVALID-LINK-- |
Issue 2: My PROTAC shows low potency for the target protein but still degrades off-targets.
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Weak binary affinity of the PROTAC for the POI. | Enhance Ternary Complex Cooperativity: A weakly binding warhead can be compensated by favorable protein-protein interactions within the ternary complex.[4] Optimize the linker to promote positive cooperativity.[15] | --INVALID-LINK-- |
| Poor cellular permeability of the PROTAC. | Improve Physicochemical Properties: Modify the PROTAC structure to improve cell permeability. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used for assessment.[1] | Not detailed here, but standard protocols are widely available. |
Strategies for Reducing Neosubstrate Degradation
The following table summarizes key strategies to enhance PROTAC selectivity and minimize off-target effects.
| Strategy | Description | Key Advantages |
| Linker Optimization | Modifying the linker's length, composition, and attachment points can fine-tune the geometry of the ternary complex, favoring on-target degradation.[7][14] | High degree of tunability. |
| Warhead Modification | Increasing the selectivity of the warhead for the protein of interest (POI) can directly reduce binding to off-targets.[14] | Directly addresses a primary source of off-targeting. |
| E3 Ligase Selection | Different E3 ligases (e.g., VHL, CRBN) have distinct surface topographies, leading to different protein-protein interaction preferences and neosubstrate profiles.[15] | Can fundamentally alter the selectivity profile. |
| Conditional PROTAC Activation | Designing PROTACs that are only activated under specific conditions (e.g., by light or in a specific cellular environment like a tumor) can spatially and temporally control their activity.[3][16] | Minimizes systemic off-target effects.[17] |
| Targeted Delivery | Conjugating PROTACs to molecules that target specific cell types (e.g., antibodies, folate) can concentrate the PROTAC at the desired site of action.[3][17] | Improves therapeutic window by reducing exposure in non-target tissues. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding affinity of the PROTAC to its target protein or the E3 ligase.
Materials:
-
Purified protein of interest (POI) or E3 ligase complex (e.g., VHL-ElonginC-ElonginB).
-
Fluorescently labeled tracer ligand for the protein of interest or E3 ligase.
-
PROTAC compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Prepare a solution of the fluorescently labeled tracer at a concentration of 2x its Kd value in the assay buffer.
-
Prepare a serial dilution of the PROTAC compound in the assay buffer.
-
In a 384-well plate, add the PROTAC solution.
-
Add the purified protein to a final concentration that gives a robust FP window.
-
Add the fluorescent tracer solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the FP signal against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki value.
Protocol 2: In Vitro Pull-Down Assay for Ternary Complex Formation
This assay qualitatively or semi-quantitatively assesses the formation of the ternary complex (POI-PROTAC-E3 ligase).[18][19]
Materials:
-
Purified, tagged (e.g., His-tagged) E3 ligase.
-
Purified POI.
-
PROTAC compound and a negative control (e.g., epimer that does not bind the E3 ligase).
-
Affinity beads for the tag (e.g., Ni-NTA agarose beads for His-tag).
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).
-
Elution buffer (e.g., wash buffer with high concentration of imidazole for His-tag).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the POI and the E3 ligase.
Methodology:
-
Incubate the tagged E3 ligase with the affinity beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound E3 ligase.
-
Resuspend the beads in assay buffer and add the PROTAC or negative control at the desired concentration. Incubate for 30 minutes.
-
Add the purified POI and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads three times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads using the elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for both the POI and the E3 ligase. An increase in the amount of POI pulled down in the presence of the PROTAC compared to the negative control indicates ternary complex formation.
Protocol 3: Global Proteomics Analysis of PROTAC Selectivity
This protocol outlines a general workflow for identifying on- and off-target degradation events using mass spectrometry.
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing).
-
LC-MS/MS system.
-
Proteomics data analysis software.
Methodology:
-
Culture cells and treat with the PROTAC compound at various concentrations and time points. Include a vehicle-treated control.
-
Harvest the cells, wash with PBS, and lyse them.
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins to peptides using trypsin.
-
(Optional) Label the peptides from different conditions with TMT reagents.
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the raw data using a suitable software pipeline to identify and quantify proteins.
-
Compare protein abundance between PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins. Proteins other than the intended target that are significantly degraded are considered neosubstrates.
Visualizations
Caption: PROTAC-mediated degradation of intended and off-target proteins.
Caption: A logical workflow for troubleshooting PROTAC off-target effects.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 6. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. sapient.bio [sapient.bio]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of a Novel BTK Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies, and the development of BTK-degrading PROTACs offers a promising strategy to overcome the limitations of traditional inhibitors, such as acquired resistance.[1] This guide provides a framework for validating the specificity of a novel BTK PROTAC, herein referred to as BTK Degrader-9. By comparing its performance against well-characterized, publicly disclosed BTK degraders, researchers can rigorously assess its potential as a selective therapeutic agent.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.
Comparative Degradation and Selectivity Profile
A critical step in validating a new PROTAC is to quantify its potency and selectivity. The following tables summarize key performance indicators for established BTK degraders and provide a template for evaluating BTK Degrader-9.
Table 1: On-Target Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | E3 Ligase Recruited |
| BTK Degrader-9 | (User Input) | (User Input) | (User Input) | (User Input) | (User Input) |
| MT-802 | NAMALWA | 14.6 | >99 | 24 | CRBN |
| P13I | HBL-1 | ~10 | >90 | 24 | CRBN |
| RC-1 | MOLM-14 | 6.6 | >85 | 24 | CRBN |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation.
Table 2: Selectivity Profile
| Compound | Method | Concentration (nM) | Number of Off-Target Kinases Degraded (>50%) | Notable Off-Targets |
| BTK Degrader-9 | (User Input) | (User Input) | (User Input) | (User Input) |
| MT-802 | Proteomics | 250 | Not specified, but noted to have fewer off-targets than ibrutinib.[2] | - |
| P13I | Western Blot | 5000 | 0 | No degradation of ITK, EGFR, TEC.[3] |
| RC-1 | Proteomics | 200 | 1 | CSK[4] |
Experimental Workflow for Specificity Validation
A multi-pronged approach is essential for rigorously validating the specificity of a new BTK degrader. The following workflow outlines key experiments, from initial assessment of on-target degradation to global proteomic analysis of off-target effects.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the key experiments outlined in the workflow.
TMT-based Global Proteomics for Off-Target Analysis
This method provides an unbiased, quantitative assessment of changes in the cellular proteome following treatment with a PROTAC.
a. Sample Preparation and Protein Digestion:
-
Culture cells (e.g., MOLM-14) and treat with BTK Degrader-9, a negative control, and a vehicle control for a specified time (e.g., 24 hours).[4]
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.[5]
b. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide digests from each treatment condition with a unique TMT isobaric tag.[6]
-
Combine the labeled samples into a single mixture.
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography.[6]
c. LC-MS/MS Analysis and Data Processing:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Identify and quantify peptides and proteins using a database search algorithm (e.g., Sequest or Mascot) and software such as Proteome Discoverer.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the BTK Degrader-9-treated sample compared to controls.
KINOMEscan™ Profiling for Off-Target Binding
This competitive binding assay assesses the interaction of a compound with a large panel of kinases, providing a broad view of its selectivity.
a. Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[7]
b. Experimental Procedure:
-
Prepare a solution of BTK Degrader-9 at a specified concentration (e.g., 1 µM).
-
Incubate the compound with a panel of DNA-tagged kinases and the immobilized ligand.
-
After reaching equilibrium, wash away unbound components.
-
Quantify the amount of bound kinase using qPCR.
-
Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding.
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
a. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of BTK Degrader-9, a positive control (e.g., a known cytotoxic agent), and a vehicle control.
b. Assay Procedure:
-
After the desired incubation period (e.g., 72 hours), add MTS reagent to each well.[8]
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[8][9]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
BTK Signaling Pathway
Understanding the BTK signaling pathway is essential for interpreting the functional consequences of BTK degradation. BTK is a key component of the B-cell receptor (BCR) signaling cascade, which regulates B-cell proliferation, differentiation, and survival.
References
- 1. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Advent of BTK Degraders: A New Frontier in Targeted Cancer Therapy
A paradigm shift is underway in the targeting of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling and a validated target in various B-cell malignancies. While small-molecule inhibitors of BTK have revolutionized treatment for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the emergence of resistance and off-target effects has spurred the development of a novel therapeutic modality: Proteolysis-Targeting Chimeras, or PROTACs. This guide provides a detailed comparison of the efficacy of a new generation of BTK-targeting PROTACs, exemplified by compounds in preclinical and clinical development, against established BTK inhibitors, supported by experimental data and detailed methodologies.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Dysregulation of this pathway is a hallmark of many B-cell cancers, making BTK an attractive therapeutic target. Traditional BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, function by binding to the active site of the kinase, thereby blocking its enzymatic activity. In contrast, BTK PROTACs are bifunctional molecules designed to eliminate the BTK protein altogether. One end of the PROTAC binds to BTK, while the other recruits an E3 ubiquitin ligase, an enzyme that tags the target protein for destruction by the cell's natural protein disposal system, the proteasome. This "event-driven" mechanism offers several potential advantages over traditional "occupancy-driven" inhibition, including the ability to overcome resistance mutations and a more profound and sustained target suppression.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between BTK inhibitors and BTK PROTACs lies in their mechanism of action. BTK inhibitors physically occupy the active site of the BTK enzyme, preventing it from phosphorylating downstream substrates and thereby interrupting the signaling cascade. This is a reversible or irreversible interaction that requires continuous drug exposure to maintain target inhibition.
BTK PROTACs, on the other hand, act catalytically to induce the degradation of the entire BTK protein. By hijacking the ubiquitin-proteasome system, a single PROTAC molecule can trigger the destruction of multiple BTK proteins. This leads to a rapid and sustained depletion of the target protein, which can be more effective at shutting down signaling pathways and may prevent the development of resistance.
Signaling Pathways and Experimental Workflows
To understand the impact of these two classes of drugs, it is essential to visualize the BTK signaling pathway and the mechanism of PROTAC-mediated degradation.
Figure 1. Simplified BTK Signaling Pathway.
References
Off-Target Kinase Profiling: A Comparative Analysis of BTK PROTAC Degraders
In the rapidly evolving field of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prime target for the development of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents offer the potential for improved selectivity and the ability to overcome resistance mechanisms associated with traditional kinase inhibitors. This guide provides a comparative analysis of the off-target kinase profiles of a selective BTK PROTAC degrader, PTD10, against an ibrutinib-based PROTAC, P13I, and the parent inhibitor, ibrutinib.
Executive Summary
The development of BTK PROTACs aims to harness the catalytic nature of these molecules to achieve potent and selective degradation of BTK. A key concern with first-generation BTK inhibitors like ibrutinib is their off-target activity, which can lead to undesirable side effects. This analysis, based on available scientific literature, highlights the superior selectivity profile of BTK PROTACs derived from more selective inhibitors compared to those based on the promiscuous ibrutinib scaffold.
Comparative Kinase Selectivity
The selectivity of BTK degraders is a critical attribute for their therapeutic potential. The following table summarizes the off-target effects of the GDC-0853-based PROTAC PTD10, the ibrutinib-based PROTAC P13I, and ibrutinib itself. The data is based on quantitative proteomics studies that measure the degradation of off-target kinases.[1]
| Kinase | PTD10 | P13I | Ibrutinib |
| BTK (On-Target) | Significant Degradation | Significant Degradation | Inhibition |
| CSK | No significant degradation | Significant degradation | Inhibition |
| FRK | No significant degradation | Significant degradation | Inhibition |
| HCK | No significant degradation | Not reported | Inhibition |
| LYN | No significant degradation | Not reported | Inhibition |
| SYK | No significant degradation | Not reported | Inhibition |
| BAZ1B | No significant degradation | Not reported | Not reported |
| TYK2 | No significant degradation | Not reported | Not reported |
| Fes/Fps | No significant degradation | Not reported | Not reported |
| ITK | Not reported | No obvious inhibition (>1000 nM) | Inhibition |
| EGFR | Not reported | No obvious inhibition (>1000 nM) | Inhibition |
| TEC | Not reported | No obvious inhibition (>1000 nM) | Inhibition |
Key Findings:
-
PTD10 Demonstrates High Selectivity: The GDC-0853-based PROTAC, PTD10, shows a clean off-target profile, with no significant degradation of the tested kinases other than BTK.[1] This is attributed to the higher selectivity of its parent inhibitor, GDC-0853 (fenebrutinib), compared to ibrutinib.[1]
-
Ibrutinib-Based PROTACs Inherit Off-Target Liabilities: The ibrutinib-based PROTAC, P13I, leads to the degradation of known ibrutinib off-targets, such as CSK and FRK.[1] This suggests that the selectivity profile of the parent inhibitor is a key determinant of the PROTAC's overall selectivity. Another ibrutinib-based PROTAC, MT-802, was also found to have fewer off-target kinase binding compared to ibrutinib.[2][3][4][5]
-
PROTACs Can Offer Improved Selectivity Over Parent Inhibitors: While inheriting the binding profile of the warhead, the formation of a ternary complex with the E3 ligase can introduce an additional layer of specificity, potentially leading to a narrower degradation profile compared to the inhibition profile of the parent molecule.
Signaling Pathway Perturbation
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Its degradation by PROTACs leads to the downregulation of downstream signaling events.
Experimental Protocols
The off-target kinase profiling of BTK PROTACs is typically performed using advanced proteomic techniques. Two common methods are quantitative mass spectrometry-based proteomics and competitive binding assays like KINOMEscan or KiNativ.
Quantitative Mass Spectrometry-Based Kinome Profiling
This method provides a direct measure of protein degradation within the cell.
-
Cell Culture and Treatment: Human B-cell lymphoma cell lines (e.g., Ramos, JeKo-1) are cultured under standard conditions. Cells are then treated with the BTK PROTAC degrader at various concentrations for a specified period (e.g., 17 hours).
-
Cell Lysis and Protein Digestion: After treatment, cells are harvested and lysed. The protein concentration is determined, and the proteins are denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing): Peptides from different treatment conditions can be labeled with isobaric TMT reagents to enable simultaneous analysis and precise quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer identifies the peptides and quantifies their relative abundance across the different samples.
-
Data Analysis: The abundance of each identified kinase is compared between the treated and control samples to determine the percentage of degradation. A significant decrease in the abundance of a kinase in the treated sample indicates that it is a target or off-target of the PROTAC.
KiNativ™ Kinase Profiling
This is an activity-based protein profiling (ABPP) method that measures the ability of a compound to compete with an ATP probe for binding to the active site of kinases in a native cellular lysate.
-
Cell Lysate Preparation: Cells are lysed to release the native kinases.[6]
-
Inhibitor Incubation: The cell lysate is incubated with the test compound (e.g., BTK degrader) at various concentrations.[6]
-
Probe Labeling: A biotinylated acyl-ATP probe is added to the lysate. This probe covalently binds to the active site of kinases that are not occupied by the test compound.[6][7][8]
-
Tryptic Digestion and Enrichment: The proteins are digested into peptides, and the biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin beads.[7][8]
-
LC-MS/MS Analysis: The enriched peptides are analyzed by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a particular kinase in the presence of the test compound indicates that the compound binds to that kinase. This allows for the determination of the compound's binding affinity and selectivity across a broad range of kinases.
Conclusion
The off-target profile of a BTK PROTAC degrader is a critical determinant of its potential as a therapeutic agent. The evidence suggests that designing PROTACs based on highly selective kinase inhibitors, such as GDC-0853, can lead to degraders with a superior selectivity profile compared to those derived from less selective inhibitors like ibrutinib. Quantitative proteomic and competitive binding assays are powerful tools for characterizing the selectivity of these novel molecules and guiding the development of safer and more effective targeted protein degraders.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of PROTAC BTK Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Proteolysis Targeting Chimera (PROTAC) Bruton's Tyrosine Kinase (BTK) degraders. It summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in drug discovery and development.
PROTACs represent a novel therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] In the context of B-cell malignancies and autoimmune diseases where BTK is a critical signaling component, BTK-targeting PROTACs offer a promising alternative to traditional small molecule inhibitors.[2] This is particularly relevant for overcoming acquired resistance to covalent BTK inhibitors, often driven by mutations such as C481S.[3] This guide focuses on a head-to-head comparison of several notable preclinical and clinical-stage BTK PROTAC degraders.
Mechanism of Action: PROTAC-Mediated BTK Degradation
PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (BTK), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This ternary complex formation between BTK, the PROTAC, and an E3 ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]) facilitates the ubiquitination of BTK.[3][5] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1][6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BTK proteins.[6]
Caption: Mechanism of PROTAC-mediated BTK degradation.
Comparative Performance of BTK Degraders
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency. The following tables summarize the available data for several key BTK degraders.
Note: The data presented below is compiled from various studies. Direct comparison should be made with caution as experimental conditions (e.g., cell lines, treatment duration) may vary between studies.
| Degrader | Warhead Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Preclinical Stage | ||||||
| MT-802 | Reversible | Pomalidomide (CRBN) | NAMALWA | 9.1 - 14.6 | >99 | [7][8] |
| XLA (WT BTK) | 14.6 | >95 | [8] | |||
| XLA (C481S BTK) | 14.9 | >95 | [8] | |||
| RC-1 | Reversible Covalent | Pomalidomide (CRBN) | MOLM-14 | 6.6 | >80 | [9][10] |
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Ramos | 0.5 | >95 | [11] |
| UBX-382 | Undisclosed | Undisclosed (CRBN) | TMD-8 | ~4 | >90 | [12] |
| Clinical Stage | ||||||
| BGB-16673 | Undisclosed | Undisclosed (CRBN) | TMD8 | 0.7 | Not Reported | |
| NX-2127 | Undisclosed | Pomalidomide (CRBN) | Peripheral Blood | Not Reported | >80-90 | [13] |
| NX-5948 | Undisclosed | Undisclosed (CRBN) | TMD8 | <1 | Not Reported |
Clinical Trial Snapshot
Several BTK PROTAC degraders have advanced into clinical trials, showing promising results in heavily pre-treated patient populations with B-cell malignancies.
| Degrader | Developer | Phase | Indication | Key Findings | Reference |
| BGB-16673 | BeiGene | Phase III | Relapsed/Refractory B-cell malignancies | High response rates in heavily pretreated CLL/SLL patients. | [14][15] |
| NX-2127 | Nurix Therapeutics | Phase I | Malignant Hematomas | Significant and sustained BTK degradation at tolerated doses. Also exhibits immunomodulatory activity. | [13][16] |
| NX-5948 | Nurix Therapeutics | Phase I | Hematomas and Autoimmune Diseases | Potent BTK degradation, including in the central nervous system, with a favorable safety profile. | [15][17][18] |
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][19] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB.[19] By degrading BTK, PROTACs effectively shut down this entire signaling axis.
Caption: Simplified BTK signaling pathway and the point of intervention for PROTAC degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of BTK PROTAC degraders.
Western Blotting for BTK Degradation
This assay directly measures the reduction in BTK protein levels following PROTAC treatment.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of BTK degradation.
Methodology:
-
Cell Culture and Treatment: Seed B-cell lymphoma cell lines (e.g., Ramos, TMD-8) at a density of 1 x 10^6 cells/mL. Treat cells with a range of concentrations of the BTK PROTAC degrader or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control.[3][20]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of the BTK PROTAC degrader for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the compound concentration.[11][21]
Confirmation of Proteasome-Dependent Degradation
To confirm that the observed protein loss is due to proteasomal degradation, a rescue experiment is performed using a proteasome inhibitor.
Methodology:
-
Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
PROTAC Treatment: Add the BTK PROTAC degrader to the pre-treated cells and incubate for the desired time.
-
Analysis: Analyze BTK protein levels by Western blotting as described above. A rescue of BTK degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[22][23]
Conclusion
PROTAC BTK degraders have demonstrated significant potential in overcoming the limitations of traditional BTK inhibitors, particularly in the context of acquired resistance. The field is rapidly advancing, with several candidates now in clinical trials showing encouraging efficacy. The data presented in this guide highlights the potent and selective nature of these molecules. However, continued research is necessary to fully understand the long-term safety and efficacy profiles of these novel therapeutics and to identify the optimal patient populations for their use. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this exciting class of drugs.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. targetedonc.com [targetedonc.com]
- 16. Paper: Nx-2127 and Nx-5948, Two Clinical Stage Cereblon-Recruiting BTK Degraders, Facilitate T Cell Functionality in Chronic Lymphocytic Leukemia [ash.confex.com]
- 17. researchgate.net [researchgate.net]
- 18. ASH 2024 – the BTK degraders are neck and neck | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 19. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 20. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 21. Cell viability assays | Abcam [abcam.com]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
PROTAC BTK Degrader PTD10: A Comparative Analysis of Selectivity Against TEC Family Kinases
For Immediate Release
This guide provides a detailed comparison of the selectivity of the PROTAC BTK degrader, PTD10, against other members of the TEC family of kinases. PTD10 is a highly potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies.[1] This document is intended for researchers, scientists, and drug development professionals interested in the specificity of targeted protein degradation.
Executive Summary
PTD10, derived from the selective, non-covalent BTK inhibitor GDC-0853, demonstrates superior selectivity for BTK degradation over other TEC family kinases.[1] While direct quantitative degradation data for PTD10 against all TEC family members is not fully available in published literature, the high selectivity of its parent inhibitor, GDC-0853, provides a strong indication of its favorable profile. This guide summarizes the available data, outlines the experimental methodologies used to assess selectivity, and provides a visual representation of the relevant signaling pathway and experimental workflows.
Data Presentation
The following table summarizes the available selectivity data for the parent BTK inhibitor of PTD10, GDC-0853, against other TEC family kinases. It is important to note that while the warhead's intrinsic selectivity is a key determinant, the linker and E3 ligase-recruiting element of a PROTAC can influence the overall selectivity profile of the degrader.
| Kinase | GDC-0853 IC50 (nM) | Selectivity Fold vs. BTK |
| BTK | 0.91 (Ki) [2] | - |
| BMX | 139.23 | >153-fold[2] |
| ITK | >1000 | >1000-fold |
| TEC | >1000 | >1000-fold |
| RLK (TXK) | >1000 | >1000-fold |
Note: Data for ITK, TEC, and RLK are inferred from broad kinase screening panels where significant inhibition was not observed at 1 µM.[2]
A label-free quantitative proteomics study was conducted to assess the global selectivity of PTD10 in TMD8 cells. The results showed that PTD10 is a highly selective BTK degrader. At a concentration of 111 nM for 6 hours, PTD10 did not significantly alter the abundance of other kinases, including CSK, SYK, FRK, HCK, and LYN.[1] However, it is important to note that some TEC family members, namely BMX and SRC, were not detected in this particular proteomic analysis, representing a data gap.[1]
Mandatory Visualizations
TEC Family Kinase Signaling Pathway
Caption: Simplified TEC family kinase signaling pathway downstream of the B-Cell Receptor.
Experimental Workflow for PROTAC Selectivity
Caption: General experimental workflow for determining the selectivity of a PROTAC degrader.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against TEC family kinases.
Materials:
-
Recombinant human TEC family kinases (BTK, ITK, TEC, BMX, RLK)
-
Kinase-specific substrate peptide (e.g., Poly-GT for tyrosine kinases)
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody and GFP-substrate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (PTD10 or GDC-0853)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and the kinase-specific substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., terbium-labeled antibody).
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the ratio of the emission signals (520 nm / 495 nm) and plot the values against the compound concentration to determine the IC50 value.
Cellular Degradation Assay (Quantitative Western Blot)
This protocol describes how to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a target protein in cells treated with a PROTAC degrader.
Materials:
-
Cell line expressing endogenous TEC family kinases (e.g., TMD8 for BTK)
-
PROTAC BTK degrader (PTD10)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against BTK, ITK, TEC, BMX, RLK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values.
References
Knockdown Validation of BTK: A Comparative Guide to siRNA and PROTAC BTK Degrader-9
In the landscape of functional genomics and drug discovery, the ability to specifically reduce the levels of a target protein is paramount. Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor and cytokine receptor signaling pathways, has emerged as a key therapeutic target for various B-cell malignancies and autoimmune disorders.[1][2] This guide provides a comprehensive comparison of two prominent knockdown technologies for BTK: small interfering RNA (siRNA) and Proteolysis Targeting Chimeras (PROTACs), with a specific focus on PROTAC BTK Degrader-9.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these two methods, supported by experimental data and detailed protocols.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between siRNA and PROTACs lies in their mechanism of action. SiRNA-mediated knockdown acts at the post-transcriptional level, while PROTACs induce post-translational protein degradation.
siRNA-Mediated Knockdown: Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target BTK messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into BTK protein, resulting in reduced protein levels.[3][4][5][]
PROTAC-Mediated Degradation: PROTACs are heterobifunctional molecules with two key domains: one that binds to the target protein (BTK) and another that recruits an E3 ubiquitin ligase.[7][8] The PROTAC molecule brings BTK into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BTK protein. This polyubiquitination marks BTK for recognition and degradation by the cell's proteasome.[7][9][10] this compound, also known as compound 23, has been shown to effectively target BTK for degradation and inhibit the downstream BTK-PLCγ2-Ca2+-NFATc1 signaling pathway.[11]
Performance Comparison: siRNA vs. This compound
The choice between siRNA and PROTAC for BTK knockdown depends on the specific experimental goals, including the desired level and duration of protein reduction, and concerns about off-target effects.
| Feature | siRNA-mediated Knockdown of BTK | PROTAC-mediated Degradation of BTK (General) | This compound & Other Specific BTK PROTACs |
| Mechanism | mRNA degradation | Protein degradation | Protein degradation |
| Target | BTK mRNA | BTK protein | BTK protein |
| Efficiency | Variable, can achieve significant knockdown | Can achieve potent and sustained degradation | P13I: DC50 of 9.2 nM (Mino cells) and 11.4 nM (MM cell lines)[12]; MT802: low nanomolar DC50; SJF620: DC50 of 7.9 nM[13] |
| Kinetics | Slower onset, dependent on mRNA and protein turnover rates | Rapid onset of degradation | P13I: Half-life of BTK reduced to 4 hours[12] |
| Duration of Effect | Transient, diluted upon cell division | Can be long-lasting, dependent on PROTAC pharmacokinetics | Can provide sustained depletion of the target protein.[14] |
| Specificity | Potential for off-target effects due to partial sequence homology | Potential for off-target effects from the target binder or E3 ligase ligand | PROTACs can be designed for high selectivity.[14] |
| Catalytic Activity | Stoichiometric (one siRNA can lead to multiple mRNA cleavages but is consumed) | Catalytic (one PROTAC molecule can induce the degradation of multiple target proteins) | Catalytic nature allows for efficacy at sub-stoichiometric concentrations.[15] |
Note: The quantitative data for siRNA and PROTACs presented here are from different studies and may not be directly comparable due to variations in experimental conditions (e.g., cell lines, concentrations, and time points). A direct head-to-head comparison under identical conditions would be necessary for a definitive assessment.
Experimental Protocols
To aid in the experimental design and execution of BTK knockdown studies, detailed protocols for key assays are provided below.
Western Blotting for BTK Protein Detection
This protocol is a general guideline for detecting BTK protein levels via Western blotting.
1. Sample Preparation:
-
Culture cells to the desired density and treat with either BTK siRNA or this compound for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[16][17][18][19]
MTS Assay for Cell Viability
This colorimetric assay measures cell viability, which can be affected by the knockdown of a critical protein like BTK.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of BTK siRNA or this compound. Include untreated and vehicle-treated controls.
2. MTS Reagent Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
3. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate cell viability as a percentage of the untreated control.[20][21][22][23]
Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics can provide a global view of protein expression changes, enabling the identification of off-target effects.
1. Sample Preparation:
-
Treat cells with BTK siRNA, a non-targeting control siRNA, this compound, or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.
3. Data Analysis:
-
Use specialized software to identify and quantify proteins from the MS data.
-
Compare the protein profiles of the treated samples to the control samples to identify proteins that are significantly up- or down-regulated.
-
This analysis can reveal unintended changes in protein levels, indicating potential off-target effects of the siRNA or PROTAC.[24][25][26][27]
Visualizing the Pathways and Mechanisms
To better understand the biological context and the mechanisms of these knockdown technologies, the following diagrams are provided.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway downstream of the B-Cell Receptor.
siRNA Mechanism of Action
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. portlandpress.com [portlandpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. origene.com [origene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. cohesionbio.com [cohesionbio.com]
- 24. biorxiv.org [biorxiv.org]
- 25. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Durability of Response: A Comparative Analysis of BTK Inhibitors and Degraders in B-Cell Malignancies
A deep dive into the long-term efficacy of Bruton's tyrosine kinase (BTK) targeted therapies, comparing the established class of BTK inhibitors with the emerging modality of BTK degraders. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms, clinical data, and experimental methodologies underpinning the durability of response for these two therapeutic strategies.
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies, offering durable remissions for many patients.[1][2] However, the emergence of resistance, often driven by mutations in the BTK gene, presents a significant clinical challenge, limiting the long-term efficacy of these agents.[3][4] A new class of therapeutics, BTK degraders, has emerged with the potential to overcome these resistance mechanisms and provide more sustained clinical responses.[5][6] This guide provides a detailed comparison of the durability of response between BTK inhibitors and degraders, supported by available preclinical and clinical data.
Mechanism of Action: Inhibition vs. Degradation
BTK inhibitors function by binding to the BTK protein, either covalently or non-covalently, to block its kinase activity.[5] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[7] In contrast, BTK degraders, often designed as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules that recruit an E3 ubiquitin ligase to the BTK protein, tagging it for degradation by the cell's proteasome.[6][8] This results in the physical elimination of the BTK protein, a fundamentally different and potentially more permanent mechanism of action compared to inhibition.[5]
Comparative Analysis of Response Durability
While long-term, head-to-head comparative data is still emerging, preclinical studies and early-phase clinical trials provide insights into the potential differences in the durability of response between BTK inhibitors and degraders.
BTK Inhibitors: Established Efficacy and Known Limitations
First and second-generation BTK inhibitors have demonstrated impressive long-term efficacy in treating chronic lymphocytic leukemia (CLL) and other B-cell cancers.[9] For instance, long-term follow-up of the investigational BTK inhibitor ONO/GS-4059 showed a median progression-free survival (PFS) of 38.5 months in patients with relapsed/refractory CLL.[2] Similarly, a 10-year follow-up study of ibrutinib reported a median PFS of 85.9 months for all patients.[9]
However, the durability of response to BTK inhibitors is often curtailed by the development of resistance. The most common mechanism is the acquisition of mutations in the BTK gene, particularly at the C481 residue for covalent inhibitors, which prevents the drug from binding effectively. Other non-C481 mutations have also been identified that confer resistance to both covalent and non-covalent inhibitors.[10][11] Discontinuation of ibrutinib therapy due to disease progression is associated with poor outcomes, with a median survival of less than 1.5 years.[4]
BTK Degraders: Overcoming Resistance and Prolonging Response
BTK degraders are specifically designed to overcome the limitations of BTK inhibitors by targeting the entire protein for destruction, irrespective of mutations in the kinase domain.[5][6] This approach offers the potential for more profound and durable responses.
Preclinical studies have shown that BTK degraders can induce sustained depletion of BTK protein levels even after the compound is washed out.[12] This suggests a prolonged pharmacodynamic effect compared to reversible inhibitors. Early-phase clinical trials of BTK degraders, such as NX-5948 and BGB-16673, have demonstrated promising efficacy in heavily pretreated patients with B-cell malignancies, including those who have developed resistance to BTK inhibitors.[13][14][15]
For example, in a phase 1 trial of NX-5948, an objective response rate (ORR) of 75.5% was observed at 8 weeks in patients with CLL/SLL, which deepened to 84.2% at 16 weeks.[16] Importantly, responses were seen in patients with various BTK resistance mutations.[16] Similarly, the BTK degrader BGB-16673 has shown an ORR of 78% in patients with relapsed/refractory CLL, with all responders remaining in response at the time of data cutoff.[15] While long-term follow-up is needed to fully assess the durability of these responses, the initial data suggests that BTK degraders may offer a more lasting therapeutic benefit, particularly in the setting of inhibitor resistance.[17][18]
Quantitative Data Summary
| Feature | BTK Inhibitors | BTK Degraders |
| Mechanism of Action | Reversible or irreversible inhibition of BTK kinase activity | Catalytic degradation of the entire BTK protein |
| Median Progression-Free Survival (PFS) - Relapsed/Refractory CLL | ONO/GS-4059: 38.5 months[2] | Data from ongoing early-phase trials; long-term PFS not yet established. |
| Overall Response Rate (ORR) - Relapsed/Refractory CLL | ONO/GS-4059: 96%[2] | NX-5948: 75.5% (at 8 weeks), 84.2% (at 16 weeks)[16] BGB-16673: 78%[15] |
| Response in BTK-mutant Disease | Often leads to resistance and treatment failure[3][11] | Preclinical and early clinical data show activity against various BTK mutations[6][16][17] |
| Durability of Effect (Preclinical) | Dependent on continuous drug exposure | Sustained BTK degradation observed after compound washout[12] |
Experimental Protocols
BTK Degradation Assay (Western Blot)
This protocol is a standard method to assess the in vitro degradation of BTK protein following treatment with a degrader.
-
Cell Culture: Culture B-cell lymphoma cell lines (e.g., TMD8) in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and treat with varying concentrations of the BTK degrader or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative BTK protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[12]
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the BTK inhibitor or degrader to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Washout Experiment
This experiment assesses the durability of the drug's effect after its removal.
-
Treatment: Treat cells with the BTK inhibitor or degrader for a defined period (e.g., 2 hours).[12]
-
Washout: Remove the drug-containing media, wash the cells with fresh media multiple times to ensure complete removal of the compound.
-
Time Course Collection: Add fresh, drug-free media and collect cell samples at various time points post-washout (e.g., 0, 4, 8, 24, 48, 72, 96 hours).
-
Analysis: Analyze the collected samples for BTK protein levels (by Western blot) and downstream signaling pathway activity (e.g., p-ERK by Western blot) to determine the duration of the drug's effect after its removal.
Visualizing the Pathways and Mechanisms
To better understand the distinct mechanisms of BTK inhibitors and degraders, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Mechanism of action: BTK inhibitor vs. degrader.
References
- 1. Long-term follow-up of patients with CLL treated with the selective Bruton’s tyrosine kinase inhibitor ONO/GS-4059 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Long-term Outcomes for Patients with Chronic Lymphocytic Leukemia (CLL) who Discontinue Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. focusononcology.com [focusononcology.com]
- 10. ashpublications.org [ashpublications.org]
- 11. mdpi.com [mdpi.com]
- 12. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. First Results from a Phase 1, First-in-Human Study of the Bruton's Tyrosine Kinase (BTK) Degrader Bgb-16673 in Patients (Pts) with Relapsed or Refractory (R/R) B-Cell Malignancies (BGB-16673-101) | Blood | American Society of Hematology [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. onclive.com [onclive.com]
- 17. onclive.com [onclive.com]
- 18. Bruton Tyrosine Kinase Degraders: Current Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies with different classes of BTK inhibitors and degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different classes of Bruton's Tyrosine Kinase (BTK) inhibitors and the emerging class of BTK degraders in the context of acquired resistance. This guide summarizes supporting experimental data, details key experimental protocols, and visualizes complex biological pathways and mechanisms.
The advent of BTK inhibitors has revolutionized the treatment of B-cell malignancies. However, the emergence of resistance mutations in the BTK protein poses a significant clinical challenge, driving the development of next-generation inhibitors and novel therapeutic modalities such as targeted protein degradation. This guide explores the landscape of cross-resistance among covalent and non-covalent BTK inhibitors and evaluates the potential of BTK degraders to overcome these resistance mechanisms.
Understanding BTK and Resistance Mechanisms
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells.[1] Inhibition of BTK disrupts this pathway, leading to therapeutic effects in various B-cell cancers.
Covalent BTK Inhibitors
First-generation (e.g., ibrutinib) and second-generation (e.g., acalabrutinib, zanubrutinib) covalent BTK inhibitors form an irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site.[2] The most common mechanism of resistance to these inhibitors is a mutation at this site, most frequently a substitution of cysteine with serine (C481S), which prevents the covalent bond from forming.[3]
Non-Covalent BTK Inhibitors
To address the challenge of C481 mutations, non-covalent (reversible) BTK inhibitors, such as pirtobrutinib and nemtabrutinib, were developed.[3] These agents bind to BTK in a different manner and do not require interaction with the C481 residue, thus retaining activity against BTK with C481S mutations.[4] However, resistance to non-covalent inhibitors can also emerge through other mutations in the BTK kinase domain, such as T474I (gatekeeper mutation) and L528W, which can confer cross-resistance to both covalent and non-covalent inhibitors.[5][6]
BTK Degraders
A newer class of therapeutics, known as proteolysis-targeting chimeras (PROTACs) or BTK degraders (e.g., BGB-16673, NX-2127), offers a distinct mechanism of action. These bifunctional molecules link a BTK-binding moiety to a ligand for an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination and subsequent proteasomal degradation of the entire BTK protein, rather than just inhibiting its enzymatic activity.[7] This approach has the potential to overcome resistance mediated by mutations that affect inhibitor binding or kinase activity.[8]
Comparative Efficacy Data
The following tables summarize the in vitro potency of various BTK inhibitors and degraders against wild-type (WT) BTK and clinically relevant resistance mutations.
Table 1: Comparative IC50 Values (nM) of BTK Inhibitors Against WT and Mutant BTK
| Compound Class | Compound | BTK WT | BTK C481S | BTK T474I | BTK L528W | BTK V416L | BTK A428D |
| Covalent | Ibrutinib | ~0.5-5 | >1000 | ~1-10 | >1000 | - | - |
| Acalabrutinib | ~3-5 | >1000 | - | ~5-20 | - | - | |
| Zanubrutinib | ~1-3 | >1000 | ~10-50 | >1000 | - | - | |
| Non-Covalent | Pirtobrutinib | ~1-5 | ~1-5 | >1000 | >1000 | >1000 | >1000 |
| Nemtabrutinib | ~1-10 | ~1-10 | ~50-100 | ~50-100 | ~10-50 | ~10-50 | |
| Degrader | BGB-16673 | ~1 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Resistant |
Table 2: Comparative Degradation Potency (DC50, nM) of BTK Degraders
| Compound | BTK WT | BTK C481S | BTK T474I | BTK L528W | BTK V416L |
| BGB-16673 | ~1-10 | ~1-10 | ~1-10 | ~1-10 | ~1-10 |
| NX-2127 | ~1-13 | ~1-13 | Potent Degradation | Potent Degradation | Potent Degradation |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. Data is compiled from preclinical studies.[13]
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of BTK inhibitors and degraders. Below are protocols for key in vitro assays.
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cell line of interest (e.g., TMD8, REC-1) expressing WT or mutant BTK
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.
-
Prepare serial dilutions of the test compounds (BTK inhibitors or degraders) in culture medium.
-
Add the diluted compounds to the respective wells and include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.[1][14][15][16]
Western Blotting for BTK Degradation
This technique is used to detect and quantify the amount of BTK protein in cell lysates following treatment with a BTK degrader.
Materials:
-
Cell line of interest
-
BTK degrader compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with various concentrations of the BTK degrader for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.[17][18][19][20]
BTK Occupancy Assay (TR-FRET based)
This assay measures the extent to which a BTK inhibitor is bound to its target within cells.
Materials:
-
Cells or peripheral blood mononuclear cells (PBMCs)
-
BTK inhibitor
-
Lysis buffer
-
TR-FRET detection reagents (e.g., terbium-conjugated anti-BTK antibody, fluorescently labeled BTK tracer)
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Treat cells with the BTK inhibitor at various concentrations for a specified time.
-
Lyse the cells to release the intracellular contents.
-
In a microplate, combine the cell lysate with the TR-FRET detection reagents. This typically includes a terbium-labeled antibody that binds to BTK (donor) and a fluorescently labeled tracer that competes with the inhibitor for binding to BTK (acceptor).
-
Incubate the plate to allow the binding reactions to reach equilibrium.
-
Measure the time-resolved fluorescence resonance energy transfer signal using a compatible plate reader. The TR-FRET signal is inversely proportional to the amount of inhibitor bound to BTK.
-
Calculate the percentage of BTK occupancy by comparing the signal from treated samples to that of untreated controls.[21][22][23][24]
Visualizing Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate key concepts in BTK signaling and resistance.
Caption: Simplified BTK Signaling Pathway.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on acalabrutinib or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. The potential of pirtobrutinib in multiple B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. P1239: BRUTON TYROSINE KINASE (BTK) PROTEIN DEGRADER BGB-16673 IS LESS APT TO CAUSE, AND ABLE TO OVERCOME VARIABLE BTK RESISTANCE MUTATIONS COMPARED TO OTHER BTK INHIBITORS (BTKI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 10. Restricted [jnjmedicalconnect.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mutation in Bruton Tyrosine Kinase (BTK) A428D confers resistance To BTK-degrader therapy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. m.youtube.com [m.youtube.com]
- 17. bosterbio.com [bosterbio.com]
- 18. ucallmlab.com [ucallmlab.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. researchgate.net [researchgate.net]
- 22. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PROTAC BTK Degrader-9 against Clinical-Stage BTK Degraders: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prime target for therapeutic intervention in B-cell malignancies and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BTK offer a promising alternative to traditional small molecule inhibitors, with the potential to overcome resistance and provide a more profound and durable response. This guide provides an objective comparison of a representative preclinical PROTAC, designated here as PROTAC BTK Degrader-9 (exemplified by MT-802), against publicly disclosed data for the clinical-stage BTK degraders NX-5948, NX-2127, and BGB-16673.
Performance Comparison of BTK Degraders
The following tables summarize the key performance metrics for the evaluated BTK degraders, including their degradation potency (DC50) and efficacy (Dmax) in various cancer cell lines.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Time Point | E3 Ligase Recruited | Citation |
| This compound (MT-802) | NAMALWA (Burkitt's Lymphoma) | 14.6 | >99 | 24h | CRBN | [1] |
| WT BTK XLAs | 14.6 | >99 | 24h | CRBN | [1] | |
| C481S BTK XLAs | 14.9 | >99 | 24h | CRBN | [1] | |
| NX-5948 | Primary Human B Cells | 0.034 | Not Reported | 4h | CRBN | [2] |
| TMD8 (ABC-DLBCL) | < 1 | Not Reported | Not Reported | CRBN | [3] | |
| BTK-C481S TMD8 | < 10 | Not Reported | Not Reported | CRBN | [3] | |
| NX-2127 | B-cell Lymphoma Cells | < 5 | Not Reported | Not Reported | CRBN | [4] |
| Human T-cells (IKZF1/3 degradation) | 25 | Not Reported | Not Reported | CRBN | [4] | |
| BGB-16673 | Not Specified | Not Reported | Not Reported | Not Reported | CRBN | [5] |
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the experimental data, the following diagrams illustrate the BTK signaling pathway and a general workflow for evaluating BTK degraders.
Caption: The BTK signaling cascade initiated by B-cell receptor activation.
Caption: A general workflow for the preclinical evaluation of BTK degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for BTK Degradation
This protocol is used to determine the extent of BTK protein degradation following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Culture human B-cell lymphoma cell lines (e.g., TMD8, NAMALWA) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of the BTK degrader or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of BTK degraders on the metabolic activity and viability of cancer cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight (for adherent cell lines).
-
Treat the cells with a serial dilution of the BTK degrader or DMSO for 72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, allowing viable cells to convert MTS to formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the degrader concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Determination of DC50 and Dmax
These parameters are crucial for quantifying the potency and efficacy of a PROTAC degrader.
-
Experimental Setup:
-
Perform a Western blot experiment as described above, treating cells with a range of degrader concentrations for a fixed time point (e.g., 24 hours).
-
-
Data Analysis:
-
Quantify the BTK protein levels for each concentration and normalize to the vehicle control.
-
Plot the percentage of remaining BTK protein against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
DC50 (half-maximal degradation concentration): The concentration of the degrader at which 50% of the target protein is degraded. This is determined from the fitted curve.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achieved. This is also determined from the fitted curve, representing the plateau of the dose-response curve.
-
Kinase Selectivity Profiling
This assay is used to determine the specificity of the BTK degrader against a panel of other kinases.
-
Methodology:
-
A common method for assessing kinase selectivity is to use a commercially available kinase panel assay (e.g., from companies like Eurofins, Reaction Biology, or Promega).
-
These assays typically involve incubating the degrader at a fixed concentration (e.g., 1 µM) with a large panel of purified kinases.
-
The activity of each kinase is then measured, and the percentage of inhibition or degradation relative to a control is calculated.
-
Alternatively, proteomic approaches such as mass spectrometry-based methods can be employed to assess changes in the levels of a wide range of proteins in cells treated with the degrader.
-
-
Data Interpretation:
-
The results will indicate the off-target kinases that are significantly affected by the degrader, providing a measure of its selectivity. A highly selective degrader will primarily affect BTK with minimal impact on other kinases.
-
Conclusion
This comparative guide provides a snapshot of the current landscape of BTK degraders, highlighting the potent and selective nature of both preclinical and clinical-stage compounds. The provided experimental protocols offer a foundation for researchers to conduct their own benchmarking studies. As more data from ongoing clinical trials becomes available, a clearer picture of the therapeutic potential of this promising new class of drugs will emerge.
References
- 1. promega.com [promega.com]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 3. escholarship.org [escholarship.org]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
A Comparative Guide to Validating the Catalytic Mechanism of BTK-Targeting PROTACs
Disclaimer: Information regarding a specific molecule designated "PROTAC BTK Degrader-9" is not publicly available. This guide provides a comprehensive overview of the validation of the catalytic mechanism of Bruton's Tyrosine Kinase (BTK) Proteolysis Targeting Chimeras (PROTACs) using data from well-characterized, publicly disclosed molecules as representative examples. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to BTK PROTACs and Their Catalytic Mechanism
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for treating B-cell malignancies and autoimmune diseases.[1] Traditional therapies have focused on small molecule inhibitors that block the kinase activity of BTK. However, the efficacy of these inhibitors can be limited by issues such as acquired resistance, most notably through mutations like C481S, and off-target effects.[2][3]
PROTACs represent a distinct therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation.[4][5] These heterobifunctional molecules consist of a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker connecting the two.[6]
The catalytic nature of PROTACs is a key advantage; a single PROTAC molecule can mediate the degradation of multiple target protein molecules, leading to a sustained therapeutic effect at sub-stoichiometric concentrations.[3][7][8] This "event-driven" pharmacology contrasts with the "occupancy-based" mechanism of traditional inhibitors.[2] The validation of this catalytic mechanism is paramount in the preclinical development of any BTK-targeting PROTAC.
Comparative Performance of BTK Degraders vs. Inhibitors
The primary advantage of BTK degraders lies in their ability to overcome resistance mechanisms that affect traditional inhibitors and to achieve a more profound and durable suppression of BTK signaling.
Quantitative Comparison of Representative BTK PROTACs and Inhibitors
| Compound | Type | Target | DC50 (nM) | Dmax (%) | IC50 (nM) | Key Findings & References |
| NX-5948 | PROTAC | BTK | 0.04 | >90% | < 10 (Cell Viability) | Potent degradation of wild-type and a broad array of clinically relevant BTK mutants.[9][10] |
| NX-2127 | PROTAC | BTK | 2.08 | >80-90% | Not Reported | Degrades BTK and possesses immunomodulatory activity through IKZF1/3 degradation.[9][11][12] |
| P13I | PROTAC | BTK (WT & C481S) | 9.2 - 11.4 | ~89% at 100 nM | ~100 (Kinase Activity) | Effectively degrades both wild-type and ibrutinib-resistant C481S BTK.[2][13] |
| PTD10 | PROTAC | BTK | 0.5 | Not Reported | Not Reported | Based on a selective BTK inhibitor (GDC-0853), showing improved selectivity over ibrutinib-based PROTACs.[1][14] |
| MT-802 | PROTAC | BTK (WT & C481S) | Low nM | Not Reported | ~50 (WT), ~20 (C481S) | Retains activity against C481S mutant BTK, where ibrutinib is less effective.[2] |
| Ibrutinib | Covalent Inhibitor | BTK | N/A | N/A | ~0.5 (WT), ~2 (C481S) | First-in-class BTK inhibitor; resistance can develop via C481S mutation.[2][15] |
| Acalabrutinib | Covalent Inhibitor | BTK | N/A | N/A | ~3 | Second-generation inhibitor with improved selectivity over ibrutinib.[15] |
DC50: Concentration of the compound that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation observed. IC50: Concentration of the compound that inhibits 50% of the target's activity or cell viability.
Experimental Protocols for Validating the Catalytic Mechanism
Validating the catalytic mechanism of a BTK PROTAC involves a series of experiments to demonstrate target engagement, ternary complex formation, ubiquitination, and proteasome-dependent degradation.
Western Blot for BTK Degradation
This is the most direct method to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate B-cell lymphoma cell lines (e.g., TMD8, RAMOS, or MOLM-14) at an appropriate density. Treat the cells with a dose-response range of the BTK PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[13][16] Include vehicle (DMSO) as a negative control.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[7]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining BTK. From this data, calculate DC50 and Dmax values.[16]
Ternary Complex Formation Assays
Demonstrating the formation of the BTK-PROTAC-E3 ligase ternary complex is crucial, as this is the foundational step for ubiquitination.
Protocol using NanoBRET™:
This assay measures the proximity of BTK and the E3 ligase in live cells.[17][18][19]
-
Cell Line Preparation: Use a cell line (e.g., HEK293) where the endogenous BTK is tagged with a NanoLuc® luciferase fragment (e.g., HiBiT) using CRISPR/Cas9. Stably express the other fragment of the luciferase (LgBiT). Co-express a HaloTag® fusion of the E3 ligase (e.g., CRBN or VHL).
-
Assay Setup: Plate the engineered cells in a white, 96-well plate. Add the HaloTag® ligand labeled with a fluorescent dye (the energy acceptor).
-
PROTAC Treatment: Add the BTK PROTAC at various concentrations to the wells.
-
Substrate Addition and Measurement: Add the NanoLuc® substrate. Measure both the luciferase signal (luminescence) and the energy transfer to the fluorescent dye (fluorescence) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.
Other techniques to assess ternary complex formation include AlphaLISA®, FRET, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).[20][21][22][23]
Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of BTK.
Protocol for In Vitro Ubiquitination: [24][25]
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), the specific E3 ligase complex (e.g., Cereblon), and recombinant BTK protein in an assay buffer.
-
PROTAC Addition: Add the BTK PROTAC at the desired concentration.
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP and biotinylated ubiquitin. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The ubiquitinated BTK can be detected in several ways:
-
Western Blot: Stop the reaction with SDS-loading buffer, run on an SDS-PAGE gel, and blot for BTK. A high molecular weight smear or ladder of bands above the unmodified BTK indicates polyubiquitination.
-
AlphaLISA®: If using a tagged BTK (e.g., GST-tagged) and biotin-ubiquitin, add streptavidin-donor beads and GSH-acceptor beads. A signal will be generated when the beads are in close proximity on the ubiquitinated BTK.[25]
-
Proteasome and E3 Ligase Dependency Assays
These control experiments are essential to confirm that the observed degradation is mediated by the proteasome and the intended E3 ligase.
Protocol:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours. Then, co-treat with the BTK PROTAC.[7]
-
E3 Ligase Inhibition: Pre-treat cells with an E3 ligase inhibitor (e.g., MLN4924 for cullin-RING ligases like Cereblon) for 1-2 hours before adding the BTK PROTAC.[2]
-
Analysis: Harvest the cells after the standard treatment duration and perform a Western blot for BTK as described above.
-
Expected Outcome: If the PROTAC works through the intended catalytic mechanism, pre-treatment with either the proteasome inhibitor or the relevant E3 ligase inhibitor should rescue the degradation of BTK.
Visualizing the Catalytic Mechanism and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental steps involved in validating a BTK PROTAC.
BTK Signaling and PROTAC-Mediated Degradation
Caption: Mechanism of BTK signaling and PROTAC-induced degradation.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating the catalytic mechanism of a BTK PROTAC.
Logical Comparison: BTK Inhibitor vs. BTK Degrader
Caption: Logical comparison of BTK inhibitors and BTK degraders.
Conclusion
The validation of a BTK PROTAC's catalytic mechanism is a multi-faceted process that requires rigorous experimental evidence. Unlike traditional inhibitors, the efficacy of a PROTAC is not solely determined by its binding affinity but by its ability to induce a productive ternary complex, leading to ubiquitination and subsequent proteasomal degradation of BTK. This guide outlines the key comparative data and experimental protocols necessary to confirm this mechanism of action. By demonstrating potent, selective, and proteasome-dependent degradation, researchers can build a strong preclinical data package for novel BTK-targeting PROTACs, highlighting their potential to overcome the limitations of existing therapies.
References
- 1. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 3. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 7. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nurixtx.com [nurixtx.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Ternary complex formation - Profacgen [profacgen.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. resources.revvity.com [resources.revvity.com]
- 24. lifesensors.com [lifesensors.com]
- 25. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC BTK Degrader-9
For researchers, scientists, and drug development professionals handling PROTAC BTK Degrader-9, ensuring safe and proper disposal is a critical component of laboratory management. While a specific Safety Data Sheet (SDS) for this compound is not publicly available through the conducted searches, general best practices for the disposal of non-hazardous chemical waste should be followed. It is imperative to always consult your institution's specific safety guidelines and the supplier's SDS upon acquisition of the compound.
General Disposal Guidelines for Non-Hazardous Laboratory Chemicals:
If, after consulting the official SDS and your institution's Environmental Health and Safety (EHS) department, this compound is determined to be non-hazardous, the following general procedures are recommended.
Solid Waste:
-
Small Quantities: For trace amounts of solid this compound, such as on contaminated personal protective equipment (PPE) or lab supplies (e.g., weigh boats, pipette tips), these items can typically be disposed of in the regular laboratory trash.
-
Bulk Quantities: Unused or expired solid compound should be collected in a clearly labeled, sealed container. This container should then be disposed of through your institution's chemical waste program. Do not dispose of bulk solids directly into the regular trash.[1][2]
Liquid Waste (Solutions):
-
Aqueous Solutions: Dilute, non-hazardous aqueous solutions may be permissible for drain disposal, followed by flushing with a large volume of water. However, this is highly dependent on local regulations and institutional policies. Always seek approval from your EHS department before disposing of any chemical down the drain.[1][3]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected in a designated, properly labeled hazardous waste container for organic solvents. Never dispose of organic solvents down the drain.
Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.[4] After rinsing, the container labels should be defaced or removed, and the container can then be disposed of in the regular trash or recycling, in accordance with institutional procedures.[1]
Quantitative Data Summary
No specific quantitative data regarding the disposal or degradation of this compound was found in the public domain. For reference, below is a table summarizing general information about a similar compound, PROTAC BTK Degrader-1, which has been classified as non-hazardous in at least one available SDS.[5]
| Compound | CAS Number | Molecular Formula | Classification (Example SDS) |
| PROTAC BTK Degrader-1 | 2801715-13-7 | C43H43N9O4 | Not a hazardous substance or mixture |
Note: This information is for a different compound and should be used for illustrative purposes only. The hazard classification for this compound may differ.
Experimental Protocols
No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the performed searches. PROTACs are designed to be relatively stable to perform their function within cells. Therefore, it should be assumed that they are stable under normal laboratory conditions and require proper waste management rather than in-lab degradation before disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and is not a substitute for a formal safety assessment and adherence to institutional and regulatory guidelines. Always prioritize safety and consult official documentation before handling or disposing of any chemical.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling PROTAC BTK Degrader-9
For researchers, scientists, and drug development professionals, this guide provides crucial safety, handling, and disposal information for the novel Bruton's tyrosine kinase (BTK) degrader, PROTAC BTK Degrader-9, also identified as compound 23. This molecule effectively targets BTK for degradation, offering a promising therapeutic strategy. Adherence to proper laboratory safety protocols is paramount when handling this and similar chemical entities.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on guidelines for similar research compounds is recommended. Always consult the substance-specific SDS upon receipt from the supplier.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned to its full length.
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder form, use a certified respirator.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
Operational and Disposal Plans
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refer to the supplier's certificate of analysis for specific storage temperature recommendations.
Spill Management: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Mechanism of Action and Signaling Pathway
This compound functions by inducing the degradation of BTK through the ubiquitin-proteasome system. It forms a ternary complex with BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This action downregulates the BTK-PLCγ2-Ca2+-NFATc1 signaling pathway.[1]
Caption: this compound mediated BTK degradation pathway.
Experimental Workflow for Assessing PROTAC Efficacy
The following diagram outlines a general workflow for evaluating the efficacy of a PROTAC, such as this compound.
Caption: General experimental workflow for PROTAC efficacy assessment.
Quantitative Data Summary
The following table summarizes key quantitative data for various PROTAC BTK degraders. Note that specific quantitative data for this compound is not yet widely published.
| Compound Name | Target | DC50 | Cell Line | Reference |
| PROTAC BTK Degrader-3 | BTK | 10.9 nM | Mino | [2] |
| MT-802 | BTK | ~12 nM | Ramos | |
| P13I | BTK | 73% degradation at 10 nM | RAMOS | [3] |
| Compound 7 | BTK | ~150 nM | K562 |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achievable.
This document is intended to provide essential safety and logistical information. It is not a substitute for a thorough understanding of the specific hazards of the compound, which should be obtained from the supplier's Safety Data Sheet (SDS). Researchers should always exercise caution and adhere to best laboratory practices when handling any research chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
